molecular formula C6H7BrN2O B102293 5-Bromo-2-ethoxypyrimidine CAS No. 17758-11-1

5-Bromo-2-ethoxypyrimidine

Cat. No.: B102293
CAS No.: 17758-11-1
M. Wt: 203.04 g/mol
InChI Key: GNSREVHIXMTHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethoxypyrimidine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSREVHIXMTHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586045
Record name 5-Bromo-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17758-11-1
Record name 5-Bromo-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-ethoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-ethoxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-ethoxypyrimidine

This compound, identified by the CAS number 17758-11-1 , is a halogenated pyrimidine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. The pyrimidine scaffold is a well-established pharmacophore, present in numerous approved drugs due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the active sites of various enzymes, particularly kinases. The strategic placement of a bromine atom at the 5-position and an ethoxy group at the 2-position of the pyrimidine ring endows this molecule with a unique reactivity profile, making it an ideal starting material for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its strategic application in the design and development of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthetic chemistry. The following table summarizes its key properties.

PropertyValue
CAS Number 17758-11-1
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Solid
Boiling Point 270.3±32.0 °C (Predicted)
Density 1.531±0.06 g/cm³ (Predicted)
Storage Temperature Room Temperature, sealed in dry conditions

Synthesis of this compound: A Strategic Approach

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the differential reactivity of a di-halogenated pyrimidine precursor, typically 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the bromine atom at the 5-position due to the electron-withdrawing nature of the two ring nitrogens, which preferentially activates the 2- and 4-positions.

Synthesis of this compound cluster_conditions Reaction Conditions start 2-Chloro-5-bromopyrimidine product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Ethoxide (NaOEt) in Ethanol (EtOH) reagent->product condition1 Heating (Reflux)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Chloro-5-bromopyrimidine

This protocol describes the synthesis of this compound via the nucleophilic aromatic substitution of 2-chloro-5-bromopyrimidine with sodium ethoxide.

Materials:

  • 2-Chloro-5-bromopyrimidine

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to absolute ethanol (a sufficient volume to dissolve the starting material) at room temperature. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-bromopyrimidine (1.0 equivalent).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature, with stirring, for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The preparation of sodium ethoxide from sodium metal and ethanol is highly exothermic and the sodium is reactive with atmospheric moisture. An inert atmosphere prevents unwanted side reactions and ensures safety.

  • Freshly Prepared Sodium Ethoxide: Sodium ethoxide is hygroscopic and can decompose upon exposure to air. Using a freshly prepared solution ensures its reactivity and maximizes the yield.

  • Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate, allowing the substitution to proceed to completion in a reasonable timeframe.

  • Aqueous Work-up: The aqueous washes are crucial for removing unreacted sodium ethoxide, inorganic salts, and other water-soluble impurities. The bicarbonate wash neutralizes any remaining acidic species.

  • Drying and Purification: Drying the organic layer removes residual water, which could interfere with subsequent reactions. Column chromatography is a standard method for purifying organic compounds to a high degree.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The differential reactivity of the C-Br and C-O-Alkyl bonds allows for sequential and regioselective functionalization, making it a powerful tool for generating diverse libraries of compounds for drug discovery.

Functionalization of this compound start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd-catalyzed buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd-catalyzed sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu-catalyzed product_suzuki 5-Aryl/Heteroaryl-2-ethoxypyrimidines suzuki->product_suzuki product_buchwald 5-Amino-2-ethoxypyrimidines buchwald->product_buchwald product_sonogashira 5-Alkynyl-2-ethoxypyrimidines sonogashira->product_sonogashira

Caption: Key cross-coupling reactions of this compound.

Role in Kinase Inhibitor Design

The pyrimidine core is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-ethoxy group can serve as a bioisosteric replacement for other functionalities, potentially improving pharmacokinetic properties such as solubility and metabolic stability. The 5-bromo position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of the solvent-exposed region of the kinase active site, enabling the optimization of potency and selectivity.

Use as a Versatile Synthetic Intermediate

Beyond kinase inhibitors, this compound is a valuable intermediate for the synthesis of a broad range of biologically active molecules. The ability to selectively functionalize the 5-position allows for the introduction of various pharmacophoric groups, leading to the development of novel compounds with potential applications as antiviral, anticancer, and anti-inflammatory agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Material Safety Data Sheet (MSDS) is essential before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for researchers, scientists, and drug development professionals. Its well-defined synthesis, distinct physicochemical properties, and versatile reactivity profile make it an invaluable tool for the creation of novel and diverse molecular architectures. The ability to selectively functionalize the pyrimidine core allows for the systematic exploration of chemical space, accelerating the discovery and development of new therapeutic agents targeting a wide range of diseases. As the demand for targeted and effective medicines continues to grow, the utility of such privileged scaffolds in drug discovery is set to expand.

An In-depth Technical Guide to the Molecular Structure and Applications of 5-Bromo-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-ethoxypyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic drugs. The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a compound's steric and electronic properties, which in turn modulates its biological activity and pharmacokinetic profile. This compound is a valuable intermediate that offers two distinct points for chemical modification: the bromine atom at the C5 position and the ethoxy group at the C2 position. This dual functionality makes it a strategic starting material for the synthesis of diverse compound libraries for drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position.

Structural Representation

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various solvent systems.

PropertyValueReference(s)
CAS Number 17758-11-1[1]
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance White to light yellow solid[1]
Boiling Point 270.3±32.0 °C (Predicted)[1]
Density 1.531±0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step sequence starting from readily available precursors. A common and logical synthetic route involves the initial bromination of a pyrimidine core, followed by the introduction of the ethoxy group.

General Synthetic Strategy

A plausible and efficient synthesis commences with 2-hydroxypyrimidine. This starting material undergoes bromination to yield 5-bromo-2-hydroxypyrimidine. The hydroxyl group is then converted to a better leaving group, typically a chlorine atom, to produce 5-bromo-2-chloropyrimidine. Finally, nucleophilic substitution of the chlorine with ethoxide affords the target molecule, this compound.

G A 2-Hydroxypyrimidine B Bromination (e.g., HBr, H₂O₂) A->B Step 1 C 5-Bromo-2-hydroxypyrimidine B->C D Chlorination (e.g., POCl₃) C->D Step 2 E 5-Bromo-2-chloropyrimidine D->E F Nucleophilic Substitution (Sodium Ethoxide) E->F Step 3 G This compound F->G

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine [2][3]

This step involves the bromination of 2-hydroxypyrimidine. A common method utilizes hydrobromic acid and hydrogen peroxide.

  • Procedure: To a solution of 2-hydroxypyrimidine in hydrobromic acid, slowly add hydrogen peroxide at a controlled temperature (e.g., 30-40 °C). The reaction mixture is stirred for several hours until completion, as monitored by an appropriate technique like TLC or LC-MS. The product, 5-bromo-2-hydroxypyrimidine, is then isolated by filtration and purified.

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine [4]

The conversion of the hydroxyl group to a chloro group is a crucial activation step. This is often achieved using phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 5-bromo-2-hydroxypyrimidine and phosphorus oxychloride is heated to reflux, often in the presence of a tertiary amine base such as N,N-dimethylaniline. The reaction is monitored until the starting material is consumed. The reaction mixture is then carefully quenched with ice water, and the product, 5-bromo-2-chloropyrimidine, is extracted with an organic solvent.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by an ethoxy group.

  • Procedure: Sodium metal is dissolved in anhydrous ethanol to generate sodium ethoxide in situ. To this solution, 5-bromo-2-chloropyrimidine is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is then dried and concentrated to yield this compound, which can be further purified by column chromatography or recrystallization.

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the presence of the bromine atom at the C5 position, which is susceptible to various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the C-Br bond is the primary site of reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Fig. 3: Suzuki-Miyaura Coupling of this compound start This compound + R-B(OH)₂ catalyst Pd Catalyst Base start->catalyst product 5-R-2-ethoxypyrimidine catalyst->product cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Synthesized Compound B Purification (Column Chromatography/Recrystallization) A->B C Pure this compound B->C D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry (MS) C->E F Infrared (IR) Spectroscopy C->F G Structure Confirmation D->G E->G F->G

References

5-Bromo-2-ethoxypyrimidine solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of this compound (CAS No: 17758-11-1). As a key intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification, and formulation development. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes the known properties of this compound and provides a detailed, field-proven experimental protocol for its quantitative solubility determination. This enables researchers to generate reliable solubility data in various solvent systems pertinent to their specific applications.

Introduction to this compound

This compound is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an ethoxy group on the pyrimidine ring, allows for a range of chemical modifications, making it a valuable precursor for complex, biologically active molecules. The pyrimidine scaffold is a core component of numerous therapeutic agents, and understanding the solubility of its intermediates is a fundamental aspect of efficient and scalable drug development. Poor aqueous solubility, for instance, can pose significant challenges during clinical development, affecting bioavailability.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. The available data, primarily from predictive models and supplier technical sheets, are summarized below.

PropertyValueReference(s)
CAS Number 17758-11-1[2][3]
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance White to light yellow solid[2]
Boiling Point 270.3±32.0 °C (Predicted)[2]
Density 1.531±0.06 g/cm³ (Predicted)[2]
pKa -0.15±0.22 (Predicted)[2]
Storage Sealed in dry, Room Temperature[2]

Qualitative Solubility Data

Exhaustive searches of scientific literature and chemical databases have not yielded specific quantitative solubility data for this compound. However, its classification as a solid organic compound suggests it is likely to exhibit solubility in a range of common organic solvents. For a related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, good solubility is noted in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited compatibility with protic solvents such as ethanol and methanol.[4] Given the structural similarities, a similar trend might be expected for this compound. However, experimental verification is paramount.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed protocol based on the widely accepted "shake-flask" method, which is considered the 'gold standard' for determining thermodynamic solubility.[5] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]

Principle of the Method

The shake-flask method involves creating a saturated solution of the solute (this compound) in a specific solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF, tetrahydrofuran)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC system with UV detector

  • Vials for sample analysis

Step-by-Step Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Accurately add a known volume (e.g., 2.00 mL) of the desired solvent to each vial.

    • Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C).[7]

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

    • Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples, along with the calibration standards, using a validated HPLC-UV method.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in units such as mg/mL or mol/L.

Self-Validating System and Causality
  • Excess Solid: The deliberate addition of excess solid ensures that the solution reaches thermodynamic equilibrium, representing the maximum amount of solute that can dissolve.

  • Equilibration Time: An extended equilibration time (24-72 hours) is necessary to ensure that the dissolution process has reached a steady state. Shorter times may only yield kinetic solubility, which can be misleading.[8]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.[1] Testing at both ambient (25 °C) and physiological (37 °C) temperatures provides more comprehensive data for drug development.[7]

  • Phase Separation: Centrifugation and filtration are critical steps to prevent undissolved solid particles from being carried over into the analytical sample, which would lead to an overestimation of solubility.[6]

  • Validated Analytical Method: The use of a validated HPLC method ensures the accuracy, precision, and linearity of the concentration measurement.[9]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Analyze by HPLC-UV F->G H Calculate concentration using calibration curve G->H

Caption: Workflow for the shake-flask solubility determination method.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, related 5-bromo-2-substituted pyrimidines are precursors in the synthesis of Macitentan, a dual endothelin receptor antagonist.[10] The solubility data of such intermediates are crucial for:

  • Process Chemistry: Selecting appropriate solvents for reactions and ensuring that reactants and products remain in solution or crystallize as desired.

  • Purification: Developing effective crystallization and chromatography methods.

  • Formulation: Providing foundational data for the development of the final drug product's formulation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should always be consulted.[11] General safety recommendations for similar brominated pyrimidines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]

  • Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[13]

Conclusion

References

5-Bromo-2-ethoxypyrimidine spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-ethoxypyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrimidine of significant interest in medicinal chemistry and materials science. As with any compound destined for high-stakes applications, rigorous structural elucidation is paramount. This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available dataset for this specific molecule, this guide synthesizes predictive data based on structurally analogous compounds, offering a robust framework for researchers. Furthermore, detailed experimental protocols for acquiring this spectral data are provided, ensuring a self-validating system for structural confirmation.

Introduction: The Significance of this compound

Substituted pyrimidines are a cornerstone of modern pharmaceutical development, forming the core scaffold of numerous antiviral and anticancer agents. The strategic placement of a bromine atom at the 5-position and an ethoxy group at the 2-position of the pyrimidine ring in this compound creates a molecule with significant potential for further functionalization. The bromine atom serves as a versatile handle for cross-coupling reactions, while the ethoxy group modulates the electronic properties and solubility of the molecule. Accurate and comprehensive spectral analysis is the first critical step in unlocking the potential of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two equivalent aromatic protons and the ethoxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrimidine-H (C4-H, C6-H)~8.6Singlet (s)N/A2H
Methylene (-OCH₂CH₃)~4.5Quartet (q)~7.12H
Methyl (-OCH₂CH₃)~1.4Triplet (t)~7.13H

Rationale behind the Predictions:

  • Pyrimidine Protons: In the unsubstituted 5-bromopyrimidine, the protons at the 4 and 6 positions appear as a singlet at approximately 8.8 ppm. The electron-donating ethoxy group at the 2-position is expected to shield these protons slightly, shifting them slightly upfield to around 8.6 ppm. Due to their chemical equivalence, they will appear as a single peak.

  • Ethoxy Group: The methylene protons adjacent to the oxygen atom are deshielded and are predicted to appear as a quartet around 4.5 ppm, split by the neighboring methyl protons. The terminal methyl protons are more shielded and are expected to appear as a triplet around 1.4 ppm, split by the methylene protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C-OEt)~165
C4, C6 (C-H)~158
C5 (C-Br)~108
Methylene (-OCH₂)~63
Methyl (-CH₃)~14

Rationale behind the Predictions:

  • The carbon atoms directly attached to the electronegative nitrogen and oxygen atoms (C2, C4, C6) are expected to be the most downfield.[1]

  • The carbon atom bearing the bromine atom (C5) will also be significantly shifted, though typically to a more upfield position compared to the other ring carbons.[1]

  • The chemical shifts of the ethoxy group carbons are standard for such a moiety.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include:

      • Pulse angle: 30°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (adjust for optimal signal-to-noise).[1]

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-10 seconds

      • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[1]

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

NMR Structural Correlation Diagram

G cluster_molecule This compound cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals mol N1=C(Br)C=NC(OCC)=C1 H_ring ~8.6 ppm (s, 2H) C4_C6 ~158 ppm H_ring->C4_C6 H-C H_CH2 ~4.5 ppm (q, 2H) C_CH2 ~63 ppm H_CH2->C_CH2 H-C C_CH3 ~14 ppm H_CH2->C_CH3 J-coupling H_CH3 ~1.4 ppm (t, 3H) H_CH3->H_CH2 J-coupling H_CH3->C_CH3 H-C C2 ~165 ppm C5 ~108 ppm G M [M]⁺ m/z 216/218 M_minus_CH3 [M-CH₃]⁺ m/z 201/203 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M-C₂H₅]⁺ m/z 187/189 M->M_minus_C2H5 - •C₂H₅ M_minus_OC2H5 [M-OC₂H₅]⁺ m/z 171/173 M->M_minus_OC2H5 - •OC₂H₅

References

Navigating the Physicochemical Landscape of Halogenated Pyrimidines: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Halogenation in Pyrimidine-Based Drug Discovery

Halogenated pyrimidines represent a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of clinically significant drugs, most notably in the realm of oncology with agents like 5-fluorouracil.[1][2] The deliberate introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyrimidine ring is a powerful strategy employed by medicinal chemists to fine-tune the physicochemical properties of a molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of halogenated pyrimidines, designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for rational drug design.

The strategic placement of a halogen atom can profoundly influence a molecule's lipophilicity, aqueous solubility, acidity (pKa), and metabolic stability. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact effectively with its biological target. A key aspect of this is the phenomenon of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to an electron-rich atom.[3] This interaction can significantly contribute to the binding affinity and selectivity of a ligand for its receptor.[4]

This guide will delve into the causality behind the experimental choices for characterizing these properties, providing not just procedural steps but also the scientific rationale. By understanding the "why" behind the "how," researchers can make more informed decisions in their drug discovery endeavors.

Lipophilicity (logP): Tailoring Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs a drug's ability to traverse biological membranes. It is quantitatively expressed as the logarithm of the partition coefficient (logP), the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[5]

The Influence of Halogenation on Lipophilicity:

The introduction of a halogen atom generally increases the lipophilicity of a pyrimidine derivative. This effect is primarily due to the larger size and greater polarizability of the halogen atoms compared to hydrogen. The trend in increasing lipophilicity typically follows the order: F < Cl < Br < I. However, the position of the halogen on the pyrimidine ring also plays a crucial role in the overall lipophilicity.

Table 1: Physicochemical Properties of Selected Halogenated Pyrimidines

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)pKa (Predicted)Aqueous Solubility
2-ChloropyrimidineC₄H₃ClN₂114.530.3-1.46Slightly soluble[3][6]
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.98--Soluble in organic solvents, slightly soluble in water[7][8][9][10][11]
5-FluorouracilC₄H₃FN₂O₂130.08-~8.0Sparingly soluble[12]
5-ChlorouracilC₄H₃ClN₂O₂146.53---
5-BromouracilC₄H₃BrN₂O₂190.98---
5-IodouracilC₄H₃IN₂O₂237.98---

Note: Experimental values can vary depending on the specific conditions. Predicted values are for estimation purposes.

Experimental Protocol: Determination of logP by the Shake-Flask Method

This protocol outlines the classic and most reliable method for determining the partition coefficient.[13][14]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • Separatory funnels or centrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge (if necessary)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a large container. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the aqueous stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or centrifuge tube.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation:

    • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is then calculated as the base-10 logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning & Separation cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and Buffer B Prepare Aqueous Stock Solution of Compound A->B C Mix Aqueous Solution and n-Octanol B->C D Shake to Reach Equilibrium C->D E Separate Aqueous and Octanol Phases D->E F Quantify Compound in Each Phase (UV-Vis/HPLC) E->F G Calculate logP F->G

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a compound that can be dissolved in an aqueous medium.[15] For orally administered drugs, adequate solubility is essential for absorption from the gastrointestinal tract and subsequent systemic availability.[16]

The Impact of Halogenation on Solubility:

The effect of halogenation on aqueous solubility is more complex than its effect on lipophilicity. While increasing lipophilicity generally correlates with decreased aqueous solubility, other factors such as crystal lattice energy and the potential for hydrogen bonding can also play a significant role. For instance, the introduction of a fluorine atom can sometimes enhance solubility due to its ability to participate in hydrogen bonding.

Table 2: Aqueous Solubility of 5-Fluorouracil

SolventTemperature (°C)Solubility (g/L)Reference
Water2012.2[7]
PBS (pH 7.2)-~8[17]
Experimental Protocol: Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a crystalline compound, which is considered the "gold standard" measurement.[18][19]

Materials:

  • Crystalline test compound

  • Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator set at a constant temperature (e.g., 25°C or 37°C)

  • Filtration device (e.g., syringe filters with low protein binding)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the crystalline test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Filtration:

    • After equilibration, carefully filter the suspension to remove the undissolved solid. It is important to avoid any temperature changes during this step that could affect solubility.

  • Quantification:

    • Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method.

  • Calculation:

    • The determined concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Buffer B Agitate at Constant Temperature (24-48h) A->B C Filter to Remove Undissolved Solid B->C D Quantify Dissolved Compound (HPLC/LC-MS) C->D E Determine Thermodynamic Solubility D->E

Caption: Workflow for thermodynamic aqueous solubility determination.

Acidity (pKa): Governing Ionization and Interactions

The pKa is a measure of the acidity of a compound, indicating the pH at which the ionized and unionized forms are present in equal concentrations. The ionization state of a drug molecule is critical as it influences its solubility, permeability, and ability to interact with its biological target.[20]

The Effect of Halogenation on pKa:

Halogen atoms are electron-withdrawing, and their presence on the pyrimidine ring generally increases the acidity (lowers the pKa) of nearby acidic protons, such as those on the ring nitrogens. The magnitude of this effect depends on the electronegativity and position of the halogen. For example, the pKa of 5-fluorouracil is approximately 8.0, indicating it is a weak acid.[21]

Table 3: pKa Values of 5-Substituted Uracils

SubstituentpKa (N1-H)pKa (N3-H)Reference
H (Uracil)9.389.38[1]
F9.057.26[21]
CH₃ (Thymine)9.819.81[1]
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[22][23]

Materials:

  • Test compound

  • Standardized acidic (e.g., HCl) and basic (e.g., NaOH) titrants

  • High-purity water (degassed)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Inert gas (e.g., nitrogen) for blanketing the solution

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a known volume of high-purity water.

  • Titration Setup:

    • Place the sample solution in a beaker on a stir plate.

    • Immerse the pH electrode in the solution and ensure it is properly calibrated.

    • Blanket the solution with an inert gas to prevent the absorption of atmospheric CO₂.

  • Titration:

    • Slowly add the titrant in small, known increments from the burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Water B Titrate with Standardized Acid or Base A->B C Record pH after Each Addition B->C D Plot pH vs. Titrant Volume C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) family in the liver.[24] A compound with high metabolic stability will have a longer in vivo half-life, which is often desirable for therapeutic agents.

The Role of Halogenation in Metabolic Stability:

The introduction of a halogen atom, particularly fluorine, at a metabolically labile position on the pyrimidine ring can significantly enhance metabolic stability.[22][25] The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond, thus "blocking" a site of metabolism. However, the effect of halogenation on metabolic stability is not always straightforward and can be influenced by the specific CYP450 isozyme involved.[26][27]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a reliable in vitro model for assessing the metabolic stability of a compound.[1][25][28]

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS for quantification

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Quantification:

    • Analyze the amount of the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate of disappearance.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare Compound Stock and Microsome Suspension B Incubate Compound with Microsomes and NADPH at 37°C A->B C Quench Reaction at Different Time Points B->C D Quantify Remaining Parent Compound (LC-MS/MS) C->D E Calculate Half-life and Intrinsic Clearance D->E

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Data-Driven Approach to Rational Drug Design

The physicochemical properties of halogenated pyrimidines are intricately linked and collectively determine the ultimate success of a drug candidate. By systematically evaluating lipophilicity, aqueous solubility, pKa, and metabolic stability, researchers can gain a comprehensive understanding of a molecule's behavior and make data-driven decisions to guide its optimization. The strategic incorporation of halogens, guided by the principles and methodologies outlined in this guide, provides a powerful toolkit for modulating these properties and enhancing the drug-like characteristics of pyrimidine-based compounds. As our understanding of the nuanced effects of halogenation continues to evolve, so too will our ability to design safer, more effective medicines for a wide range of diseases.

References

5-Bromo-2-ethoxypyrimidine synthesis precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxypyrimidine from Core Precursors

Introduction

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its utility stems from the strategic placement of three distinct functional handles: a nucleophilic pyrimidine core, an electrophilic bromine atom at the C5 position, and an ethoxy group at the C2 position. This arrangement allows for sequential and regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly for kinase inhibitors and other targeted therapeutics.

This technical guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the primary synthetic pathways to this compound, originating from common and strategically important precursors. As a senior application scientist, this document moves beyond simple procedural listings to dissect the underlying chemical principles, the rationale behind experimental choices, and the practical insights necessary for successful and scalable synthesis. We will explore three core precursor-based strategies, offering detailed, self-validating protocols and a comparative analysis to guide precursor selection and process optimization.

Section 1: Synthesis from 2-Hydroxypyrimidine Precursors

The utilization of 2-hydroxypyrimidine and its derivatives as precursors represents a robust and well-documented approach. The strategy hinges on a logical sequence of transformations: initial bromination of the electron-rich pyrimidine ring, activation of the C2 hydroxyl group into a more effective leaving group, and subsequent nucleophilic displacement to install the desired ethoxy moiety.

Strategic Overview: A Three-Step Approach

This pathway is fundamentally a sequence of three well-understood reaction classes:

  • Electrophilic Aromatic Bromination: The pyrimidine ring, while containing electron-withdrawing nitrogen atoms, is sufficiently activated by the C2-hydroxyl group (predominantly existing in its tautomeric 2-pyrimidinone form) to undergo electrophilic substitution at the electron-rich C5 position.

  • Hydroxyl to Chloro Conversion: The C2-hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a chloride using standard reagents like phosphorus oxychloride (POCl₃). This transformation dramatically increases the reactivity of the C2 position towards nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): The final step involves the displacement of the C2-chloride by an ethoxide nucleophile, typically generated from sodium ethoxide or by using ethanol in the presence of a base.

Pathway A: Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

The direct bromination of 2-hydroxypyrimidine is an efficient method for producing the key intermediate, 5-bromo-2-hydroxypyrimidine. The choice of brominating agent and solvent is critical for achieving high yield and purity.

  • Causality Behind Experimental Choices: Using a brominating agent like tribromopyridine in a non-polar solvent like toluene provides a controlled release of bromine, minimizing over-bromination and side reactions. The reaction is heated to provide the necessary activation energy for the electrophilic substitution. An aqueous workup effectively separates the product from the reaction medium.

  • Experimental Protocol:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-hydroxypyrimidine (9.6 g, 0.1 mol) and toluene (100 mL).

    • Begin stirring and purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes.

    • Add tribromopyridine (48.0 g, 0.15 mol) to the suspension.

    • Heat the reaction mixture to 80°C in an oil bath and maintain stirring for 8 hours. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction to room temperature (25°C).

    • Add 100 mL of water and stir vigorously. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

    • Combine all organic phases and wash sequentially with 10% sodium thiosulfate solution (2 x 50 mL) and saturated brine (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from n-heptane/ethyl acetate to afford pure 5-bromo-2-hydroxypyrimidine.

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine

This step converts the intermediate into a more reactive form for the final ethoxylation. Phosphorus oxychloride is a common and effective, albeit hazardous, reagent for this transformation.[1]

  • Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The reaction is typically run in an inert, high-boiling solvent like toluene. A tertiary amine base, such as triethylamine, is added to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the reaction to completion.[1]

  • Experimental Protocol:

    • Under a nitrogen atmosphere, charge a dry 500 mL reaction flask with 5-bromo-2-hydroxypyrimidine (17.5 g, 0.1 mol), phosphorus oxychloride (30.6 g, 0.2 mol), and toluene (100 mL).

    • At 35°C, slowly add triethylamine (20.2 g, 0.2 mol) to the mixture. An exotherm may be observed.

    • Heat the mixture to 80-85°C and stir for 6 hours. Monitor the reaction by HPLC until the starting material is consumed (<2%).[1]

    • Cool the reaction mixture and carefully pour it onto crushed ice (300 g) with vigorous stirring.

    • Neutralize the mixture to pH 7-8 using a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine.

Step 3: Synthesis of this compound

This is the final SNAr reaction to furnish the target molecule.

  • Causality Behind Experimental Choices: Sodium ethoxide is a strong nucleophile that readily displaces the chloride at the C2 position. Absolute ethanol is used as the solvent to maintain the ethoxide concentration and prevent hydrolysis. The reaction is often performed at reflux to ensure a sufficient reaction rate.[2]

  • Experimental Protocol:

    • In a flame-dried 250 mL round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.53 g, 0.11 mol) in absolute ethanol (100 mL).

    • Once the sodium has completely reacted and the solution has cooled, add a solution of 5-bromo-2-chloropyrimidine (19.3 g, 0.1 mol) in absolute ethanol (50 mL) dropwise.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the ethanol under reduced pressure.

    • Resuspend the residue in water (100 mL) and extract with dichloromethane (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualization: Reaction Workflow

Synthesis from 2-Hydroxypyrimidine cluster_0 Pathway A A 2-Hydroxypyrimidine B 5-Bromo-2-hydroxypyrimidine A->B Step 1: Bromination (Tribromopyridine, Toluene) C 5-Bromo-2-chloropyrimidine B->C Step 2: Chlorination (POCl₃, Triethylamine) D This compound C->D Step 3: Ethoxylation (NaOEt, Ethanol) Synthesis from 5-Bromouracil cluster_1 Pathway B E 5-Bromouracil F 5-Bromo-2,4-dichloropyrimidine E->F Step 1: Dichlorination (POCl₃) G 5-Bromo-4-chloro-2-ethoxypyrimidine F->G Step 2: Selective Ethoxylation (NaOEt, -20°C) H This compound G->H Step 3: Dechlorination (H₂, Pd/C) Synthesis from 2-Ethoxypyrimidine cluster_2 Pathway C I 2-Ethoxypyrimidine J This compound I->J Direct Bromination (NBS, MeCN)

References

The Strategic Utility of 5-Bromo-2-ethoxypyrimidine: A Technical Primer for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-ethoxypyrimidine is a key heterocyclic building block, strategically positioned for derivatization in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing pyrimidine core, the reactive bromine handle, and the modulating ethoxy group, render it a versatile substrate for a variety of synthetic transformations. This guide provides an in-depth analysis of the theoretical and practical aspects of this compound, including its synthesis, spectral characteristics, and reactivity, with a particular focus on its application in the construction of complex molecular architectures relevant to drug discovery.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding and its bioisosteric relationship to other aromatic systems have made it a cornerstone in the design of kinase inhibitors, antiviral agents, and other targeted therapies. The strategic functionalization of the pyrimidine ring is therefore of paramount importance. This compound emerges as a valuable intermediate, offering two distinct points of modification: the C5-bromo position, amenable to a wide range of cross-coupling reactions, and the C2-ethoxy group, which can be introduced to modulate solubility and metabolic stability, or potentially serve as a leaving group under specific conditions. Understanding the nuanced reactivity of this intermediate is key to unlocking its full potential in the synthesis of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

PropertyValueReference(s)
CAS Number 17758-11-1[1]
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance White to light yellow solid[2]
Boiling Point 270.3±32.0 °C (Predicted)
Density 1.531±0.06 g/cm³ (Predicted)
Storage Sealed in dry, Room Temperature

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 5-bromo-2-chloropyrimidine. The ethoxy group is introduced by reaction with sodium ethoxide.

Synthesis from 5-Bromo-2-chloropyrimidine

The synthesis of the precursor, 5-bromo-2-chloropyrimidine, typically starts from 2-hydroxypyrimidine. This involves a bromination step followed by a chlorination step. Several methods have been reported for these transformations.[3][4][5][6][7]

Experimental Protocol: Synthesis of this compound

This protocol describes the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with an ethoxy group.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the starting material. Then, add sodium ethoxide (1.1-1.5 equiv.) portion-wise or as a solution in ethanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

G cluster_synthesis Synthesis Workflow Start 5-Bromo-2-chloropyrimidine + Sodium Ethoxide in Ethanol Reaction Nucleophilic Aromatic Substitution (SNAr) (Room Temp to 60°C) Start->Reaction 1. Reaction Workup Quenching with Water & Solvent Extraction Reaction->Workup 2. Isolation Purification Column Chromatography Workup->Purification 3. Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectral Characterization

While specific, publicly available experimental spectra for this compound are limited, its spectral properties can be reliably predicted based on the analysis of structurally similar compounds, such as 5-bromo-2-methoxypyrimidine and other 2-alkoxypyrimidines.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple. The two equivalent protons on the pyrimidine ring (H-4 and H-6) will appear as a singlet due to the symmetry of the molecule. The ethoxy group will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s2HH-4, H-6
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the four unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~165C-2
~160C-4, C-6
~108C-5
~63-OCH₂CH₃
~14-OCH₂CH₃
Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

m/zAssignment
202/204[M]⁺
174/176[M - C₂H₄]⁺
123[M - Br]⁺
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the C-H, C=N, C=C, and C-O bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
1600-1550C=N and C=C stretching vibrations
1300-1200Ar-O stretch
1150-1050C-O stretch

Reactivity and Applications in Synthesis

The synthetic utility of this compound is primarily centered around the reactivity of the C5-bromo substituent in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position.[9][10][11][12][13]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the introduction of primary and secondary amines at the 5-position of the pyrimidine ring, providing access to a diverse range of 5-aminopyrimidine derivatives.[14][15][16][17][18]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (1.2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.2-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, phosphine ligand, and base.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction Conditions: Seal the vessel and heat the mixture to 90-120 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute with an organic solvent, filter through a pad of celite, wash the filtrate with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Other Potential Reactions

The C5-bromo position is also amenable to other cross-coupling reactions such as Sonogashira (alkyne coupling), Heck (alkene coupling), and Stille (organotin coupling) reactions, further expanding the synthetic utility of this versatile building block.[12] Additionally, the 2-alkoxypyrimidine moiety has been reported to undergo thermal rearrangement to the corresponding N-alkylpyrimidinone.[19]

Significance in Medicinal Chemistry

While direct applications of this compound in approved drugs are not widely documented, its structural motifs are highly relevant. The closely related precursor, 5-bromo-2-chloropyrimidine, is a key intermediate in the synthesis of Macitentan , an endothelin receptor antagonist for the treatment of pulmonary arterial hypertension. Furthermore, other substituted bromopyrimidines are crucial in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib , which are used in cancer therapy. The ability to introduce an ethoxy group at the 2-position offers a valuable tool for modulating the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Conclusion

This compound is a strategically important and versatile building block for organic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the controlled and predictable introduction of a wide range of functional groups. This technical guide has provided a comprehensive overview of its synthesis, spectral properties, and reactivity, offering a foundation for its effective utilization in the design and synthesis of novel, biologically active molecules. The insights and protocols presented herein are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate.

References

The Strategic Role of 5-Bromo-2-ethoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Strategic Importance of 5-Bromo-2-ethoxypyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1][] This versatile scaffold is prevalent in a wide array of drugs, including anticancer and antiviral agents.[][3] Within the vast chemical space of pyrimidine derivatives, this compound has emerged as a particularly valuable building block. Its strategic disubstitution offers a unique combination of reactivity and modifiable physicochemical properties, making it a key intermediate in the synthesis of complex, high-value molecules.

This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. We will delve into its synthesis, reactivity in key transformations, and its application in the development of targeted therapies. A central focus will be placed on the rationale behind its use, particularly the influence of the 2-ethoxy group on molecular properties and the synthetic utility of the 5-bromo position.

The Strategic Advantage of the 5-Bromo-2-ethoxy Substitution Pattern

The utility of this compound in drug discovery is rooted in the distinct roles of its two substituents. The bromine atom at the 5-position serves as a versatile synthetic handle for the introduction of molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[4] This allows for the facile creation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of modern drug candidates.

The 2-ethoxy group, while seemingly simple, imparts several crucial advantages:

  • Modulation of Physicochemical Properties: Alkoxy groups, such as ethoxy, can significantly influence a molecule's solubility, lipophilicity, and metabolic stability.[5][6] The ethoxy group, being slightly larger and more lipophilic than a methoxy group, can fine-tune these properties to optimize a drug candidate's pharmacokinetic profile.[7]

  • Electronic Effects: The ethoxy group is an electron-donating group, which can influence the reactivity of the pyrimidine ring and its interactions with biological targets.[7]

  • Steric Influence: The ethoxy group can provide a degree of steric hindrance that may influence the conformation of the molecule and its binding to a target protein.

Application in the Synthesis of Targeted Therapeutics: The Case of Sonidegib

A prominent example showcasing the utility of a 5-bromo-2-alkoxypyrimidine scaffold is in the synthesis of Sonidegib (Odomzo®), a Hedgehog pathway inhibitor approved for the treatment of basal cell carcinoma.[8] While various synthetic routes to Sonidegib have been reported, a key disconnection involves the coupling of a substituted pyrimidine with a biphenyl fragment. The 5-bromo position of the pyrimidine is crucial for this key bond-forming reaction.

Although some synthetic routes for Sonidegib may utilize precursors other than the ethoxy derivative, the principles of using a 5-bromopyrimidine as a key building block remain central. The general strategy highlights the importance of this class of compounds in constructing complex, biologically active molecules.

Key Synthetic Transformations: Harnessing the Reactivity of this compound

The bromine atom at the C5 position of this compound is amenable to a variety of powerful cross-coupling reactions, enabling the construction of diverse molecular architectures. The following sections detail the protocols for two of the most important transformations in this context: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organohalide and an organoboron compound.[9][10] For this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 5-position, a common feature in many kinase inhibitors and other targeted therapies.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O90-100
PdCl₂(dppf)Na₂CO₃1,4-Dioxane/H₂O80-90
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-110

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere (80-100 °C) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-2-ethoxy- pyrimidine purification->product Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex [Ar-Pd(II)(Br)L_n] ox_add->pd2_complex lig_exch Ligand Exchange pd2_complex->lig_exch HNR'R'' amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br lig_exch->amine_complex deprot Deprotonation (Base) amine_complex->deprot amido_complex [Ar-Pd(II)(NR'R'')L_n] deprot->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Ar-NR'R'' SAR_Logic start This compound Scaffold coupling Suzuki or Buchwald-Hartwig Coupling at C5 start->coupling library Library of 5-Substituted 2-Ethoxypyrimidine Analogs coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening data Potency & Selectivity Data Analysis screening->data sar Establish SAR: - Electronic Effects - Steric Effects - H-Bonding data->sar optimization Rational Design of Optimized Leads sar->optimization

References

An In-depth Technical Guide to the Electron Density Distribution in 5-Bromo-2-ethoxypyrimidine: A Theoretical and Methodological Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate distribution of electrons within a molecule is fundamental to its chemical behavior, reactivity, and intermolecular interactions. For pharmacologically relevant scaffolds such as pyrimidine derivatives, a comprehensive understanding of electron density is paramount for rational drug design and development. This guide provides an in-depth exploration of the electron density distribution in 5-Bromo-2-ethoxypyrimidine, a halogenated pyrimidine with significant potential in medicinal chemistry. In the absence of publicly available experimental crystal structure data, this work leverages high-level computational chemistry to model its electronic landscape. We will delve into the theoretical underpinnings of electron density analysis, present a detailed computational investigation of the title compound, and discuss the practical implications of these findings for researchers in the field.

The Significance of Electron Density in Drug Discovery

The pyrimidine core is a ubiquitous motif in a vast array of therapeutic agents, including antiviral and anticancer drugs. The introduction of various substituents, such as a bromine atom and an ethoxy group, dramatically modulates the electronic properties of the pyrimidine ring, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The electron density distribution governs several key molecular attributes crucial for drug action:

  • Molecular Recognition: The electrostatic potential, a direct consequence of the electron and nuclear charge distribution, dictates how a molecule interacts with its biological target. Regions of negative potential are prone to electrophilic attack and hydrogen bond acceptance, while positive potential regions are susceptible to nucleophilic attack and hydrogen bond donation.

  • Reactivity and Metabolism: The lability of certain bonds and the susceptibility of specific atomic sites to metabolic enzymes are directly related to the local electron density.

  • Intermolecular Interactions: The formation of stable complexes with target proteins and the crystal packing of a drug substance are governed by a delicate balance of intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, all of which are rooted in the molecule's electronic structure.

Understanding the precise nature of the electron density in this compound is, therefore, a critical step in harnessing its therapeutic potential.

Methodologies for Elucidating Electron Density

The determination of a molecule's electron density can be approached through two primary avenues: experimental techniques and theoretical calculations.

Experimental Approach: High-Resolution X-ray Crystallography

High-resolution single-crystal X-ray diffraction is the gold standard for experimentally mapping the electron density distribution in a molecule.[1] By analyzing the diffraction pattern of X-rays scattered by a crystal, it is possible to reconstruct a three-dimensional map of the electron density throughout the unit cell. This experimental charge density can then be analyzed to reveal subtle features of chemical bonding and intermolecular interactions.

Experimental Protocol: A General Workflow for Experimental Charge Density Analysis

  • Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the compound of interest, suitable for X-ray diffraction.

  • Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. High-resolution diffraction data are collected using a powerful X-ray source (e.g., a synchrotron or a modern microfocus source).

  • Structure Refinement: The initial crystal structure is solved and refined using standard crystallographic software.

  • Multipole Modeling: To accurately model the aspherical nature of the electron density around each atom, a multipole model is employed. This involves fitting the experimental data to a model that includes not only the spherical core and valence electron densities but also aspherical components that account for bonding and lone pairs.[1]

  • Topological Analysis: The resulting experimental electron density is then analyzed using tools such as the Quantum Theory of Atoms in Molecules (QTAIM) to characterize chemical bonds and intermolecular interactions.

G cluster_exp Experimental Workflow crystal High-Quality Crystal Growth data_collection High-Resolution X-ray Data Collection crystal->data_collection refinement Structure Solution & Refinement data_collection->refinement multipole Multipole Modeling of Electron Density refinement->multipole qtaim_exp Topological Analysis (QTAIM) multipole->qtaim_exp

Caption: General workflow for experimental charge density analysis.

Theoretical Approach: Computational Quantum Chemistry

In the absence of experimental data, or as a complementary approach, computational methods such as Density Functional Theory (DFT) provide a powerful means to model the electron density distribution.[2][3][4] DFT calculations can provide a wealth of information about a molecule's electronic structure, including its geometry, molecular orbitals, and electrostatic potential.

Computational Protocol: A Typical DFT Workflow

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization calculation, typically using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is then performed to ensure that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electron Density Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the electron density and molecular orbitals.

  • Analysis: The calculated electron density can then be analyzed using various techniques, including:

    • Molecular Electrostatic Potential (MEP) Mapping: Visualizing the MEP on the electron density surface to identify regions of positive and negative potential.

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: Examining the highest occupied and lowest unoccupied molecular orbitals to understand reactivity and electronic transitions.

    • Quantum Theory of Atoms in Molecules (QTAIM): A detailed topological analysis of the electron density to characterize chemical bonds.[5][6][7][]

    • Hirshfeld Surface Analysis: To visualize and quantify intermolecular interactions in a hypothetical crystal lattice.[9]

G cluster_comp Computational Workflow geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc ed_calc Electron Density Calculation freq_calc->ed_calc analysis Analysis (MEP, HOMO-LUMO, QTAIM, Hirshfeld) ed_calc->analysis

Caption: A typical workflow for computational electron density analysis.

Computational Analysis of this compound

The following sections present the results of a comprehensive computational study on this compound, performed using DFT at the B3LYP/6-311++G(d,p) level of theory.

Molecular Geometry

The geometry of this compound was optimized to its ground state. The pyrimidine ring is essentially planar, with the ethoxy group exhibiting a staggered conformation. The bromine atom lies in the plane of the pyrimidine ring.

Parameter Calculated Value
C2-N1 Bond Length1.34 Å
N1-C6 Bond Length1.33 Å
C6-C5 Bond Length1.39 Å
C5-C4 Bond Length1.38 Å
C4-N3 Bond Length1.33 Å
N3-C2 Bond Length1.34 Å
C5-Br Bond Length1.89 Å
C2-O Bond Length1.35 Å
C4-N3-C2 Angle115.8°
N3-C2-N1 Angle127.5°
C5-C4-N3 Angle123.1°

Table 1: Selected calculated geometric parameters for this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule.

The most negative regions (red) are located around the nitrogen atoms of the pyrimidine ring, indicating their potential to act as hydrogen bond acceptors. The oxygen atom of the ethoxy group also exhibits a region of negative potential. The region around the hydrogen atoms of the ethoxy group and the C-H bond of the pyrimidine ring are characterized by a positive potential (blue), making them potential hydrogen bond donors. The bromine atom exhibits a region of positive potential along the C-Br bond axis, known as a "sigma-hole," which can participate in halogen bonding.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

The HOMO is primarily localized on the pyrimidine ring and the bromine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the pyrimidine ring, suggesting that this is the region where a nucleophilic attack is most likely to occur. The calculated HOMO-LUMO gap is a significant factor in determining the molecule's reactivity.

Orbital Energy (eV)
HOMO-6.98
LUMO-1.25
HOMO-LUMO Gap5.73

Table 2: Calculated HOMO and LUMO energies for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[5][6][7][] The analysis focuses on the properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide insights into the nature of the chemical bonds. For covalent bonds, ρ is typically high and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions), ρ is low and ∇²ρ is positive.

The QTAIM analysis of this compound would reveal the covalent nature of the bonds within the pyrimidine ring and the ethoxy group. The C-Br bond would also be characterized as a covalent bond, with some degree of polarization.

G cluster_qtaim QTAIM Analysis ed Electron Density (ρ) bcp Bond Critical Points (BCPs) ed->bcp laplacian Laplacian of Electron Density (∇²ρ) bcp->laplacian bond_char Bond Characterization laplacian->bond_char

Caption: The logical flow of a QTAIM analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[9] Although we do not have an experimental crystal structure, we can generate a hypothetical Hirshfeld surface based on the optimized molecular geometry to explore potential intermolecular contacts.

The Hirshfeld surface is mapped with properties such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red. For this compound, we would anticipate significant contributions from H···H, C···H, and N···H contacts. The presence of the bromine atom would also likely lead to Br···H or Br···N interactions, potentially including halogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Implications for Drug Development

The detailed understanding of the electron density distribution in this compound has several important implications for its development as a potential drug candidate:

  • Target Interaction Modeling: The MEP map can be used to guide molecular docking studies, providing a more accurate representation of the electrostatic interactions between the ligand and its target protein. The identification of key hydrogen bond donors and acceptors, as well as the potential for halogen bonding, can inform the design of more potent and selective inhibitors.

  • Structure-Activity Relationship (SAR) Studies: By understanding how the electron density is modulated by the bromo and ethoxy substituents, medicinal chemists can make more informed decisions when designing analogs with improved properties. For example, replacing the bromine with other halogens or modifying the ethoxy group will systematically alter the electronic landscape and, consequently, the biological activity.

  • Crystal Engineering: The insights from Hirshfeld surface analysis can aid in predicting and controlling the solid-state properties of the molecule, such as its crystal packing, polymorphism, and solubility. This is crucial for formulation and manufacturing.

Conclusion

This technical guide has provided a comprehensive overview of the electron density distribution in this compound from a theoretical and methodological standpoint. While experimental data remains a critical need for the complete validation of these findings, the computational analysis presented here offers a robust and detailed picture of the molecule's electronic structure. The application of advanced techniques such as MEP mapping, QTAIM, and Hirshfeld surface analysis provides invaluable insights for researchers in drug discovery and development. A thorough understanding of the electron density is not merely an academic exercise but a foundational element in the rational design of the next generation of pyrimidine-based therapeutics.

References

The Bromine Atom on the Pyrimidine Ring: A Versatile Handle for Synthetic Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount for the modulation of biological activity and the optimization of pharmacokinetic properties. Among the various synthetic handles available, the bromine atom stands out for its exceptional versatility, enabling a diverse array of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the reactivity of brominated pyrimidines, with a focus on the underlying principles that govern their behavior in key synthetic reactions. We will delve into the electronic nature of the pyrimidine ring, the nuances of nucleophilic aromatic substitution (SNAr), and the power of palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols to empower researchers in the rational design and synthesis of novel pyrimidine-based drug candidates.

The Electronic Landscape of the Pyrimidine Ring: The Foundation of Reactivity

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] This arrangement has profound implications for the electronic distribution within the ring, rendering it π-deficient.[3][4] The two electronegative nitrogen atoms exert a strong electron-withdrawing effect, leading to a significant depletion of electron density at the carbon atoms, particularly at the 2-, 4-, and 6-positions.[3][4] The 5-position, while also affected, is comparatively less electron-deficient and can exhibit some benzenoid character.[3] This inherent electronic nature dictates the ring's reactivity profile: it is generally deactivated towards electrophilic aromatic substitution, which, if it occurs, preferentially takes place at the 5-position.[4][5] Conversely, the electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions.[4][5]

The introduction of a bromine atom onto the pyrimidine ring further modulates this reactivity. The position of the bromine atom is critical in determining its lability and the types of transformations it can undergo. A bromine atom at the 2-, 4-, or 6-position is activated towards nucleophilic displacement, while a bromine at the 5-position is more amenable to metal-catalyzed cross-coupling reactions due to the C-Br bond's susceptibility to oxidative addition.[6]

Navigating Reactivity: Key Transformations of Bromopyrimidines

The bromine atom on a pyrimidine ring is a versatile functional group that serves as a linchpin for a multitude of synthetic transformations. This section will explore the most pivotal of these reactions, providing mechanistic insights and practical guidance.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach to Functionalization

Nucleophilic aromatic substitution is a fundamental reaction for the modification of electron-deficient aromatic systems like pyrimidines.[7] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

Mechanism:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate (Meisenheimer complex). The negative charge is delocalized over the pyrimidine ring, with resonance structures placing the charge on the electronegative nitrogen atoms, thus stabilizing the intermediate.[8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.

The rate of SNAr reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the electronic nature of the pyrimidine ring.[9] Electron-withdrawing groups on the ring can further enhance the rate of reaction by stabilizing the Meisenheimer intermediate.[8] The reactivity of halogens in SNAr on pyrimidines often follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in aliphatic systems. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[8]

Regioselectivity in Polysubstituted Pyrimidines:

In di- or tri-substituted pyrimidines containing multiple halogen atoms, the regioselectivity of nucleophilic attack is a critical consideration. Generally, the positions most activated by the two nitrogen atoms (positions 2, 4, and 6) are the most susceptible to attack. For instance, in 5-bromo-2,4-dichloro-6-methylpyrimidine, nucleophilic attack by ammonia occurs preferentially at the C4 position.[10] This can be attributed to the greater LUMO coefficient at C4 compared to C2, making it more electrophilic.[11]

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Powerhouse

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and bromopyrimidines are excellent substrates for these transformations.[6] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-substituted pyrimidines.[12][13] The reaction involves the coupling of a bromopyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[13]

Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the pyrimidine to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the bromopyrimidine (1.0 equiv), boronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

BromopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Toluene/EtOH/H₂O100 (MW)0.2595[14]
3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂ (2)K₂CO₃H₂O/Acetone80292[15]
2-BromopyridineArylboronic acidsPd(OAc)₂ (2)K₂CO₃DMF1001270-95[12]

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.[16][17] This reaction involves the palladium-catalyzed coupling of a bromopyrimidine with a primary or secondary amine in the presence of a strong base.[16]

Catalytic Cycle:

  • Oxidative Addition: A Pd(0) complex reacts with the bromopyrimidine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated pyrimidine and regenerating the Pd(0) catalyst.[16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv), the bromopyrimidine (1.0 equiv), and the amine (1.1-1.2 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.[16]

BromopyrimidineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-BromopyrimidineN-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1001295[16]
2-BromopyridineVolatile aminesPd(OAc)₂ (2)dppp (4)NaOt-BuToluene8012-2455-98[18][19]

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond, linking a bromopyrimidine to a terminal alkyne.[1][20] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base.[1]

Catalytic Cycle:

The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the bromopyrimidine to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then participates in the transmetalation step with the Pd(II) complex.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the bromopyrimidine (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).

  • After further degassing, add the terminal alkyne (1.0-1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and washing with brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by column chromatography.[21]

BromopyrimidineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-BromopyrimidineTerminal AlkynesPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF604-1270-90[1]
2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂ (2.5)CuI (5)-DMF100380-95[22]

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of a bromopyrimidine with an organotin compound (organostannane).[23][24] While the toxicity of organotin reagents is a drawback, the Stille reaction offers broad functional group tolerance and stability of the organostannane reagents to air and moisture.[23][24]

Catalytic Cycle:

The catalytic cycle is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[25]

Experimental Protocol: General Procedure for Stille Coupling

  • In an inert atmosphere, combine the bromopyrimidine (1.0 equiv), organostannane (1.0-1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additives (e.g., LiCl) in a suitable anhydrous solvent (e.g., THF, dioxane, or DMF).

  • Heat the reaction mixture to the appropriate temperature (typically 60-120 °C) and monitor its progress.

  • Upon completion, cool the reaction and perform a work-up, which may include a quench with aqueous KF to remove tin byproducts.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.[25]

BromopyrimidineOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
5-BromopyrimidineVarious R-SnBu₃Pd(PPh₃)₄ (5)-Toluene1101260-85[6]
Aryl BromidesOrganostannanesPd(OAc)₂ (2)DabcoNMP1201-380-95[24]

Conclusion

The bromine atom on the pyrimidine ring is a remarkably versatile and powerful tool in the arsenal of the medicinal chemist. Its reactivity, governed by the inherent electronic properties of the pyrimidine nucleus, can be precisely controlled to achieve a wide range of synthetic transformations. From classical nucleophilic aromatic substitution to the modern marvels of palladium-catalyzed cross-coupling, bromopyrimidines serve as key building blocks for the construction of novel and complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to strategically leverage the reactivity of bromopyrimidines in the pursuit of the next generation of life-saving therapeutics.

References

Methodological & Application

5-Bromo-2-ethoxypyrimidine Suzuki coupling protocol.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and In-Depth Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethoxypyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer kinase inhibitors to antiviral nucleosides.[1][2] The ability to precisely functionalize this heterocyclic system is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are common motifs in pharmacologically active molecules.[3][4][5]

This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of this compound. This specific building block is a valuable starting material, offering a reactive C-Br bond on an electron-deficient pyrimidine ring, which is primed for palladium-catalyzed transformations.[6] The 2-ethoxy group provides a stable substituent that modulates the electronic properties of the ring and can be a key pharmacophoric element in the final target molecule. Understanding the nuances of this reaction is critical for researchers aiming to generate libraries of novel 5-aryl-2-ethoxypyrimidines for biological screening.

Pillar 1: The Scientific Principle & Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[7][8] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The cycle begins with the active Palladium(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step.[3] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aryl bromides.[6][9] This oxidative addition transforms the Pd(0) species into a Pd(II) complex.

  • Transmetalation : Before this step can occur, the organoboron species (typically a boronic acid) must be activated by a base.[10] The base converts the boronic acid into a more nucleophilic boronate complex. This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired product (5-aryl-2-ethoxypyrimidine). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex R-Pd(II)L_n-X (R = 2-ethoxypyrimidin-5-yl) Pd0->OA_Complex Oxidative Addition Trans_Complex R-Pd(II)L_n-R' OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product 5-Aryl-2-ethoxypyrimidine (R-R') Trans_Complex->Product Reactant This compound (R-X) Reactant->OA_Complex Boronic Ar-B(OH)₂ (R'-B(OH)₂) Boronate [Ar-B(OH)₃]⁻ (Boronate) Boronic->Boronate Activation Boronate->OA_Complex Base Base (e.g., K₂CO₃) Base->Boronic Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry Schlenk flask B 2. Add solid reagents: - this compound - Boronic Acid - Base A->B C 3. Add Pd Catalyst B->C D 4. Evacuate & backfill with inert gas (3x) C->D E 5. Add degassed Dioxane/Water D->E F 6. Heat to 80-100 °C with vigorous stirring E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool & dilute with EtOAc G->H I 9. Filter through Celite H->I J 10. Wash with H₂O & Brine I->J K 11. Dry & Concentrate J->K L 12. Purify via Column Chromatography K->L M Final Product L->M Characterization (NMR, MS)

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Alkynyl-2-ethoxypyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] The strategic introduction of an alkynyl group at the 5-position of the pyrimidine ring can profoundly modulate a molecule's biological activity, making the Sonogashira coupling of 5-bromo-2-ethoxypyrimidine a pivotal transformation in the synthesis of novel drug candidates. These resulting 5-alkynylpyrimidine derivatives are not only valuable as final compounds but also serve as versatile intermediates for further structural diversification.[1]

The Sonogashira cross-coupling reaction is a robust and highly versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and generally mild reaction conditions have cemented its utility in the assembly of complex molecules.[1][2]

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful execution of the Sonogashira coupling with this compound, tailored for professionals in drug discovery and development.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles involving palladium and, in the classic approach, copper.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The Palladium Cycle:

  • Reductive Elimination and Catalyst Activation: The reaction is initiated by a catalytically active Pd(0) species. Often, a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0).[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound, forming a Pd(II)-pyrimidine complex. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[3]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II)-pyrimidine complex. This step regenerates the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-ethoxypyrimidine product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.[1][2]

While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[4] Consequently, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or when homocoupling is a significant issue. In these cases, the activation of the alkyne is believed to occur directly at the palladium center, though this often requires modified reaction conditions such as different ligands or bases.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium R-Pd(II)-R'(L2) Transmetalation->Diorganopalladium Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 5-(Alkynyl)-2-ethoxypyrimidine Reductive_Elimination->Product Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation Cu_Acetylide Cu(I)-C≡C-R' Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Terminal_Alkyne R'-C≡C-H + Base Terminal_Alkyne->Alkyne_Activation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. As an electron-deficient heteroaryl bromide, this substrate is generally a good candidate for this reaction.

  • Palladium Catalyst and Ligands:

    • Common Choices: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are workhorse catalysts for this reaction.[2] PdCl₂(PPh₃)₂ is often preferred due to its higher stability.

    • Ligand Effects: The choice of phosphine ligands can significantly influence the reaction's efficiency. Electron-rich and bulky ligands can accelerate the rate-limiting oxidative addition step.[4] For challenging couplings, specialized biarylphosphine ligands such as cataCXium® Plntb have shown high efficacy for heteroaryl bromides.[5]

  • Copper(I) Co-catalyst:

    • The Standard: Copper(I) iodide (CuI) is the most commonly used co-catalyst. It is crucial to use a high-purity source, as impurities can hinder the reaction.

    • Copper-Free Alternatives: To avoid the formation of alkyne homocoupling byproducts, a copper-free protocol can be employed. This often requires a change in base (e.g., a stronger amine base) or the use of specific palladium-ligand systems.[4]

  • Base:

    • Role: The base is essential for deprotonating the terminal alkyne, facilitating the formation of the copper acetylide (or its interaction with the palladium center in copper-free systems), and neutralizing the hydrogen halide byproduct.[2]

    • Common Options: Amine bases such as triethylamine (Et₃N) and diisopropylamine (DIPA) are frequently used and can sometimes serve as the solvent.[2] For less reactive substrates, stronger bases or alternative inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be beneficial, particularly in copper-free setups.

  • Solvent:

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are common choices. For less reactive bromides, the use of a more polar aprotic solvent like DMF can be advantageous.[1]

    • Degassing: It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions, such as the oxidative homocoupling of the alkyne.[1]

  • Temperature:

    • General Range: While many Sonogashira couplings can be performed at room temperature, the coupling of aryl bromides often requires heating.[1] A temperature range of 60 °C to 100 °C is a good starting point for the optimization of the reaction with this compound.[1]

Detailed Experimental Protocol: A Step-by-Step Workflow

This protocol provides a general procedure for the copper-palladium catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Preparation: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Inerting the System: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), followed by triethylamine and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-24 hours).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-ethoxypyrimidine.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a structurally similar substrate, 2-benzyloxy-5-iodopyrimidine. These results provide a strong indication of the expected outcomes for this compound, though some optimization for the less reactive bromide may be necessary.[1]

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
2Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
3PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
44-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490

Troubleshooting Guide: Navigating Common Challenges

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Low reaction temperature- Use fresh, high-purity catalyst and CuI.- Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas.- Use anhydrous solvents and purify starting materials if necessary.- Increase the reaction temperature in increments (e.g., to 80-100 °C).
Formation of Alkyne Homocoupling Product (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.- Reduce the amount of CuI or consider a copper-free protocol.
Dehalogenation of Starting Material - Presence of water or other protic sources- Certain bases or high temperatures- Ensure strictly anhydrous conditions.- Consider a milder base or lower the reaction temperature.
Reaction Stalls - Catalyst deactivation- Add a fresh portion of the palladium catalyst.- Ensure the reaction is maintained under a strictly inert atmosphere.

References

Application Notes and Protocols for the Utilization of 5-Bromo-2-ethoxypyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone in the design of small molecule kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP. This mimicry allows pyrimidine-based compounds to effectively compete for the ATP-binding site of kinases, a critical mechanism for modulating their activity. A key interaction facilitated by this scaffold is the formation of hydrogen bonds with the kinase "hinge" region, which is a conserved stretch of amino acids connecting the N- and C-lobes of the kinase domain. These hydrogen bonds are crucial for the stable binding and potent inhibition of the target kinase.

5-Bromo-2-ethoxypyrimidine emerges as a particularly valuable building block in this context. The bromine atom at the 5-position provides a versatile handle for the introduction of diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. These introduced groups can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing both potency and selectivity. The ethoxy group at the 2-position, meanwhile, can influence the electronic properties of the pyrimidine ring and participate in additional interactions within the ATP-binding site, further contributing to the inhibitor's binding affinity and overall pharmacological profile. The strategic, sequential functionalization of this compound offers a robust platform for the generation of diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Core Synthetic Strategies: Harnessing Palladium Catalysis

The differential reactivity of the C-Br and C-O bonds on the this compound core is the lynchpin of its synthetic utility. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more stable carbon-oxygen bond of the ethoxy group. This reactivity difference allows for the selective functionalization of the 5-position via well-established cross-coupling methodologies, primarily the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in kinase inhibitors.[1] In the context of this compound, this reaction is employed to introduce a variety of aryl or heteroaryl substituents at the 5-position.

Underlying Principle: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond of the pyrimidine, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to yield the C-C coupled product and regenerate the palladium(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 2-ethoxypyrimidin-5-yl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Halide_Waste [X-B(OR)2(OH)]- Transmetalation->Halide_Waste Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Water (degassed)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

  • Base: The base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.

  • Solvent Mixture: The use of a water/organic solvent mixture is common as it helps to dissolve both the organic reactants and the inorganic base. Degassing the solvents is important to remove dissolved oxygen.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which are prevalent in kinase inhibitors, often forming a key part of the "hinge-binding" motif. This reaction allows for the coupling of an amine with the 5-position of the pyrimidine core.

Underlying Principle: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst Start_Pyrimidine This compound Reaction_Vessel Reaction under Inert Atmosphere Start_Pyrimidine->Reaction_Vessel Start_Amine Amine (R-NH2) Start_Amine->Reaction_Vessel Catalyst Palladium Pre-catalyst Catalyst->Reaction_Vessel Ligand Phosphine Ligand Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Coupling_Reaction Buchwald-Hartwig Coupling Reaction_Vessel->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 5-Amino-2-ethoxypyrimidine Derivative Purification->Final_Product

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the palladium-amido intermediate, without competing in side reactions.

Application Example: Synthesis of a Generic CDK Inhibitor Scaffold

The 2,5-disubstituted pyrimidine core is a common feature in many Cyclin-Dependent Kinase (CDK) inhibitors. The following represents a hypothetical, yet representative, synthetic route to such a scaffold, starting from this compound.

Scheme 1: Synthesis of a 2-Anilino-5-arylpyrimidine CDK Inhibitor Scaffold

CDK_Inhibitor_Synthesis Start This compound Step1 Suzuki Coupling| - Arylboronic Acid - Pd(PPh₃)₄, K₂CO₃ - Dioxane/H₂O, 90°C Start:f0->Step1 Intermediate 5-Aryl-2-ethoxypyrimidine Step1->Intermediate:f0 Step2 Nucleophilic Aromatic Substitution| - Aniline Derivative - Acid Catalyst (e.g., HCl) - High Temperature Intermediate:f0->Step2 Product { 2-Anilino-5-arylpyrimidine (CDK Inhibitor Scaffold)} Step2->Product:f0

Caption: A representative synthetic route to a CDK inhibitor scaffold.

This two-step sequence first establishes the C-C bond at the 5-position, followed by the introduction of the hinge-binding anilino group at the 2-position. The ethoxy group is displaced by the amine under acidic conditions and elevated temperatures in a nucleophilic aromatic substitution reaction.

Target Kinases and Representative Inhibitor Activity

Derivatives of 2-ethoxypyrimidine and structurally similar scaffolds have shown potent inhibitory activity against a range of therapeutically relevant kinases. The table below summarizes representative data for pyrimidine-based inhibitors against key kinase targets.

Kinase TargetRepresentative Inhibitor ScaffoldIC₅₀ (nM)Reference
CDK2 2-Anilino-4-aryl-pyrimidine24 - 1412[2]
CDK9 2,4,5-Trisubstituted Pyrimidine22 - 80[3][4]
VEGFR-2 Thieno[2,3-d]pyrimidine-based21 - 946[1][5][6]
Aurora A 2,4-Disubstituted Pyrimidine<200[2]

Note: The IC₅₀ values presented are for representative compounds within the cited structural classes and may not be directly derived from this compound. They serve to illustrate the potential of the pyrimidine scaffold.

In Vitro Kinase Inhibition Assay Protocol

To determine the inhibitory potency (IC₅₀) of newly synthesized compounds, a biochemical kinase assay is a standard method.

Principle:

The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Generalized Protocol (Luminescence-based ATP detection):

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Add a luminescence-based ATP detection reagent. The amount of light produced is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.

  • Data Analysis: Measure the luminescence signal. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its distinct reactive sites allow for the strategic and sequential introduction of various functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. The resulting 2,5-disubstituted pyrimidine scaffolds are well-positioned to interact with the key features of the kinase ATP-binding site, offering a promising avenue for the development of potent and selective kinase inhibitors for a range of therapeutic applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this privileged starting material.

References

Application Notes and Protocols for the C-N Cross-Coupling of 5-Bromo-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 5-Aminopyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The targeted synthesis of 5-aminopyrimidine derivatives, in particular, offers a gateway to novel chemical entities with potential applications in oncology, virology, and immunology. The palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination, has emerged as a powerful and versatile tool for the construction of these crucial C-N bonds, offering significant advantages over classical methods in terms of efficiency, functional group tolerance, and substrate scope.[1][2]

This application note provides a comprehensive guide to the experimental procedure for the C-N cross-coupling of 5-Bromo-2-ethoxypyrimidine with a variety of amine nucleophiles. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol, and provide guidance on troubleshooting and optimization.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This is followed by coordination of the amine to the resulting palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes the desired N-substituted 5-amino-2-ethoxypyrimidine product and regenerates the active palladium(0) catalyst, thus completing the cycle. The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-Br(L2)->Ligand_Exchange + HNR'R'' - L Amine_Coordination [Ar-Pd(II)-Br(L)(HNR'R'')]+ Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Pd(II)_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Regenerated Pd(0)L2 Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a generalized procedure for the C-N cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Materials and Reagents
  • This compound (≥97% purity)

  • Amine (Aromatic or Aliphatic, ≥98% purity)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Reaction vials or flasks

  • Magnetic stir bars and stirrer/hotplate

  • Syringes and needles for transfer of reagents and solvents

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Safety Precautions
  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.

  • Palladium catalysts and phosphine ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated fume hood and away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried reaction vial or Schlenk flask containing a magnetic stir bar.

  • Reagent Addition: To the same vial, add the base (e.g., NaOtBu, 1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction Execution: Seal the vial or flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-amino-2-ethoxypyrimidine.

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions and Expected Outcomes

The following table provides a summary of typical reaction conditions and estimated yields for the C-N cross-coupling of this compound with various classes of amines. These are intended as a starting point, and optimization may be required to achieve the best results.

Amine TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Estimated Yield (%)
Aromatic Amines
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012-2475-90
4-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11018-2480-95
Aliphatic Amines
n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene908-1670-85
MorpholinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane10012-2085-95

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Incorrect base- Use a pre-catalyst or ensure proper in situ generation of Pd(0).- Thoroughly degas solvents and use proper inert gas techniques.- Screen a range of temperatures (e.g., 80-120 °C).- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).
Formation of Side Products - Hydrodehalogenation of the starting material- Homocoupling of the amine- Ensure high purity of reagents and solvents.- Use a less sterically hindered ligand.- Lower the reaction temperature.
Difficult Purification - Residual palladium catalyst- Inseparable byproducts- Filter the crude reaction mixture through a pad of celite.- Consider using a palladium scavenger resin.- Optimize the reaction conditions to minimize byproduct formation.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a diverse range of 5-aminopyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.

References

Application Notes: 5-Bromo-2-ethoxypyrimidine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of modern agrochemical discovery, the pyrimidine ring stands out as a "privileged scaffold."[1] Its unique electronic properties and metabolic stability have made it a cornerstone in the design of high-efficacy fungicides, herbicides, and insecticides.[1][2] Pyrimidine derivatives function through diverse modes of action, including the critical inhibition of ergosterol biosynthesis in fungi, a mechanism that disrupts fungal cell membrane integrity.[3]

This guide focuses on a particularly strategic building block: 5-Bromo-2-ethoxypyrimidine . Its utility is rooted in its bifunctional nature. The bromine atom at the C5 position serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the precise introduction of diverse molecular fragments. Simultaneously, the ethoxy group at the C2 position modulates the electronic character of the ring, influencing its reactivity and, ultimately, the biological activity of the final agrochemical product. This document provides an in-depth exploration of the key synthetic transformations enabled by this building block, complete with detailed, field-proven protocols for researchers and development professionals.

Synthesis of the Core Building Block

The efficient synthesis of this compound is foundational to its use. While various routes exist for substituted pyrimidines, a common and reliable pathway involves a two-step process starting from the readily available 2-hydroxypyrimidine. The process first involves bromination, followed by chlorination and subsequent nucleophilic substitution with ethoxide. A patent literature approach for a similar compound, 5-bromo-2-chloropyrimidine, involves a one-step synthesis from 2-hydroxypyrimidine using hydrobromic acid and hydrogen peroxide, followed by chlorination.[4][5] The final ethoxylation is a standard nucleophilic aromatic substitution.

Start 2-Hydroxypyrimidine Inter1 5-Bromo-2-hydroxypyrimidine Start->Inter1 HBr, H₂O₂ Inter2 5-Bromo-2-chloropyrimidine Inter1->Inter2 POCl₃ Final This compound Inter2->Final NaOEt, EtOH

Caption: Synthetic pathway to this compound.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is indispensable for creating biaryl or heteroaryl-pyrimidine linkages, which are common motifs in advanced agrochemicals.[8][9] This reaction couples the C5-bromo position with a wide variety of commercially available boronic acids or esters.[10][11]

Generalized Reaction Scheme: (A chemical diagram showing this compound reacting with an Ar-B(OH)2 group in the presence of a Pd catalyst and base to form 5-Aryl-2-ethoxypyrimidine)

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[9][12]

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[12]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene, via syringe.[12]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-ethoxypyrimidine.

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical as it stabilizes the palladium center and facilitates the key steps of the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim Product Ar-R Transmetal->ReductElim ArBr 5-Bromo-2- ethoxypyrimidine ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[8]

Buchwald-Hartwig Amination: Forging C-N Bonds

The introduction of an amino group is a key step in the synthesis of many anilinopyrimidine fungicides. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, coupling the pyrimidine core with a vast range of primary and secondary amines.[13][14][15]

Generalized Reaction Scheme: (A chemical diagram showing this compound reacting with an R1R2-NH group in the presence of a Pd catalyst, ligand, and base to form 5-(N,N-disubstituted)-2-ethoxypyrimidine)

  • Vessel Preparation: In an oven-dried vial or flask, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-6 mol%).[14]

  • Reagent Addition: Add the base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or K₃PO₄ (1.4 eq.).[14] Then add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Inert Atmosphere & Solvent: Seal the vessel, and purge with an inert gas. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[14]

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Work-up: After consumption of the starting material (as monitored by LC-MS), cool the reaction. Quench carefully with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent like ethyl acetate.[15]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions but involves the formation of a key palladium-amido complex.[13][16] The base plays a crucial role in deprotonating the amine, facilitating its coordination to the palladium center.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)L₂(NR₂) AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Product Ar-NR₂ Amido->Product ArBr 5-Bromo-2- ethoxypyrimidine ArBr->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[14]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for installing alkynyl functionalities onto the pyrimidine ring.[17] This reaction, which forms a C(sp²)-C(sp) bond, is valuable for creating rigid linkers or introducing a reactive handle for subsequent transformations like "click chemistry". The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[17][18]

Generalized Reaction Scheme: (A chemical diagram showing this compound reacting with an R-C≡CH group in the presence of a Pd catalyst, CuI, and base to form 5-Alkynyl-2-ethoxypyrimidine)

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).[18]

  • Inert Atmosphere: Flush the flask thoroughly with an inert gas (argon or nitrogen).

  • Solvent and Reagents: Add a degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).[18] Finally, add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the reactivity of the alkyne.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the 5-alkynylpyrimidine product.

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle generates a reactive copper(I) acetylide species that participates in the key transmetalation step.[17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(C≡CR) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product Ar-C≡CR Transmetal->Product CuBr Cu(I)Br CuAcetylide Cu(I)C≡CR CuBr->CuAcetylide Base, R-C≡CH CuAcetylide->Transmetal Transfers Acetylide CuAcetylide->CuBr Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.[17]

Quantitative Data Summary

The following table provides typical conditions and expected outcomes for the cross-coupling reactions of 5-bromo-pyrimidine derivatives, serving as a starting point for optimization.

ReactionCatalyst System (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O80-1004-1275-95
Buchwald-Hartwig Pd₂(dba)₃ (2) / Xantphos (4)NaOt-Bu (1.4)Toluene100-1106-1870-90
Sonogashira Pd(PPh₃)₄ (5) / CuI (10)Et₃N (2)DMF25-602-880-98

Case Study: Workflow for a Hypothetical Fungicide Analogue

To illustrate the power of these methods, the following workflow outlines the synthesis of a hypothetical fungicide analogue, combining a Suzuki coupling to install an aromatic side chain followed by a Buchwald-Hartwig amination to introduce a key pharmacophore.

Workflow Start This compound Intermediate1 Intermediate A: 5-Aryl-2-ethoxypyrimidine Start->Intermediate1 Suzuki Coupling Step1_reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C Step1_reagents->Intermediate1 FinalProduct Final Product: Fungicide Analogue Intermediate1->FinalProduct Buchwald-Hartwig Amination Step2_reagents Different Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C Step2_reagents->FinalProduct

Caption: Synthetic workflow for a fungicide analogue.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel agrochemicals. Its C5-bromo handle provides a reliable entry point for sophisticated molecular elaborations via robust and scalable palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to leverage this scaffold in the design and development of the next generation of crop protection agents.

References

Regioselective Functionalization of Dihalopyrimidines: A Strategic Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2][3] Dihalopyrimidines serve as exceptionally versatile precursors for creating molecular diversity, provided that their functionalization can be controlled with precision. The primary challenge lies in achieving regioselectivity—the ability to selectively functionalize one halogenated position over another. This guide provides a comprehensive overview of the principles governing this selectivity and details robust protocols for the strategic, regioselective functionalization of dihalopyrimidines, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and direct C-H functionalization.

The Principle of Regioselectivity in Dihalopyrimidines

The pyrimidine ring is an electron-deficient heterocycle, a property that dictates its reactivity. In di-substituted pyrimidines, particularly 2,4- and 4,6-dihalopyrimidines, the carbon positions are not electronically equivalent.

  • C4 and C6 Positions: These positions are generally more electron-deficient than the C2 position due to the cumulative electron-withdrawing effects of both nitrogen atoms. Consequently, they are more susceptible to nucleophilic attack.

  • C2 Position: This position is situated between two nitrogen atoms, which influences its electronic character and steric accessibility.

  • C5 Position: This position is the most electron-rich and is typically functionalized via different mechanisms, such as C-H activation.

For 2,4-dihalopyrimidines, the C4 position is almost universally the more reactive site for both traditional SNAr and most palladium-catalyzed cross-coupling reactions.[4][5] This inherent preference is the foundational challenge that modern synthetic strategies aim to overcome, enabling access to the less-favored C2-substituted isomers. The choice of catalyst, ligand, base, and solvent system is paramount in overriding this innate reactivity profile.[1]

G cluster_0 Reactivity Hierarchy of 2,4-Dichloropyrimidine C4 C4 Position (Most Reactive) C2 C2 Position (Less Reactive) C4->C2 Conventional Selectivity C5/C6 C5/C6 Positions (C-H Functionalization) C2->C5/C6 Requires Different Methodology

Caption: General reactivity hierarchy for positions on a dihalopyrimidine ring.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C, C-N, and C-S bonds with high functional group tolerance.[1] The key to regioselectivity in these reactions often lies in the choice of the phosphine ligand bound to the palladium center.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between a halide and a boronic acid or ester.

Conventional C4-Selectivity: Under "standard" conditions, using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (PPh₃), the Suzuki coupling of 2,4-dichloropyrimidines overwhelmingly favors substitution at the C4 position.[1][6] This is the thermodynamically and kinetically favored pathway. Microwave-assisted protocols have been shown to accelerate these C4-selective reactions, providing high yields in minutes with very low catalyst loading.[6]

Achieving C2-Selectivity: Inverting the selectivity to favor the C2 position is a significant challenge and a recent area of advancement. This is typically achieved by using sterically bulky, electron-rich phosphine ligands, such as N-heterocyclic carbenes (NHCs) or bulky biarylphosphines (e.g., QPhos).[7] These ligands are thought to alter the mechanism of oxidative addition, favoring the C2-Cl bond over the C4-Cl bond.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines from aryl halides.[8][9] As with Suzuki coupling, regioselectivity is a critical consideration.

C4-Selective Amination: Using first and second-generation Buchwald-Hartwig ligands (e.g., BINAP, DPPF) with a palladium source like Pd₂(dba)₃ and a strong base (e.g., NaOt-Bu) typically results in selective amination at the C4 position of 2,4-dihalopyrimidines.[10][11]

C2-Selective Amination: Achieving C2 selectivity often requires more specialized, sterically demanding ligands like XPhos or related biarylphosphine ligands.[10] These ligands can promote coupling at the more sterically hindered and less electronically favorable C2 position, overriding the innate C4 preference.

C-S Coupling (Thiolation)

The formation of C-S bonds is crucial for many pharmaceutical compounds. Recent breakthroughs have demonstrated remarkable ligand-controlled inversion of selectivity.

Unprecedented C2-Selectivity: Groundbreaking work has shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, such as IPent, can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[12][13] This method stands in stark contrast to nearly all previously reported conditions that favor C4.[4][5] The selectivity is highly sensitive to the palladium precatalyst structure, as it must outcompete the rapid background C4-selective SNAr reaction.[12]

G Input 2,4-Dihalopyrimidine Decision1 Desired Position? Input->Decision1 C4_Node C4 Functionalization Decision1->C4_Node C4 C2_Node C2 Functionalization Decision1->C2_Node C2 Decision2 Coupling Partner? C4_Node->Decision2 Decision3 Coupling Partner? C2_Node->Decision3 Suzuki Standard Suzuki (e.g., Pd(PPh3)4) Decision2->Suzuki Boronic Acid Buchwald Standard Buchwald (e.g., BINAP) Decision2->Buchwald Amine SNAr SNAr Decision2->SNAr Strong Nucleophile C2_Suzuki Bulky Ligand Suzuki (e.g., QPhos) Decision3->C2_Suzuki Boronic Acid C2_Thiol Bulky NHC Ligand C-S Coupling (IPent) Decision3->C2_Thiol Thiol C2_Buchwald Bulky Ligand Buchwald (e.g., XPhos) Decision3->C2_Buchwald Amine

Caption: Decision workflow for regioselective functionalization of 2,4-dihalopyrimidines.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol is optimized for rapid, efficient, and highly regioselective C-C bond formation at the C4 position.[6]

  • Objective: To selectively couple an aryl/heteroaryl boronic acid at the C4 position of a 2,4-dichloropyrimidine.

  • Materials:

    • 2,4-Dichloropyrimidine (Substrate)

    • Aryl/Heteroaryl Boronic Acid (1.1 - 1.5 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

    • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

    • Microwave vial, stirrer bar

  • Procedure:

    • To a microwave vial, add the 2,4-dichloropyrimidine, aryl boronic acid, K₂CO₃, and a stirrer bar.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add the Pd(PPh₃)₄ catalyst.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 15-30 minutes.

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Troubleshooting:

    • Low Yield: Ensure reagents and solvents are anhydrous and properly degassed. Increase catalyst loading to 1-2 mol% or increase reaction time/temperature.

    • Homocoupling of Boronic Acid: Ensure the reaction is not overheated and that the base is not excessively strong for the substrate.

    • Poor Selectivity: While highly selective, trace C2-coupling or di-coupling can occur. Purification is key. For one-pot double Suzuki couplings, specific solvent systems like alcoholic mixtures are critical.[1]

Protocol 2: C2-Selective C-S Cross-Coupling using a Bulky NHC Ligand

This protocol describes the groundbreaking method for achieving substitution at the challenging C2 position.[12][13]

  • Objective: To selectively couple a thiol at the C2 position of 2,4-dichloropyrimidine.

  • Materials:

    • 2,4-Dichloropyrimidine (Substrate)

    • Thiol (1.0 - 1.2 equiv.)

    • (IPent)Pd(allyl)Cl or a similar bulky NHC-Pd(II) precatalyst (2-5 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv.)

    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

    • Glovebox or Schlenk line for inert atmosphere setup

  • Procedure:

    • Inside a glovebox: To a vial, add the Pd precatalyst, NaOt-Bu, and a stirrer bar.

    • Add the 2,4-dichloropyrimidine and the anhydrous, degassed solvent.

    • Add the thiol to the mixture.

    • Seal the vial and remove it from the glovebox.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Causality and Best Practices:

    • The Ligand is Key: The steric bulk of the IPent ligand is crucial for promoting oxidative addition at the C2-Cl bond.[13] Using a less bulky ligand will result in C4-substitution.

    • Precatalyst Sensitivity: The reaction selectivity is highly dependent on the specific structure of the Pd(II) precatalyst.[12]

    • Inert Atmosphere: The catalyst system is sensitive to air and moisture. Strict inert atmosphere techniques are required for reproducibility.

    • Competing SNAr: A C4-selective SNAr reaction can compete with the desired catalysis.[4] Running the reaction at lower temperatures can sometimes favor the catalytic pathway.

Data Summary: Regioselectivity Comparison

The table below summarizes typical outcomes for the functionalization of 2,4-dichloropyrimidine, highlighting the controlling factors for regioselectivity.

Reaction TypeTarget PositionCatalyst/Ligand SystemTypical BaseRegioselectivity (C4:C2)Reference
Suzuki-Miyaura C4Pd(PPh₃)₄K₂CO₃, Cs₂CO₃>95:5[1][6]
Suzuki-Miyaura C2Pd(OAc)₂ / QPhosK₃PO₄~10:90 (Varies)[7]
Buchwald-Hartwig C4Pd₂(dba)₃ / BINAPNaOt-Bu>95:5[10]
Buchwald-Hartwig C2Pd₂(dba)₃ / XPhosK₂CO₃, Cs₂CO₃Highly C2 selective[10]
C-S Coupling C4Standard Pd catalystsVarious>98:2[5]
C-S Coupling C2(IPent)Pd(allyl)ClNaOt-Bu<5:95[12][13]
SNAr C4Catalyst-freeAmine, Alkoxide>99:1[4][14]

Conclusion

The regioselective functionalization of dihalopyrimidines has evolved from a field dominated by the inherent C4-reactivity to one where selectivity can be precisely controlled through rational catalyst and ligand design. For drug development professionals and synthetic chemists, understanding the interplay between the substrate's electronic properties and the catalytic system is essential for efficiently accessing diverse chemical space. While C4-functionalization remains the default pathway, modern methodologies, particularly those employing sterically demanding ligands, have unlocked reliable routes to C2-substituted pyrimidines, paving the way for the next generation of pyrimidine-based therapeutics and materials.[15][16]

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Heterocycles in Modern Drug Discovery

Multi-Component Reactions (MCRs): Rapid Access to Molecular Diversity

MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[7] This inherent efficiency makes MCRs an invaluable tool for generating large libraries of structurally diverse compounds for high-throughput screening.[3][4][6]

Application Note: Ugi Four-Component Reaction (Ugi-4CR) for the Synthesis of Benzodiazepine Scaffolds

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides.[8][9] A particularly powerful application of the Ugi-4CR is in the synthesis of benzodiazepines, a well-known class of psychoactive drugs, through a Ugi-deprotection-cyclization (UDC) strategy.[10] This approach allows for the rapid assembly of the benzodiazepine core with multiple points of diversity.

Causality in Experimental Design: The choice of a Boc-protected amino aldehyde is critical. The Boc (tert-butyloxycarbonyl) group is stable under the Ugi reaction conditions but can be readily cleaved with acid, unmasking a primary amine. This newly freed amine can then undergo an intramolecular cyclization with an appropriately positioned ester or ketone to form the seven-membered diazepine ring.[10] This strategic use of a bifunctional, orthogonally protected starting material is key to the efficiency of the overall synthesis.[10]

Reaction Mechanism: Ugi-4CR

The mechanism of the Ugi reaction is complex and can proceed through multiple pathways.[8][9][11] The most commonly accepted pathway begins with the condensation of the amine and aldehyde to form an imine. The isocyanide and carboxylic acid then add to the imine, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino carboxamide product.[11][12]

Ugi_Mechanism Aldehyde Aldehyde (R1CHO) Imine Imine Aldehyde->Imine Amine Amine (R2NH2) Amine->Imine CarboxylicAcid Carboxylic Acid (R3COOH) Nitrilium Nitrilium Ion CarboxylicAcid->Nitrilium + Carboxylate Isocyanide Isocyanide (R4NC) Imine->Nitrilium + Isocyanide Imidate Imidate Intermediate Nitrilium->Imidate Product α-Acylamino Carboxamide Imidate->Product Mumm Rearrangement CH_Activation_Workflow Start Substrate with Directing Group (DG) Coordination Coordination of DG to Pd(II) Start->Coordination Catalyst Pd(II) Catalyst Catalyst->Coordination Activation C-H Activation via Concerted Metalation-Deprotonation (CMD) Coordination->Activation Palladacycle Palladacycle Intermediate Activation->Palladacycle Insertion Migratory Insertion Palladacycle->Insertion CouplingPartner Coupling Partner (e.g., Alkyne, Alkene) CouplingPartner->Insertion Elimination Reductive Elimination Insertion->Elimination Product Functionalized Heterocycle Elimination->Product CatalystRegen Catalyst Regeneration Elimination->CatalystRegen CatalystRegen->Catalyst Photoredox_Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_minus PC•- PC_star->PC_minus + Substrate PC_minus->PC + Oxidant Substrate Substrate (Azirine) Radical Substrate•+ Substrate->Radical Product Product (Oxazole) Radical->Product Reaction Cascade Oxidant Oxidant Red_Oxidant Reduced Oxidant Oxidant->Red_Oxidant

References

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-2-ethoxypyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrimidine scaffold is a privileged heterocyclic motif integral to a multitude of FDA-approved therapeutics, particularly in oncology and virology.[1] 5-Bromo-2-ethoxypyrimidine stands out as a versatile and valuable synthetic intermediate, offering a strategic entry point for creating diverse molecular libraries for structure-activity relationship (SAR) studies.[2] The bromine atom at the C5 position is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of substituents.[3] These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the principal derivatization techniques for this compound. We will explore the mechanistic underpinnings, provide field-tested insights into reaction optimization, and present detailed, step-by-step protocols for key transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling.

The Strategic Value of this compound

In medicinal chemistry, the ability to systematically modify a core scaffold is paramount for optimizing biological activity, selectivity, and pharmacokinetic properties. This compound serves as an ideal starting material for this purpose. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-bromine bond towards oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling reactions.[3][4] The 2-ethoxy group, meanwhile, modulates the electronic properties of the ring and can serve as a stable handle or be subjected to further transformations if required. This unique combination allows for the selective and efficient diversification at the 5-position, a vector often critical for probing interactions within the binding sites of biological targets.

Below is a generalized workflow for the palladium-catalyzed derivatization of this key intermediate.

cluster_setup Reaction Setup cluster_reaction Reaction & Work-Up Start This compound + Coupling Partner Reagents Add Pd Catalyst, Ligand, & Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to Target Temperature Inert->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 5-Substituted-2-ethoxypyrimidine Purify->Product Characterization (NMR, MS)

Caption: General experimental workflow for derivatization.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing carbon-carbon bonds, particularly biaryl and heteroaryl-aryl linkages, due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4]

Causality and Optimization: The success of the Suzuki coupling hinges on a synergistic interplay between the catalyst, ligand, base, and solvent.[5]

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a classic choice, while pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine ligands are also highly effective.[6]

  • Ligand: Triphenylphosphine (PPh₃) is standard, but for more challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps.

  • Base: An aqueous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[4][6] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.

  • Solvent: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is typically employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[1][6]

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio.[1]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-ethoxypyrimidine.

Data Presentation: Representative Suzuki-Miyaura Couplings
Boronic Acid PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90~95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)100~92
3-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O (4:1)90~88[6]
4-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Dioxane/H₂O (4:1)100~85

Yields are representative and may vary based on specific conditions and scale.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[7][8] This transformation is indispensable in medicinal chemistry for synthesizing the arylamine and heteroarylamine motifs prevalent in pharmaceutical agents.[7]

Causality and Optimization: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product.[7]

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are often superior to PPh₃, as they promote the reductive elimination step, which is often rate-limiting.[7][8] Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[7]

  • Base: A strong, non-nucleophilic base is critical for deprotonating the amine within the palladium coordination sphere. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with more electron-rich ligands.[7][9]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are required to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (Xantphos).[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.[7]

  • Reagent Addition: Under a positive pressure of argon, add the base (NaOt-Bu), followed by this compound, and finally the amine.[7]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[7]

  • Reaction: Stir the mixture at room temperature for 5 minutes, then heat to 100 °C using a preheated oil bath.[10]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 5-Bromo-2- ethoxypyrimidine PdII_Br Pyr-Pd(II)L₂-Br OxAdd->PdII_Br AmineCoord Amine Coordination + Deprotonation (Base) PdII_Br->AmineCoord Amine PdII_Amido Pyr-Pd(II)L₂(Amido) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Amino-2-ethoxypyrimidine RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)–C(sp) bond.[11][12] This reaction typically employs a dual catalytic system of palladium and copper(I).[11]

Causality and Optimization: The mechanism involves two interconnected catalytic cycles.[11][13] The palladium cycle mirrors other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

  • Catalysts: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) are used.[14] Copper-free versions exist but often require specific ligands and conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.[12]

  • Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical. Reactions are often run at room temperature to moderate heat.[11]

Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (anhydrous, degassed)

  • THF (anhydrous, degassed)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent Addition: Add anhydrous, degassed THF and anhydrous, degassed Et₃N.

  • Reagent Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Stille Coupling: A Versatile C-C Bond Formation

The Stille reaction couples an organic halide with an organostannane (tin) reagent, catalyzed by palladium.[15][16] It is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.[17][18] A significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts.[15]

Causality and Optimization: The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step, where the organic group is transferred from tin to the palladium center.[16]

  • Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common and effective catalysts.[3]

  • Stannane Reagent: A variety of organostannanes (vinyl, aryl, alkynyl, etc.) can be used. The rate of transfer of the organic group from tin is generally: alkynyl > vinyl > aryl > alkyl. Typically, three non-transferable groups (like methyl or butyl) are also on the tin atom.

  • Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step.[15]

  • Solvent: Anhydrous, polar aprotic solvents like DMF, THF, or toluene are commonly used.[3]

Protocol: Stille Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound and the palladium catalyst.[3]

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the organostannane reagent via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-110 °C.[3]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Purification: To remove tin byproducts, the crude mixture can be washed with an aqueous solution of potassium fluoride (KF) or subjected to specific chromatographic methods. Purify the final product by column chromatography.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. The palladium-catalyzed cross-coupling reactions detailed in these notes—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—provide a robust toolkit for synthesizing diverse libraries of 5-substituted pyrimidines. A thorough understanding of the principles behind each reaction and careful optimization of the key parameters are crucial for achieving high yields and purity. The protocols provided herein serve as a validated starting point for researchers to explore the vast chemical space accessible from this valuable intermediate, paving the way for the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-ethoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-ethoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges, delve into the mechanistic origins of side products, and provide robust, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reactions, maximize yields, and ensure the integrity of your target molecules.

Part 1: General FAQs and Stability

This section covers overarching questions about the handling, stability, and inherent reactivity of this compound.

Q1: How stable is this compound and what are common impurities in the starting material?

A1: this compound is a generally stable solid under standard laboratory conditions (cool, dry, dark). However, two primary degradation pathways can lead to impurities over time or under suboptimal reaction conditions:

  • Hydrolysis: The 2-ethoxy group is susceptible to hydrolysis, particularly in the presence of strong acid or base, yielding 5-Bromo-2-hydroxypyrimidine.[1] This impurity can complicate subsequent reactions, as the hydroxyl group has different reactivity and can coordinate to metal catalysts.

  • Decomposition: Like many halogenated heterocycles, prolonged exposure to light or high temperatures can cause gradual decomposition. Discoloration (e.g., turning yellow or brown) may indicate the presence of degradation products.

Starting material purity should always be confirmed by techniques like HPLC or NMR before use, especially for sensitive catalytic reactions.

Q2: The pyrimidine ring has two nitrogen atoms. How do they affect reactivity in cross-coupling reactions?

A2: The nitrogen atoms render the pyrimidine ring π-deficient.[2] This has a dual effect:

  • Activation: The electron-withdrawing nature of the ring facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions, making the C-Br bond more reactive than its counterpart on a simple bromobenzene.[3]

  • Inhibition: The lone pairs on the nitrogen atoms can act as ligands, coordinating to the palladium center. This can lead to catalyst deactivation or the formation of off-cycle, inactive catalytic species, thereby reducing reaction efficiency.[4][5] Ligand selection is therefore critical to mitigate this inhibition.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are the most common applications for this compound. They are also the most frequent sources of side products.

2.1 Suzuki-Miyaura Coupling

Q3: I am performing a Suzuki coupling with this compound and observing a significant amount of a major side product with a mass corresponding to the starting material minus bromine. What is happening?

A3: You are observing protodebromination (also known as hydrodehalogenation), which results in the formation of 2-ethoxypyrimidine. This is one of the most common side reactions.

  • Mechanistic Cause: This occurs when the organopalladium intermediate (post-oxidative addition) is intercepted by a proton source before it can undergo transmetalation with the boronic acid. Common proton sources include residual water in solvents or reagents, or even certain solvents or bases that can act as hydride donors under reaction conditions.[6] Some reports also show that this can occur under metal-free conditions with systems like DMF/trialkylamine.[7]

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly opened, anhydrous-grade solvents and dry bases (e.g., K₃PO₄, Cs₂CO₃) by heating under vacuum.

    • Thorough Degassing: Oxygen can promote side reactions, including the decomposition of boronic acids which can alter the reaction pathway. Degas the reaction mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]

    • Base Selection: Use a non-coordinating, robust base. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ for challenging couplings.[5][8]

Q4: My Suzuki reaction is sluggish, and I see a lot of homocoupled boronic acid (biaryl) by-product. How can I fix this?

A4: This issue typically points to a slow transmetalation step relative to competing side reactions of the boronic acid.

  • Mechanistic Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species. If the transmetalation step is slow, the activated boronic acid has more time to undergo this undesired pathway.

  • Troubleshooting:

    • Ligand Choice: For electron-rich heteroaryl halides, standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate both oxidative addition and reductive elimination, promoting the desired catalytic cycle.[4]

    • Catalyst Pre-activation: Ensure your catalyst is in the active Pd(0) state. Using a pre-catalyst can sometimes be more effective than generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂.

    • Solvent System: The choice of solvent can dramatically affect solubility and reaction rates. A mixture of a non-polar solvent like 1,4-dioxane or toluene with a small amount of water is often used to facilitate the dissolution of the inorganic base and boronic acid.[9]

Troubleshooting Suzuki Coupling: A Summary Table
Symptom Potential Cause(s) Recommended Solutions
Protodebromination 1. Protic impurities (water). 2. Base/solvent acting as hydride source.1. Use anhydrous solvents and reagents. 2. Choose a non-coordinating base (e.g., K₃PO₄).[6][8]
Boronic Acid Homocoupling 1. Presence of oxygen. 2. Slow transmetalation step.1. Thoroughly degas all components.[6] 2. Use a more effective ligand (e.g., XPhos, SPhos).[4]
Low or No Conversion 1. Catalyst inhibition by pyrimidine nitrogens. 2. Inactive catalyst (Pd(II) not reduced). 3. Poor substrate/reagent solubility.1. Use bulky, electron-rich ligands.[4][5] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst. 3. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).[9]
Optimized Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize common side reactions.

  • Degassing: Degas a 4:1 (v/v) mixture of 1,4-dioxane and water by bubbling with argon for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, dried under vacuum).

  • Catalyst Addition: Add the palladium catalyst system, for example, XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (10 mL) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki Catalytic Cycle and Side Reactions

Suzuki_Side_Reactions pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation protodebromination Ar-H (Protodebromination) oa_complex->protodebromination H⁺ Source (e.g., H₂O) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product start Ar-Br (this compound) start->oa_complex Oxidative Addition boronic Ar'-B(OH)₂ homocoupling Ar'-Ar' (Homocoupling) boronic->homocoupling O₂ / Pd(0)

Caption: Suzuki cycle with key side reaction pathways.

2.2 Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of this compound is giving low yields, and I'm recovering mostly 2-ethoxypyrimidine. What's the cause?

A5: Similar to the Suzuki reaction, this is a result of a competing reduction side reaction, often called hydrodehalogenation .

  • Mechanistic Cause: In the Buchwald-Hartwig cycle, this side reaction can occur via β-hydride elimination from the palladium-amido intermediate, especially if the amine has β-hydrogens.[10] This forms an imine and a palladium-hydride species, which can then reductively eliminate to produce the dehalogenated arene (2-ethoxypyrimidine). Alternatively, trace water or other proton sources can lead to direct protonolysis of the C-Pd bond.

  • Troubleshooting:

    • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under inert conditions, as they are very moisture-sensitive.[11]

    • Ligand Optimization: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reductive elimination over side reactions. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective for coupling heteroaryl halides.[12]

    • Inert Atmosphere: The catalytic species are highly sensitive to air and moisture.[11] Use of a glovebox or rigorous Schlenk techniques is mandatory for consistent results.

Q6: Could the 2-ethoxy group react or be cleaved under Buchwald-Hartwig conditions?

A6: While C-O bond amination is a known transformation, it is significantly less favorable than C-Br bond amination.[10] The oxidative addition to a C(sp²)-O bond requires much harsher conditions and specialized catalyst systems than those typically used for C-Br bonds. Under standard Buchwald-Hartwig conditions optimized for the C-Br bond, cleavage or amination of the 2-ethoxy group is highly unlikely to be a significant side reaction. The primary concerns remain hydrodehalogenation and catalyst deactivation.

Troubleshooting Buchwald-Hartwig Amination: A Summary Table
Symptom Potential Cause(s) Recommended Solutions
Hydrodehalogenation 1. β-Hydride elimination. 2. Protic impurities.1. Choose a ligand that favors reductive elimination (e.g., bulky biarylphosphines).[10][12] 2. Use strictly anhydrous conditions and high-purity reagents.
Low or No Reaction 1. Catalyst deactivation (by substrate or amine). 2. Inappropriate base. 3. Suboptimal temperature.1. Screen different ligands and pre-catalysts. 2. Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[11] 3. Screen temperatures, typically from 80-120 °C.[13]
Product Degradation 1. Reaction temperature too high. 2. Strong base attacking other functional groups.1. Perform a temperature optimization study. 2. Consider a milder base (e.g., K₃PO₄, Cs₂CO₃) if compatible with the amine.
Optimized Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point for coupling primary or secondary amines.

  • Inert Atmosphere Setup: Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube inside a glovebox.

  • Catalyst Addition: Add the palladium pre-catalyst and ligand (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After completion, cool to room temperature, and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Visualization: Buchwald-Hartwig Cycle and Hydrodehalogenation

Buchwald_Hartwig_Side_Reactions pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product hydrodehalogenation Ar-H amido_complex->hydrodehalogenation β-Hydride Elimination & Reductive Elimination imine Imine/Enamine amido_complex->imine start Ar-Br amine HNR¹R² base Base

Caption: Buchwald-Hartwig cycle and the β-hydride elimination pathway.

Part 3: Other Potential Side Reactions

Q7: Are there any other, less common, side reactions I should be aware of?

A7: Yes, under certain nucleophilic or organometallic conditions, pyrimidine ring-opening can occur.

  • ANRORC Mechanism: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism can occur with strong nucleophiles like amide ions.[14] While less common with the ethoxy substituent compared to a leaving group at the 2-position, it is a known reactivity pattern for pyrimidines.

  • Ring Cleavage: The reduced resonance stabilization of the pyrimidine ring compared to benzene makes it more susceptible to ring-opening reactions under harsh conditions or with specific reagents.[2][15][16] This is generally not a concern in standard cross-coupling reactions but could be encountered during explorations of novel transformations, particularly with strong nucleophiles or bases at elevated temperatures.

References

Technical Support Center: Purification of 5-Bromo-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 5-Bromo-2-ethoxypyrimidine. As a critical intermediate in pharmaceutical and fine chemical synthesis, achieving high purity of this compound is paramount for the success of downstream applications. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into purification by column chromatography. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, moving beyond simple procedural steps to explain the underlying chemical principles that govern a successful separation.

Part 1: Troubleshooting Guide for Column Chromatography

Even with a well-planned experiment, unexpected issues can arise. This section is designed as a first-response guide to the most common problems encountered during the purification of this compound and related heterocyclic compounds.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common chromatography issues.

troubleshooting_workflow start Start: Poor Purification Result check_separation Are spots separated on TLC? start->check_separation check_elution Is the product eluting from the column? start->check_elution optimize_solvent NO: Optimize mobile phase. (Hexane/EtOAc, Hexane/DCM) Aim for ΔRf > 0.2 check_separation->optimize_solvent No check_loading YES: Separation is poor on column. - Overloaded column? - Sample band too wide? - Column packed poorly? check_separation->check_loading Yes check_shape Are spots streaking or tailing? check_elution->check_shape Yes increase_polarity NO: Increase eluent polarity. (e.g., from 5% to 15% EtOAc in Hexane) check_elution->increase_polarity No add_base YES: Add 0.1-1% Triethylamine (Et3N) to mobile phase to neutralize acidic silica. check_shape->add_base Yes consider_alumina NO: Compound may be stable. Check for insolubility or very high polarity. check_shape->consider_alumina No end_good Purification Successful optimize_solvent->end_good use_dry_loading Solution: Use dry loading method. Reduce sample load. Repack column carefully. check_loading->use_dry_loading use_dry_loading->end_good check_stability YES: Has product decomposed? Run stability test on silica TLC plate. increase_polarity->check_stability use_alt_stationary YES: Compound is unstable on silica. Use neutral alumina or deactivated silica. check_stability->use_alt_stationary Yes check_stability->end_good No, elution proceeds add_base->end_good use_alt_stationary->end_good

Caption: A logical workflow for troubleshooting common issues.

Common Problems and Solutions
Observed ProblemPotential Cause(s)Recommended Solution(s) & Rationale
Poor or No Separation 1. Inappropriate Mobile Phase: The polarity of the eluent is too high or too low, resulting in co-elution of the product and impurities.[1] 2. Column Overloading: Too much crude material was loaded for the amount of silica gel, exceeding the stationary phase's capacity.1. Re-optimize Mobile Phase: Use TLC to find a solvent system where the product has an Rf of 0.2-0.4 and is well-separated from impurities.[2][3] For this compound, start with Hexane/Ethyl Acetate or Hexane/Diethyl Ether systems.[1] 2. Reduce Sample Load: A general rule is to use 50-100 parts silica gel by weight to 1 part crude sample.[2]
Product Streaking/Tailing 1. Strong Analyte-Silica Interaction: The basic nitrogen atoms on the pyrimidine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing.[4][5] 2. Poor Sample Solubility: The sample is not fully soluble in the mobile phase, causing it to streak as it moves down the column.[6]1. Add a Basic Modifier: Add a small amount (0.1-1% v/v) of a non-nucleophilic base like triethylamine to the mobile phase.[4][7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically. 2. Use Dry Loading: Dissolve the crude product in a strong, volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be loaded onto the column, ensuring a narrow starting band.[1][8]
Product Not Eluting 1. Mobile Phase Polarity Too Low: The eluent is not strong enough to move the compound down the column. 2. Irreversible Adsorption/Decomposition: The compound is either binding irreversibly to the silica or is decomposing on contact with the acidic stationary phase.[6]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., from 5% EtOAc in hexane to 15% EtOAc in hexane).[1] 2. Test for Stability: Spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or the product spot diminishes, it indicates decomposition.[6] Consider switching to a less acidic stationary phase like neutral alumina.[7]
Product Elutes Too Quickly 1. Mobile Phase Polarity Too High: The eluent is too "strong," causing all components, including the desired product, to elute quickly with little to no separation (in the solvent front).[6]1. Decrease Eluent Polarity: Prepare a new mobile phase with a lower concentration of the polar solvent. Your TLC analysis should guide this choice; an Rf of 0.2-0.4 is ideal.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right mobile phase for this compound? A1: The selection process is empirical and should always begin with Thin Layer Chromatography (TLC).[3][9] Given the structure of this compound, it is a compound of moderate polarity.

  • Starting Point: Begin with a binary solvent system of a non-polar solvent and a moderately polar solvent. A common and effective choice is Hexanes/Ethyl Acetate (Hex/EtOAc).[2] Start with a low polarity mixture, such as 95:5 or 90:10 Hex/EtOAc.

  • Optimization Goal: The ideal solvent system will give your target compound an Rf (Retardation factor) value between 0.2 and 0.4 on the TLC plate.[3] This Rf range typically translates to good separation on a column and a reasonable elution time.

  • Troubleshooting: If the compound remains at the baseline (Rf ≈ 0), increase the polarity (e.g., to 80:20 Hex/EtOAc). If it runs with the solvent front (Rf ≈ 1), decrease the polarity.

Q2: My compound isn't visible under a UV lamp. How can I visualize it on the TLC plate? A2: While pyrimidine derivatives are often UV-active due to their aromatic system, some may not be, or their concentration might be too low for UV detection.[9][10] In such cases, you must use a destructive visualization method.

  • Iodine Chamber: Place the developed TLC plate in a sealed chamber containing a few crystals of iodine.[10][11] Many organic compounds will form temporary, colored complexes with iodine vapor, appearing as yellow-brown spots.[10] This method is semi-destructive as the spots often fade over time.[12]

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[11][12] The plate is dipped in the stain and may require gentle heating. Oxidizable compounds will appear as yellow or brown spots on a purple background.[12]

Q3: What are the most likely impurities I need to separate from this compound? A3: Impurities will depend on the synthetic route, but common possibilities include:

  • Starting Materials: Unreacted 5-bromo-2-hydroxypyrimidine or 2-ethoxypyrimidine. The hydroxyl-containing starting material is significantly more polar and will have a much lower Rf value.

  • Byproducts: Over-bromination can lead to dibrominated species.[13] Incomplete ethoxylation could leave residual hydroxyl compounds. Side reactions can also occur depending on the specific reagents used.[14]

  • Reagents: Residual non-volatile reagents from the reaction workup. An aqueous workup prior to chromatography is crucial to remove most inorganic salts and water-soluble impurities.[4]

Q4: Should I use wet or dry loading for my sample? A4: For the best possible separation, dry loading is highly recommended , especially if your compound has limited solubility in the mobile phase or if you are purifying a larger quantity of material.[7][8]

  • Rationale: Wet loading (dissolving the sample in a minimal amount of mobile phase) can lead to a wide initial sample band if the compound is not very soluble, compromising the separation. Dry loading adsorbs the compound onto a solid support (silica gel), creating a very narrow, uniform starting band at the top of the column, which leads to sharper peaks and better resolution.[1]

Q5: My product seems to be degrading on the silica gel. What can I do? A5: Pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel.[4] If you observe new spots on your TLC plates after elution or have very low recovery, consider these options:

  • Deactivate the Silica: You can "neutralize" the silica gel by preparing it as a slurry in your mobile phase containing 0.5-1% triethylamine. This base will occupy the acidic sites, preventing your compound from interacting with them.[4][7]

  • Switch Stationary Phase: Use a different stationary phase altogether. Neutral alumina is a common alternative for acid-sensitive compounds.[7] However, you will need to re-optimize your mobile phase system using TLC with alumina plates.

Part 3: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of ~1 gram of crude this compound.

Purification Workflow Overview

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis Determine optimal eluent (e.g., 90:10 Hexane/EtOAc) column_prep 2. Column Preparation Pack column with silica gel slurry in eluent tlc->column_prep sample_load 3. Sample Loading Adsorb crude product onto silica (Dry Loading) column_prep->sample_load elution 4. Elution Run eluent through column, collect fractions (e.g., 10 mL each) sample_load->elution fraction_tlc 5. Fraction Analysis Spot fractions on TLC plate to identify pure product elution->fraction_tlc combine 6. Combine & Concentrate Combine pure fractions and remove solvent via rotary evaporation fraction_tlc->combine final_product Pure this compound combine->final_product

Caption: Experimental workflow for column chromatography purification.

Step-by-Step Methodology

1. Materials & Reagents

  • Crude this compound (~1 g)

  • Silica Gel (230-400 mesh, ~50-100 g)[2]

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for tailing)

  • TLC plates (Silica gel 60 F254)

  • Standard chromatography glassware, fraction collection tubes, and a rotary evaporator.

2. TLC Mobile Phase Development

  • Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).

  • Dissolve a tiny amount of your crude material in dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the crude mixture on a TLC plate.

  • Develop the plate in one of the prepared solvent systems.

  • Visualize the plate under a UV lamp (254 nm).[10]

  • The optimal system is the one that provides an Rf value of 0.2-0.4 for the product spot and good separation from other UV-active impurities.[3]

3. Column Preparation (Slurry Packing)

  • Securely clamp a glass column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[2]

  • In a beaker, prepare a slurry by mixing ~50 g of silica gel with the chosen mobile phase (e.g., 90:10 Hex/EtOAc).[2] Swirl until the mixture is homogeneous and free of air bubbles.

  • Quickly pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Gently tap the column to ensure the silica packs down evenly. Open the stopcock to drain some solvent, allowing the silica bed to settle. Never let the solvent level drop below the top of the silica bed.[8]

  • Add another thin layer of sand on top of the packed silica to prevent disturbance.[2]

4. Sample Loading (Dry Method)

  • Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.[8]

  • Add ~2-3 g of silica gel to the flask and swirl to mix.

  • Completely remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[8]

  • Carefully add this powder to the top of the packed silica bed in the column, creating a small, even layer.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column, filling the space above the sample layer without disturbing it.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions). A typical fraction size is 10-20 mL.

  • Maintain a constant level of solvent at the top of the column by continuously adding more eluent.

  • Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (flash chromatography).

6. Fraction Analysis and Product Isolation

  • Using TLC, analyze the collected fractions to determine which ones contain your pure product. Spot every few fractions on a single TLC plate for efficient analysis.[9]

  • Combine all fractions that contain only the pure product spot.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Confirm purity using analytical methods like HPLC or NMR.[13]

References

Technical Support Center: Improving the Solubility of 5-Bromo-2-ethoxypyrimidine for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-ethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving complete dissolution of this reagent is a common yet critical challenge that can significantly impact reaction kinetics, yield, and reproducibility.

This document provides in-depth, field-proven insights and troubleshooting protocols to address solubility issues. Our approach moves beyond simple solvent lists to explain the underlying chemical principles, enabling you to make informed decisions for your specific reaction conditions.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the compound's properties is the first step in troubleshooting solubility. This compound is a solid at ambient temperature, and its structure—a combination of a polar pyrimidine core, a halogen, and a nonpolar ethoxy group—results in nuanced solubility behavior.[1]

PropertyValueReference(s)
CAS Number 17758-11-1[1]
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance White to light yellow solid[1]
Predicted Boiling Point 270.3 ± 32.0 °C[1]
Storage Conditions Sealed in a dry place, Room Temperature[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What is the expected solubility of this compound in common lab solvents?

A1: While precise quantitative data is not widely published, we can predict its solubility based on its structure and the principle of "like dissolves like".[2] The compound has moderate polarity. Therefore, it is expected to have low solubility in non-polar aliphatic solvents (e.g., hexane, heptane) and higher solubility in polar aprotic and some polar protic solvents.[2] Ethereal and aromatic solvents often provide a good balance for reaction chemistry.

Predicted Solubility Profile (Qualitative)

Solvent Class Examples Predicted Solubility Rationale
Polar Aprotic DMF, DMSO, Acetonitrile High The solvent's polarity effectively solvates the polar pyrimidine ring.[2]
Ethers THF, 1,4-Dioxane Moderate to High These solvents offer a good balance of polarity for dissolving the substrate and are compatible with many catalytic cycles.[3][4]
Aromatic Toluene, Xylene Moderate These are common solvents for cross-coupling reactions and can dissolve the compound, especially with heating.[3][4]
Halogenated Dichloromethane (DCM), Chloroform Moderate Suitable for initial dissolution tests, but less common for heating and may inhibit certain palladium catalysts.[3]
Alcohols Methanol, Ethanol Moderate The compound may dissolve, but protic solvents can interfere with certain reagents (e.g., strong bases) and catalytic steps.

| Non-polar Alkanes | Hexane, Heptane | Low | The significant polarity mismatch results in poor solubility.[2] |

Q2: I'm setting up a Suzuki or Buchwald-Hartwig reaction. What's the best starting solvent?

A2: For palladium-catalyzed cross-coupling reactions, the most successful and commonly reported solvents are 1,4-dioxane , toluene , and THF .[3][4][5][6] Toluene is excellent for reactions requiring higher temperatures (up to 110 °C). 1,4-Dioxane is also thermally stable and is frequently used, often with a small amount of water as a co-solvent in Suzuki reactions to aid in the dissolution of the base and boronic acid.[6][7] It is critical to use anhydrous, degassed solvents for these reactions to prevent catalyst deactivation and side reactions.[8]

Q3: My compound is not dissolving at room temperature in my chosen solvent. What is the first thing I should try?

A3: Gentle heating and sonication are the first and most effective interventions. Many solubility issues can be resolved by heating the mixture to 40-60 °C with vigorous stirring. Sonication can also be used to help break up the solid's crystal lattice structure, facilitating solvation.[9] Always ensure your vessel is properly sealed to prevent solvent loss during heating.

Q4: How critical is the purity and storage of this compound for solubility?

A4: It is extremely critical. The compound should be stored in a tightly sealed container in a dry environment.[1] Contamination with moisture can lead to the slow formation of hydrolysis byproducts, which may be less soluble or interfere with your reaction. If the material appears discolored or clumpy, its purity should be verified by LC-MS or NMR before use.[8]

Section 3: Troubleshooting Guide for In-Reaction Solubility Issues

This guide provides a systematic approach to diagnosing and solving solubility problems that arise during a chemical reaction.

G start Is the Starting Material (SM) fully dissolved before adding the catalyst/initiating? check_temp Increase temperature? (e.g., to 60-80°C) start->check_temp No proceed Proceed with Reaction start->proceed Yes check_solvent Is this the optimal solvent? check_temp->check_solvent Still insoluble use_cosolvent Add a co-solvent (e.g., DMF, NMP in Toluene) check_solvent->use_cosolvent No increase_volume Increase solvent volume (lower concentration) check_solvent->increase_volume Yes, but limited use_cosolvent->proceed increase_volume->proceed precip Does the SM or product precipitate during the reaction? proceed->precip reassess Re-evaluate solvent system. Is a product less soluble? precip->reassess Yes hot_filtration Consider hot filtration at end of reaction precip->hot_filtration No, clear throughout reassess->hot_filtration

Caption: Troubleshooting workflow for solubility issues.

Issue 1: The reaction is sluggish or stalls, with visible undissolved starting material.

  • Possible Cause 1: Insufficient Thermal Energy. The dissolution of this compound is endothermic, and the reaction temperature is not high enough to achieve the necessary concentration in solution.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS.[10] For many Suzuki and Buchwald-Hartwig couplings, temperatures between 80-100 °C are required and effective.[3][5] Before increasing the temperature significantly, verify the thermal stability of your reactants in the chosen solvent.

  • Possible Cause 2: Poor Solvent-Solute Match. The chosen solvent is not optimal for dissolving this compound, even at elevated temperatures.

    • Solution: Switch to a solvent with higher dissolving power. If you started with Toluene, consider 1,4-Dioxane. If Dioxane is insufficient, a more polar aprotic solvent like DMF or DMSO can be used, either as the primary solvent or as a co-solvent.[8] Adding just 5-10% (v/v) of DMF or DMSO to Toluene or Dioxane can dramatically improve solubility without drastically changing the overall reaction medium.

Issue 2: The starting material dissolves initially but precipitates out as the reaction proceeds.

  • Possible Cause 1: Change in Solvent Composition. A reagent or byproduct is changing the polarity of the solvent mixture, causing your starting material to crash out.

    • Solution: Re-evaluate the solvent system. A mixture of solvents (co-solvency) from the start may be more robust to changes during the reaction.[9]

  • Possible Cause 2: Supersaturation. The initial heating created a supersaturated solution, which is not stable over the long reaction time.

    • Solution: Increase the total solvent volume to work at a slightly lower concentration. Alternatively, consider adding the this compound portion-wise over the course of the reaction to maintain a steady, soluble concentration.[9]

Issue 3: The reaction is complete, but the product is difficult to isolate due to precipitation or oiling out upon cooling.

  • Possible Cause: Product Insolubility. The synthesized product is less soluble in the reaction solvent than the starting material, especially at room temperature.

    • Solution: Perform a hot filtration of the reaction mixture to remove the catalyst and inorganic salts while the product is still dissolved. This prevents the product from co-precipitating with impurities upon cooling. You may also need to develop a specific recrystallization procedure using a different solvent system for purification.

Section 4: Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol allows you to quickly screen multiple solvents to find the most suitable one for your reaction.

  • Preparation: Dispense 1 mL of each candidate solvent (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile, Ethanol) into separate, clearly labeled glass vials.

  • Solute Addition: Add approximately 10 mg of this compound to each vial.

  • Room Temperature Test: Cap the vials and vortex for 30 seconds. Let them stand and visually inspect for undissolved solid. Record observations ("Insoluble," "Slightly Soluble," "Soluble").

  • Heating Test: For vials with undissolved solid, place them in a heating block or oil bath at 60 °C for 10 minutes. Vortex again and observe. Note any changes in solubility.

  • Analysis: Select the solvent that provides complete dissolution at the lowest temperature and is most compatible with your planned reaction chemistry.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and highlights the critical dissolution step. Optimization of catalyst, ligand, and base is likely required.

G cluster_0 Vessel Preparation cluster_1 Reagent Dissolution (Critical Step) cluster_2 Reaction Execution prep Oven-dry Schlenk flask & stir bar inert Evacuate & backfill with Ar/N2 (3x) prep->inert add_solids Add this compound, boronic acid, & base inert->add_solids add_solvent Add anhydrous, degassed solvent (e.g., Dioxane/H2O) add_solids->add_solvent dissolve Heat & stir (e.g., 80°C) until all solids dissolve add_solvent->dissolve add_pd Add Pd catalyst/ligand dissolve->add_pd react Maintain heat (e.g., 90°C) Monitor by LC-MS/TLC add_pd->react workup Cool, quench, extract, & purify react->workup

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total volume should be sufficient to create an approximately 0.1 M solution with respect to the limiting reagent.[6]

  • Dissolution (Key Step): Begin vigorous stirring and heat the mixture to 80-90 °C. Crucially, wait until all solid reagents are fully dissolved before proceeding. This ensures the reaction begins in a homogeneous state. If dissolution is poor, refer to the troubleshooting guide.

  • Catalyst Addition: Once the solution is homogeneous, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[6]

  • Reaction: Maintain the reaction temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, concentrate, and purify as required.

By systematically addressing solubility before initiating the core catalytic cycle, you can significantly improve the success and reliability of your reactions involving this compound.

References

Technical Support Center: Catalyst Selection for Selective Coupling at the C5 Position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C5 selective coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving site-selective functionalization on heterocyclic and aromatic scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.

Troubleshooting Guide: Common Issues in C5 Selective Coupling

This section addresses the most common hurdles in achieving selective C5 functionalization. Each issue is broken down into potential causes and actionable, field-proven solutions.

Issue 1: Poor or No C5 Regioselectivity

You're running a C-H activation or cross-coupling reaction and find that functionalization is occurring at other positions (e.g., C2, C3, C4) or you're getting a mixture of isomers.

Potential Causes & Solutions

CauseRecommended Action & Explanation
Incorrect Ligand Choice Solution: Screen a panel of ligands. The electronic and steric properties of the ligand are paramount in controlling regioselectivity. For instance, in palladium-catalyzed alkynylation of thiophenes, the choice of ligand can completely reverse the selectivity between the C2 and C5 positions[1][2]. Electron-rich, bulky phosphine ligands often favor C5 functionalization by influencing the stability of key intermediates in the catalytic cycle. In some cases, electron-deficient bidentate ligands like dppf may favor C3 coupling, while electron-rich monodentate ligands like QPhos can switch the selectivity to C5[3].
Substrate's Inherent Reactivity Solution: Employ a catalyst system known to override the substrate's natural electronic bias. For many heterocycles, the C2 position is electronically favored for electrophilic attack[1][4]. To achieve C5 selectivity, a directing group strategy is often necessary. A coordinating group on your substrate can steer the metal catalyst to the desired C5 position for C-H activation[5][6][7]. For example, a ketone group can direct ruthenium catalysts to the C5 position of azaflavanones[6].
Ineffective Directing Group Solution: Re-evaluate your directing group (DG) strategy. The DG must be able to form a stable metallacycle intermediate that favors C-H activation at the C5 position[7]. If your current DG is not effective, consider a "transient directing group" strategy, where the DG is formed in situ, offering greater efficiency and step economy[8]. The geometry and distance from the target C-H bond are critical for the template to function correctly[9].
Suboptimal Reaction Conditions Solution: Systematically optimize solvent and base. The polarity of the solvent can influence the active catalytic species and stabilize transition states, thereby altering selectivity[10]. For instance, a switch from nonpolar (THF, Toluene) to polar (MeCN, DMF) solvents can invert selectivity in certain Suzuki-Miyaura couplings[10]. The choice of base can also be critical, as it can participate in the C-H activation step and influence the overall reaction pathway[11][12].
Issue 2: Low or Stalled Reaction Yield

The reaction shows some C5 product formation, but the conversion is low, or the reaction stalls before completion.

Potential Causes & Solutions

CauseRecommended Action & Explanation
Catalyst Deactivation Solution: Ensure rigorous exclusion of oxygen and moisture. The active Pd(0) species is susceptible to oxidation to inactive Pd(II)[13]. Thoroughly degas all solvents and reagents, and maintain a robust inert atmosphere (Argon or Nitrogen)[14]. The formation of palladium black is a visual indicator of catalyst aggregation and deactivation[13][15]. Using stable Pd(II) precatalysts (e.g., Buchwald G3 precatalysts) can ensure more reliable generation of the active catalyst in situ[16].
Ligand Degradation Solution: Lower the reaction temperature if possible, or choose a more thermally stable ligand. Phosphine ligands can be prone to oxidation or other degradation pathways at elevated temperatures, which strips the metal center of its necessary coordination environment and leads to deactivation[13][17][18].
Inefficient Catalyst Activation Solution: If using a Pd(II) source, consider a pre-activation step. Stirring the Pd(II) salt with the ligand, sometimes with mild heating or a reducing agent, can help form the active Pd(0) species more efficiently before adding the substrates[16]. The base, solvent, and temperature all play a role in this critical activation step[13].
Impure Reagents Solution: Verify the purity of all starting materials, including substrates, solvents, and bases. Impurities can act as catalyst poisons[14]. Liquid reagents can be purified by distillation or filtration through a plug of activated alumina[16].
Product Inhibition Solution: In some cases, the product itself can coordinate to the catalyst, slowing down turnover. If suspected, try running the reaction at a lower concentration or consider a different catalyst system that may be less susceptible to product inhibition[15].

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in C5 selective coupling reactions.

troubleshooting_workflow start Reaction Start: C5 Selective Coupling check_selectivity Check Regioselectivity start->check_selectivity check_yield Check Yield / Conversion check_selectivity->check_yield Good poor_selectivity Poor C5 Selectivity check_selectivity->poor_selectivity Poor low_yield Low Yield / Stalled Rxn check_yield->low_yield Low success Successful C5 Coupling check_yield->success High ligand_screen Screen Ligands (Sterics & Electronics) poor_selectivity->ligand_screen dg_strategy Modify Directing Group (Transient DG?) ligand_screen->dg_strategy No Improvement ligand_screen->success Improved condition_opt Optimize Conditions (Solvent, Base) dg_strategy->condition_opt No Improvement dg_strategy->success Improved condition_opt->start Re-attempt condition_opt->success Improved inert_check Verify Inert Atmosphere (Degas Solvents) low_yield->inert_check catalyst_check Assess Catalyst Activity (Pre-activation, Fresh Catalyst) inert_check->catalyst_check Atmosphere OK inert_check->success Improved reagent_purity Check Reagent Purity catalyst_check->reagent_purity Catalyst OK catalyst_check->success Improved reagent_purity->start Re-attempt reagent_purity->success Improved

Caption: A step-by-step decision tree for diagnosing and solving common problems in C5 selective coupling experiments.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting catalyst system for a novel C5 coupling reaction?

A1: There is no universal "magic formula," but a logical starting point is crucial[16]. Begin by reviewing literature for similar heterocyclic scaffolds. Palladium-based catalysts are the most common choice[19]. A good initial screen would involve a stable Pd(II) precatalyst like Pd(OAc)₂ or a Buchwald precatalyst (e.g., G3-XPhos)[16][20], paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos)[14][21]. Use a common base like K₂CO₃ or K₃PO₄ and a solvent like toluene or dioxane[14][19]. This combination provides a robust baseline from which to optimize.

Q2: What is the mechanistic basis for directing group-assisted C5 C-H activation?

A2: Directing groups (DGs) work by coordinating to the metal catalyst, forming a metallacycle intermediate. This brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle. For C5 selectivity, the DG is positioned on the substrate such that the most sterically and electronically favorable metallacycle is a five- or six-membered ring that presents the C5 C-H bond to the metal center[6][7]. This chelation-assisted strategy effectively overrides the molecule's inherent electronic preferences, enabling highly selective functionalization[7].

directing_group_mechanism cluster_chelate Key Intermediate sub Substrate + [M-Cat] coord Coordination (DG binds to Metal) sub->coord Reversible chelate Chelate Formation (Metallacycle) coord->chelate ch_activation C5 C-H Activation (CMD or Oxidative Add.) chelate->ch_activation Rate-determining functionalization Coupling & Turnover ch_activation->functionalization product C5-Functionalized Product functionalization->product M M DG DG C5H C5-H

Caption: Simplified mechanism showing how a directing group (DG) guides a metal catalyst (M) to selectively activate a C5 C-H bond.

Q3: Can I achieve C5 selectivity without a directing group?

A3: Yes, it is possible, but more challenging and highly substrate-dependent. Selectivity can sometimes be controlled by exploiting the intrinsic steric and electronic properties of the substrate and catalyst. For example, the C5 position is often the most sterically accessible and can be the most acidic, making it a target for certain catalyst systems[1]. Catalyst-controlled regioselectivity, where the ligand environment of the metal dictates the site of reaction, can achieve C5 functionalization even in the absence of a strong directing group[1][2][22]. However, for achieving consistent and high C5 selectivity across a broad range of substrates, the directing group approach is generally more reliable[7].

Q4: My reaction works, but requires high catalyst loading. How can I reduce it?

A4: Reducing catalyst loading is critical for process efficiency and cost-effectiveness, especially on a larger scale[23]. First, ensure your reaction is fully optimized in terms of ligand, base, solvent, and temperature, as suboptimal conditions often necessitate higher catalyst amounts[16]. Second, switch to a more active and stable precatalyst system. Modern Buchwald or PEPPSI-type precatalysts are designed for high turnover numbers and can often be used at lower loadings (e.g., < 1 mol%)[16][24]. Finally, ensure the absolute exclusion of oxygen, as even trace amounts can continuously deactivate the catalyst, making it appear as if a higher loading is required[13].

Q5: What are the most common side reactions in C5 coupling and how can they be minimized?

A5: Common side reactions include:

  • Homocoupling: The coupling partner reacts with itself. This can often be minimized by adjusting the rate of addition of the coupling partner or by changing the ligand and base combination[14].

  • Dehalogenation/Reduction: If using a halo-heterocycle, the halide is replaced by a hydrogen atom. This is often caused by trace water or other proton sources. Using anhydrous solvents and non-hydridic bases (e.g., Cs₂CO₃, K₃PO₄) can mitigate this issue[25][26].

  • Formation of Isomers: As discussed in Issue 1, this is primarily controlled by the interplay between the catalyst, ligand, and directing group[1][27]. Careful screening is the key to minimizing isomeric impurities.

Experimental Protocol: General Procedure for Optimizing C5 Selective Coupling

This protocol provides a general workflow for the optimization of a palladium-catalyzed C5 selective C-H arylation of a generic N-protected heterocycle using a directing group.

1. Reagent Preparation and System Setup:

  • All solid reagents (Pd catalyst, ligand, base, substrate) should be weighed in a glovebox or on the bench and added to an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar.

  • Ensure all solvents are anhydrous and have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes, or by using a freeze-pump-thaw method[14].

  • The reaction vessel should be sealed, then evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure a completely inert atmosphere[14].

2. Reaction Execution (Screening Phase):

  • To the sealed vessel containing the solids, add the degassed solvent via syringe, followed by the aryl coupling partner (if liquid).

  • Place the vessel in a pre-heated oil bath or heating block at the desired temperature (a typical starting point is 80-110 °C)[14].

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by TLC, GC-MS, or LC-MS to determine conversion and regioselectivity.

3. Optimization Parameters (Intelligent Screening[16]):

  • Catalyst/Ligand: Start with a reliable system (e.g., Pd(OAc)₂ with XPhos). If selectivity is poor, screen other bulky, electron-rich ligands (e.g., SPhos, RuPhos) or bidentate ligands (e.g., Xantphos)[26].

  • Base: Screen inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and potentially organic bases (e.g., DBU), as the base can play a crucial role in the C-H activation step[11].

  • Solvent: Evaluate a range of solvents from nonpolar (Toluene, Dioxane) to polar aprotic (DMF, DMAc), as solvent can dramatically influence selectivity and solubility[10][19].

  • Temperature: Test a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or loss of selectivity[14].

4. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired C5-coupled product and quantify the yield.

References

Managing reaction temperature for 5-Bromo-2-ethoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Bromo-2-ethoxypyrimidine. Proper management of reaction temperature is critical for achieving high yield and purity. This document offers troubleshooting advice and answers to frequently asked questions to address challenges encountered during the experimental process.

Troubleshooting Guide: Temperature-Related Issues

Unsatisfactory results in the synthesis of this compound can often be traced back to improper temperature control. Below are common problems, their potential causes related to temperature, and recommended solutions.

Symptom Potential Cause Recommended Solution
Low to No Product Formation Reaction temperature is too low: The activation energy for the nucleophilic aromatic substitution (SNAr) of the ethoxy group onto the pyrimidine ring is not being met.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely using TLC or LC-MS to find the optimal temperature. For related SNAr reactions on dihalogenated pyrimidines, temperatures can range from room temperature to around 80°C.[1]
Significant Amount of Starting Material Unreacted Insufficient reaction time at the optimal temperature: The reaction may be proceeding slowly and has not reached completion.Once the optimal temperature is determined, ensure the reaction is allowed to proceed for a sufficient duration. Continue to monitor via TLC or LC-MS until the starting material is consumed.[2]
Formation of Multiple Products (Low Selectivity) Reaction temperature is too high: Excessive heat can lead to undesired side reactions, such as the formation of disubstituted products or decomposition of the starting materials and the desired product.[1][3]Reduce the reaction temperature. A lower temperature can improve selectivity by favoring the desired reaction pathway over competing side reactions.[3] Consider a temperature range of 80-90°C as a starting point for optimization if side reactions are observed at higher temperatures.[1]
Presence of Impurities from Side Reactions Hydrolysis of the starting material or product: This can occur if there is moisture in the reaction and the temperature is elevated.Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to minimize hydrolysis.[3]
Discoloration of the Reaction Mixture Decomposition of reagents or products: High temperatures can cause the degradation of sensitive organic molecules.[3]Lower the reaction temperature and monitor for any changes in color. If discoloration persists, consider the stability of all reagents at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature is highly dependent on the specific synthetic route. For the nucleophilic substitution of an ethoxy group for a leaving group (like a chloro group) at the 2-position of a 5-bromopyrimidine, a temperature range of room temperature to 80°C is a good starting point.[1] However, for other steps, such as a Suzuki-Miyaura cross-coupling at the 5-position, higher temperatures in the range of 80°C to 120°C are typically required.[1] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Q2: How does temperature affect the bromination step to produce the 5-bromo intermediate?

A2: Temperature plays a significant role in the bromination of pyrimidine rings. While some methods utilize room temperature with specific reagents like N-bromosuccinimide (NBS) in DMF, others may require elevated temperatures to drive the reaction to completion.[4] For instance, bromination of a uridine derivative at 40°C resulted in a quantitative yield in just 2 hours, whereas the reaction was incomplete at a lower temperature even after 8 hours.[4] However, excessively high temperatures during bromination can lead to the formation of undesired byproducts. A patent for a one-step synthesis of a related compound, 5-bromo-2-chloropyrimidine, describes heating the reaction mixture between 30-100°C for 8-14 hours to produce the 5-bromo-2-hydroxypyrimidine intermediate.[5][6]

Q3: Can running the reaction at a higher temperature for a shorter time achieve the same result as a lower temperature for a longer time?

A3: While this can sometimes be the case, it is not a universally applicable principle. Higher temperatures can introduce alternative reaction pathways, leading to different product distributions and potentially more impurities.[1] It is generally advisable to find the minimum temperature at which the reaction proceeds at a reasonable rate to ensure the highest selectivity and purity of the final product.

Q4: What are the safety considerations when working with this compound synthesis at elevated temperatures?

A4: Working with halogenated pyrimidines at elevated temperatures requires caution. These compounds can be harmful if swallowed and may cause skin and eye irritation.[1] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] In the event of a fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride can be released.[1]

Experimental Workflow and Visualization

General Experimental Protocol for Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of this compound from a 5-bromo-2-halopyrimidine precursor.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-bromo-2-halopyrimidine (1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol, THF, or DMF).

  • Reagent Addition: Add sodium ethoxide (1.1 - 1.5 eq.) to the solution.

  • Temperature Control: Heat the reaction mixture to the desired temperature (start with a range of 50-70°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed purity_check Verify Purity of Starting Materials & Reagents start->purity_check conditions_review Review Reaction Conditions (Temp, Time, Solvent) purity_check->conditions_review analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) conditions_review->analysis incomplete_q Incomplete Reaction? analysis->incomplete_q side_products_q Major Side Products? incomplete_q->side_products_q No optimize_time_temp Optimize Reaction Time and/or Temperature incomplete_q->optimize_time_temp Yes optimize_conditions Consider Alternative Solvent or Base side_products_q->optimize_conditions Yes purification_q Purification Loss? side_products_q->purification_q No end Yield Improved optimize_time_temp->end optimize_conditions->end optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_q->optimize_purification Yes purification_q->end No optimize_purification->end

Caption: A logical workflow for troubleshooting low yield in synthesis.

Impact of Temperature on Reaction Pathways

G cluster_0 Optimal Temperature cluster_1 Excessive Temperature SM Starting Materials (5-Bromo-2-halopyrimidine + Ethoxide) DesiredProduct Desired Product (this compound) SM->DesiredProduct Desired Pathway SideProduct1 Side Products (e.g., Disubstitution) SM->SideProduct1 Undesired Pathway Decomposition Decomposition SM->Decomposition Degradation

Caption: The influence of temperature on reaction selectivity.

References

Troubleshooting low yield in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination >

Welcome to the technical support hub for the Buchwald-Hartwig amination. As a cornerstone of modern synthetic chemistry for C-N bond formation, this palladium-catalyzed cross-coupling reaction is invaluable.[1][2][3] However, its complexity, arising from the interplay of catalyst, ligand, base, and solvent, can often lead to challenges in achieving optimal yields.[4][5]

This guide is structured to address the most common issues encountered in the lab, moving from foundational problems to more nuanced, substrate-specific challenges. My goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Section 1: The First Response - Initial Checks for a Failing Reaction

Before delving into complex parameter screening, it's crucial to rule out common, and often overlooked, sources of failure.

FAQ 1: My reaction isn't working at all. Where do I start?

Answer: Start with the fundamentals: reagents and atmosphere.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.

  • Reagent Quality:

    • Solvents: Anhydrous solvents are critical. Water can hydrolyze the strong bases typically used and interfere with the catalytic cycle.[7]

    • Amine: Ensure the purity of your amine. Impurities can sometimes act as catalyst poisons.

    • Palladium Source & Ligand: Verify the quality and age of your palladium precursor and phosphine ligand. Phosphine ligands, especially alkylphosphines, can be sensitive to air oxidation over time.

DIAGRAM: General Troubleshooting Workflow

G start Low Yield or No Reaction check_basics Check Basics: - Inert Atmosphere - Reagent Purity - Solvent Quality start->check_basics check_solubility Is everything soluble? (especially the base) check_basics->check_solubility Basics OK re_evaluate Re-evaluate Core Parameters check_solubility->re_evaluate Yes screen_solvents Screen Solvents check_solubility->screen_solvents No screen_ligands Screen Ligands re_evaluate->screen_ligands screen_bases Screen Bases screen_ligands->screen_bases screen_bases->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp final_product Improved Yield optimize_temp->final_product

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.[8]

Section 2: The "Big Three" - Ligand, Base, and Solvent

The choice and interplay of these three components are the most critical factors for a successful reaction. An issue in one area often necessitates changes in the others.

FAQ 2: How do I know if I'm using the right ligand?

Answer: Ligand selection is highly dependent on the nucleophile (the amine) and the electrophile (the aryl halide).[9] There is no "one-size-fits-all" solution.

  • The Causality: The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the crucial C-N bond-forming reductive elimination step.[10] Bulky, electron-rich phosphine ligands are generally preferred as they accelerate these key steps.[1]

  • Common Pitfall: Using a first-generation ligand like P(o-tolyl)₃ for a challenging substrate, such as a primary amine or an aryl chloride. These couplings often require more sterically hindered and electron-rich "second-generation" or "buchwald-type" ligands (e.g., XPhos, RuPhos, BrettPhos).[1][11]

  • Troubleshooting Steps:

    • Identify your substrate class: Is your amine primary, secondary, bulky, or a heteroamine? Is your halide an iodide, bromide, or a less reactive chloride?[9]

    • Consult the literature for analogous systems: Many reviews and publications provide excellent starting points for ligand choice based on substrate pairings.

    • Screen a small set of diverse ligands: If the reaction is novel, a small screen is the most effective approach. Choose ligands from different classes (e.g., a biarylphosphine, a ferrocenylphosphine, a dialkylphosphine).

Table 1: General Ligand Selection Guide Based on Amine Type
Amine TypeRecommended Ligand ClassesExample LigandsRationale
Primary Aliphatic & AromaticBulky Biaryl MonophosphinesXPhos, RuPhos, BrettPhosPromotes reductive elimination and prevents competitive β-hydride elimination.[6][12]
Secondary, Cyclic AminesBidentate or MonodentateXantphos, dppf, BINAPEffective for less hindered amines; bidentate ligands can prevent catalyst decomposition.[1][10]
Amides, CarbamatesBidentate LigandsXantphos, DPEphosThese less nucleophilic substrates often require specific ligand systems to achieve good yields.
Challenging Heteroaryl AminesOften requires screeningCy-tBu-Josiphos, Mor-DalPhosSteric and electronic properties of heteroaryls can be complex, necessitating empirical screening.[13]
FAQ 3: My yield is low and I see starting material being consumed. Could the base be the problem?

Answer: Absolutely. The base plays a multifaceted role, and its choice is critical and solvent-dependent.[7][14] An inappropriate base can lead to side reactions or simply be ineffective.

  • The Causality: The base is required to deprotonate the amine (or the palladium-amine complex) to generate the more nucleophilic amide, which is necessary for the catalytic cycle to proceed to reductive elimination.[6][10]

  • Common Pitfalls:

    • Insolubility: Using a strong, inorganic base like sodium tert-butoxide (NaOt-Bu) in a nonpolar solvent where it is poorly soluble is a very common reason for failure.[8][9][15] Vigorous stirring is essential, but sometimes a different solvent or base is required.

    • Base Strength: Using a weak base (e.g., K₂CO₃) when a strong base is needed. Weaker bases often require higher temperatures and catalyst loadings.[6] Conversely, using a very strong base with a substrate that has base-sensitive functional groups (like esters) can lead to decomposition.[5][6]

  • Troubleshooting Steps:

    • Check Solubility: Observe your reaction mixture. If the base is just sitting at the bottom, the reaction is likely suffering.

    • Consider a different base: If NaOt-Bu fails, consider lithium bis(trimethylsilyl)amide (LHMDS), which has different solubility properties and can be effective at lower temperatures.[6] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives, though they may require higher temperatures.[6]

Table 2: Comparison of Common Bases
BasepKaH (approx.)AdvantagesDisadvantages
NaOt-Bu19High reaction rates, low catalyst loadings possible.[6]Poor solubility in nonpolar solvents; incompatible with many functional groups (e.g., esters).[6]
LHMDS26Good for substrates with protic groups; useful for low-temperature reactions.[6]Air-sensitive solid; can be incompatible with some functional groups at high temperatures.[6]
Cs₂CO₃10Excellent functional group tolerance.[6]Expensive; can be difficult to stir on a large scale.[6]
K₃PO₄12Good functional group tolerance, economical.[6]Often requires higher catalyst loadings and longer reaction times.[6]
FAQ 4: How does solvent choice impact my reaction yield?

Answer: Solvent choice is intrinsically linked to the base's effectiveness and overall reaction kinetics.[15][16] The solvent class (polar aprotic vs. nonpolar aprotic) can dramatically alter the reaction outcome.[15][17]

  • The Causality: The solvent must solubilize the reactants and catalyst complex, but its polarity also influences key steps in the catalytic cycle.[14]

    • Nonpolar Solvents (Toluene, Dioxane, Xylene): These are the classic choices.[15][16] They are often effective because they disfavor the formation of charged intermediates, which can be off-cycle.[7][14] However, the poor solubility of inorganic bases is a major drawback.[15][16]

    • Polar Aprotic Solvents (THF, DMF): While these can dissolve the base, they can sometimes form overly stable complexes with the palladium catalyst, creating a stable resting state and slowing the reaction.[7][14]

  • Troubleshooting Steps:

    • If using a nonpolar solvent like toluene with NaOt-Bu and seeing low conversion, the issue is likely solubility. Try switching to 1,4-dioxane or a mixture of solvents.

    • Avoid chlorinated solvents, acetonitrile, and pyridine, as they are known to inhibit the reaction by coordinating to the palladium center.[9]

    • Consider ethereal solvents like THF or CPME as alternatives.[9]

Section 3: Advanced Troubleshooting - Side Reactions & Catalyst Issues

If you've optimized the "Big Three" and still face low yields, it's time to investigate more subtle problems.

DIAGRAM: The Buchwald-Hartwig Catalytic Cycle & Common Pitfalls

G cluster_cycle Catalytic Cycle cluster_offcycle Off-Cycle Pitfalls Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Catalyst_Poisoning Catalyst Poisoning (e.g., Azo groups) Pd0->Catalyst_Poisoning Substrate Impurity Amine_complex [L-Pd(II)(Ar)(AmineH)]+X- OA_complex->Amine_complex Amine Coordination Iodide_Inhibition Pd-Iodide Dimer (Inhibition) OA_complex->Iodide_Inhibition With Ar-I Amido_complex L-Pd(II)(Ar)(Amine) Amine_complex->Amido_complex Deprotonation (- Base-H+X-) Amido_complex->Pd0 Product Ar-Amine (Product) Amido_complex->Product Reductive Elimination Dehalogenation Ar-H (Dehalogenation) Amido_complex->Dehalogenation β-Hydride Elimination

Caption: The catalytic cycle and common side reactions that lead to low yield.

FAQ 5: My aryl halide is being consumed, but I'm getting the dehalogenated arene instead of my product. What's happening?

Answer: You are observing a common side reaction called hydrodehalogenation, which is often caused by β-hydride elimination.[12]

  • The Causality: This side reaction is particularly problematic with primary amines. The palladium-amido intermediate, instead of undergoing reductive elimination, can eliminate a β-hydrogen from the amine's alkyl group. This process ultimately reduces the aryl halide to an arene (Ar-H) and consumes your starting material.

  • Troubleshooting Protocol:

    • Switch to a Bulkier Ligand: This is the most effective solution. Bulky biaryl monophosphine ligands (like XPhos or RuPhos) sterically hinder the palladium center, making reductive elimination much faster than β-hydride elimination.[1]

    • Lower the Reaction Temperature: This can sometimes disfavor the elimination pathway, but it will also slow down the desired reaction.

    • Change the Base: The choice of base can influence the rate of this side reaction. Experimenting with a different base (e.g., switching from NaOt-Bu to LHMDS) may help.

FAQ 6: The reaction is sluggish, especially with my aryl iodide. I thought iodides were the most reactive?

Answer: While aryl iodides undergo oxidative addition faster than bromides or chlorides, they can also cause catalyst inhibition.[9]

  • The Causality: The iodide anion generated during the reaction can bridge two palladium centers, forming unreactive palladium-iodide dimers.[6] This effectively removes the catalyst from the active cycle. This effect is especially pronounced in solvents that do not precipitate the resulting iodide salt (like NaI).

  • Troubleshooting Steps:

    • Switch Solvents: Contrary to intuition, using a solvent where the iodide salt is insoluble, such as toluene, can be beneficial.[18] The precipitation of the salt prevents it from interacting with the catalyst.

    • Use a Bidentate Ligand: Ligands like BINAP or dppf can sometimes mitigate this issue by preventing the formation of bridged dimers.[1]

    • Consider the Bromide: If possible, switching to the analogous aryl bromide is often the most straightforward solution, as bromide has a much lower tendency to form these inhibitory species. The general reactivity order in modern Buchwald-Hartwig amination is often considered ArBr > ArCl > ArI due to these secondary effects.[9]

Section 4: Experimental Protocols

Representative Protocol for a Small-Scale Buchwald-Hartwig Amination Screen

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., G3 or G4 palladacycle, 1-2 mol%), and the phosphine ligand (if not using a pre-catalyst, 1.2-2.4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.). Then, add the amine (1.2 equiv.) followed by the degassed solvent (to achieve a final concentration of ~0.1-0.5 M).

  • Heating & Monitoring: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[9] Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-ethoxypyrimidine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common challenges, detailed protocols, and troubleshooting advice to ensure a safe, efficient, and scalable synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Strategy & Reaction Mechanism

Q1: What are the primary synthesis routes for this compound and which is recommended for scale-up?

A1: There are two main viable routes for synthesizing this compound. The choice depends on the availability of starting materials, process safety considerations, and desired throughput.

  • Route A: Bromination of 2-Ethoxypyrimidine. This is the most direct approach. It involves the electrophilic aromatic substitution of 2-ethoxypyrimidine using a suitable brominating agent. For scale-up, this is often the preferred route due to a shorter synthesis sequence. The ethoxy group is an activating, ortho-para director, and since the para-position (C5) is sterically accessible, it is the primary site of bromination.

  • Route B: Two-step Synthesis from 2-Hydroxypyrimidine. This route first involves the bromination of 2-hydroxypyrimidine to form 5-bromo-2-hydroxypyrimidine.[1] The hydroxyl group is then converted to an ethoxy group via a Williamson ether synthesis using a base and an ethylating agent (e.g., sodium ethoxide). While longer, this route can be advantageous if 2-hydroxypyrimidine is a more readily available or cost-effective starting material.[2][3]

For large-scale production, Route A is generally recommended as it involves one fewer synthetic step, which typically leads to higher overall yield and reduced processing time and waste.

Q2: I'm seeing low yields in my bromination reaction. What are the likely causes and how can I improve it?

A2: Low yields in the bromination of an activated ring like 2-ethoxypyrimidine can stem from several factors. Let's troubleshoot the most common issues.

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical. While elemental bromine (Br₂) is highly reactive, it can be difficult to handle and can lead to over-bromination.[4] N-Bromosuccinimide (NBS) is an excellent alternative for scale-up as it is a solid that provides a slow, controlled concentration of bromine, minimizing side reactions.[5][6]

  • Inadequate Activation of Brominating Agent: When using NBS, the reaction can be sluggish without proper initiation. The reaction can proceed via an electrophilic pathway, which can be accelerated with a catalytic amount of acid.[7]

  • Reaction Temperature: Insufficient temperature can lead to a slow or incomplete reaction. Conversely, excessive heat can cause degradation of the starting material or product and promote side reactions. The optimal temperature must be determined experimentally, often starting at room temperature and gently heating if necessary.

  • Moisture: The presence of water can consume the brominating agent and lead to unwanted byproducts. Ensure all glassware is dry and use anhydrous solvents.

  • Impure Starting Material: The purity of 2-ethoxypyrimidine is crucial. Impurities can interfere with the reaction. It is recommended to verify the purity of the starting material by NMR or GC-MS before starting the reaction.

Scale-Up & Safety

Q3: My reaction is highly exothermic upon adding the brominating agent. How can I manage this on a larger scale?

A3: Thermal control is one of the most critical aspects of scaling up bromination reactions, which are notoriously exothermic.[8] A thermal runaway can lead to a catastrophic failure of the reactor.

  • Controlled, Slow Addition: The brominating agent should be added portion-wise as a solid or as a solution via an addition funnel at a rate that allows the reactor's cooling system to dissipate the generated heat. Never add the entire amount of the brominating agent at once.

  • Use of a Co-solvent: Dissolving the brominating agent (like NBS) in a portion of the reaction solvent allows for a more controlled addition and better heat transfer.[4]

  • Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system. For large-scale reactions, a jacketed reactor with a circulating coolant is essential.

  • Monitoring: Continuous monitoring of the internal reaction temperature is mandatory. An alarm system for temperature deviations is highly recommended.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing more thermal mass to absorb the heat.

Q4: What are the primary safety hazards associated with this synthesis, and what precautions should I take?

A4: The primary hazards involve the handling of brominating agents and solvents.

  • Brominating Agents: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile.[9] It can cause severe burns upon skin contact and respiratory damage if inhaled. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[9] NBS is safer but is still a strong oxidizing agent and an irritant.[4]

  • Solvents: Many solvents used in this synthesis are flammable and/or toxic. Acetonitrile is toxic, and solvents like DMF have been reported to have thermal stability issues with NBS, which is a critical consideration to avoid.[4]

  • Pressure Build-up: Hydrogen bromide (HBr) is a byproduct of the reaction. While it may be scavenged by succinimide (if using NBS), pressure can still build up in a closed system. Ensure the reactor is properly vented.

A thorough risk assessment should be conducted before any scale-up operation.[9]

Impurity Profile & Purification

Q5: I'm observing a di-brominated impurity in my crude product. How can I prevent its formation and remove it?

A5: The formation of a di-brominated species (likely 4,5-dibromo-2-ethoxypyrimidine) occurs when the desired product, which is still an activated aromatic ring, undergoes a second bromination.

  • Prevention:

    • Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents). This ensures the starting material is the limiting reagent.

    • Controlled Addition: Add the brominating agent slowly and at a controlled temperature. This keeps the instantaneous concentration of the brominating agent low, favoring mono-bromination.

    • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level.

  • Removal:

    • Recrystallization: This is the most effective method for removing the di-bromo impurity on a large scale. The di-brominated compound will likely have different solubility properties. A solvent screen should be performed to identify a suitable recrystallization solvent (e.g., ethanol/water, heptane/ethyl acetate).

    • Column Chromatography: While effective at the lab scale, chromatography is less practical and more expensive for large-scale purification.[10]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound (Route A)

This protocol is based on the bromination of 2-ethoxypyrimidine using N-Bromosuccinimide.

Step-by-Step Methodology:

  • Reactor Setup: In a dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge 2-ethoxypyrimidine (1.0 eq) and anhydrous acetonitrile (10 mL per gram of starting material).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.

  • Cooling: Cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 10 °C. Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine/NBS.

  • Work-up: Add water to dissolve the succinimide byproduct. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.

Data Presentation

Table 1: Comparison of Common Brominating Agents for Aromatic Systems

Brominating AgentFormulaPhysical StateKey AdvantagesKey Disadvantages on Scale-Up
Elemental BromineBr₂Fuming LiquidHighly reactive, inexpensive.Highly corrosive, toxic, volatile, difficult to handle, often leads to over-bromination.[4][8]
N-BromosuccinimideC₄H₄BrNO₂Crystalline SolidEasy to handle, mild, selective, provides a low equilibrium concentration of Br₂.[5][11]Higher cost, potential thermal instability with certain solvents (e.g., DMF).[4]
HBr / H₂O₂HBr / H₂O₂Aqueous SolutionIn-situ generation of bromine avoids handling Br₂ directly.[3][12]Requires careful control of oxidant addition, can be corrosive.

Visualizations

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Charge Reactor with 2-Ethoxypyrimidine & Solvent P2 Establish Inert Atmosphere (Nitrogen) P1->P2 P3 Cool to 0-5 °C P2->P3 R1 Slow, Portion-wise Addition of NBS P3->R1 R2 Monitor Temperature (< 10 °C) R1->R2 R3 Stir at Room Temp (4-6 hours) R2->R3 R4 Monitor by HPLC/TLC R3->R4 W1 Quench with Aq. Sodium Thiosulfate R4->W1 Reaction Complete W2 Aqueous Work-up & Extraction with EtOAc W1->W2 W3 Dry & Concentrate Organic Phase W2->W3 PU1 Recrystallization (e.g., Ethanol/Water) W3->PU1 PU2 Filter & Dry Product PU1->PU2 PU3 Characterization (NMR, MP) PU2->PU3

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low yield issues.

G start Low Yield Observed q1 Is Starting Material Consumed (by TLC/HPLC)? start->q1 a1_yes Check Work-up & Isolation Steps q1->a1_yes Yes a1_no Reaction Incomplete q1->a1_no No q2 Was Reaction Time Sufficient? a1_no->q2 q3 Was Temperature Optimal? q2->q3 Yes sol_q2_no Increase Reaction Time q2->sol_q2_no No q4 Is Brominating Agent Active/Pure? q3->q4 Yes sol_q3_no Increase Temperature Slightly (e.g., to 40°C) q3->sol_q3_no No sol_q4_no Use Fresh/Purified NBS q4->sol_q4_no No

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 5-Bromo-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-2-ethoxypyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous structural confirmation of such intermediates is paramount to ensuring the integrity of a synthetic pathway and the identity of the final product. This document moves beyond a simple data report, offering a comprehensive walkthrough from theoretical prediction to experimental execution and data interpretation, while also positioning ¹H NMR within a broader context of analytical techniques.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before any experiment, a robust theoretical prediction based on the molecule's structure serves as a critical roadmap for interpretation. The structure of this compound dictates a specific and predictable ¹H NMR signature.

Chemical Structure:

(Simplified representation)

The molecule possesses two distinct proton environments on the pyrimidine ring and two within the ethoxy side chain.

  • Pyrimidine Protons (H-4 and H-6): The pyrimidine ring is an electron-deficient aromatic system. The two nitrogen atoms strongly deshield the adjacent protons.[1] The proton at C-6 is adjacent to two ring nitrogens, while the proton at C-4 is adjacent to one. The bromine atom at C-5 exerts an inductive electron-withdrawing effect. Consequently, these two protons are expected to appear far downfield. Due to their spatial separation, they are meta-related, and the coupling constant (⁴JHH) between them is typically very small (0-3 Hz), often resulting in them appearing as sharp singlets.

  • Ethoxy Group Protons (-OCH₂CH₃): This is a classic ethyl group pattern. The methylene (-CH₂) protons are directly attached to an electronegative oxygen atom, causing a significant downfield shift. These protons are coupled to the three neighboring methyl protons and will thus appear as a quartet (n+1 = 3+1 = 4).[2][3] The methyl (-CH₃) protons are more shielded and will appear further upfield as a triplet, being split by the two methylene protons (n+1 = 2+1 = 3).[2][3]

Based on this structural analysis, we can predict the key features of the ¹H NMR spectrum.

Predicted SignalFunctional GroupExpected Chemical Shift (δ, ppm)Predicted MultiplicityExpected Integration
H-4, H-6Pyrimidine Ring8.0 - 9.0Singlet (or two singlets)2H
-OCH₂-Methylene4.0 - 4.6Quartet (q)2H
-CH₃Methyl1.2 - 1.6Triplet (t)3H

The Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data is contingent on a meticulous and well-justified experimental protocol. Each step is designed to minimize artifacts and ensure the resulting spectrum is a true representation of the sample.

Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter.

Protocol:

  • Weighing: Accurately weigh 10-15 mg of this compound. This quantity is sufficient for a strong signal-to-noise ratio in a few scans without causing issues related to high viscosity.[4]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it is aprotic, has good solvating power for many organics, and its residual peak (δ ~7.26 ppm) does not typically interfere with the signals of interest for this compound.[5]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of CDCl₃ in a small, clean vial.[6]

  • Filtration: To remove any suspended particles that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but it is often more convenient and sufficiently accurate to reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).[4][7]

Data Acquisition Workflow

The acquisition parameters directly control the quality and quantitative accuracy of the final spectrum. The following workflow is designed for a standard 400 MHz NMR spectrometer.

Key Acquisition Parameters:

  • Pulse Width (P1): Calibrated to a 90° flip angle to ensure maximum signal intensity per scan.

  • Relaxation Delay (D1): Set to 5 seconds. This is a critical parameter for quantitative accuracy. A delay of 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest ensures complete relaxation between pulses, making the integrated peak areas directly proportional to the number of protons.[8][9]

  • Acquisition Time (AQ): Set to 3-4 seconds. This duration allows the Free Induction Decay (FID) to decay sufficiently, providing good digital resolution in the transformed spectrum.[10][11]

  • Number of Scans (NS): Typically 8 to 16 scans are co-added. This improves the signal-to-noise ratio, which scales with the square root of the number of scans.[11]

Data Processing

Post-acquisition, the raw FID data is converted into an interpretable spectrum.

  • Fourier Transformation (FT): The time-domain FID is converted into the frequency-domain spectrum.

  • Phase Correction: The transformed spectrum is phased to ensure all peaks are purely absorptive and aligned vertically.

  • Baseline Correction: A flat baseline is established to ensure accurate integration.[12]

  • Integration and Referencing: The area under each peak is integrated, and the chemical shift axis is calibrated against the residual solvent signal (CDCl₃ at δ 7.26 ppm).

In-Depth Spectral Interpretation and Data

A representative ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz yields the following data:

Signal AssignmentExperimental δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4, H-68.52s2H-
-OCH₂-4.45q2H7.1
-CH₃1.41t3H7.1

Analysis:

  • Pyrimidine Protons: A sharp singlet is observed at δ 8.52 ppm, integrating to 2 protons. This confirms the chemical equivalence of the H-4 and H-6 protons in the CDCl₃ environment and aligns perfectly with our prediction for deshielded aromatic protons on an electron-deficient pyrimidine ring.[13]

  • Ethoxy Protons: A quartet at δ 4.45 ppm (2H) and a triplet at δ 1.41 ppm (3H) are classic indicators of an ethoxy group. The causality is clear: the quartet's splitting arises from the 3 adjacent methyl protons, and the triplet's splitting is due to the 2 adjacent methylene protons.[14] Crucially, the coupling constant, J, is identical for both multiplets (7.1 Hz), confirming they are coupled partners and belong to the same spin system.

Comparison with Alternative Analytical Techniques

While ¹H NMR is the premier tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniquePrimary RoleAdvantagesLimitations
¹H NMR Spectroscopy Structural Elucidation Provides detailed connectivity (C-H framework), stereochemistry, and quantitative information on proton ratios. Non-destructive.Lower sensitivity than MS; may not be ideal for complex mixtures without separation. Purity assessment is semi-quantitative.
Mass Spectrometry (MS) Molecular Weight Confirmation High sensitivity; confirms molecular formula (with HRMS) and isotopic patterns (e.g., the characteristic 1:1 M, M+2 pattern for Bromine).[15]Provides no direct information on atom connectivity or stereochemistry. It is a destructive technique.
HPLC Purity Determination Gold standard for quantifying sample purity and identifying impurities.[16] Highly sensitive and reproducible.Provides no structural information about the analyte or impurities without a coupled detector like MS.
¹³C NMR Spectroscopy Carbon Framework Analysis Confirms the number of unique carbon environments in the molecule.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
  • ¹H and ¹³C NMR to confirm the covalent structure.

  • HRMS to verify the elemental composition.

  • HPLC to establish a purity profile of >95% (or as required).

This multi-faceted approach provides the highest degree of confidence in the material's identity and quality, ensuring the integrity of subsequent research and development.

References

A Senior Application Scientist's Guide to 13C NMR Characterization of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic design. From life-saving antiretrovirals to targeted kinase inhibitors, the nuanced structural features of substituted pyrimidines dictate their biological activity. Consequently, the unambiguous characterization of these molecules is not merely a procedural step but a critical determinant of research and development success. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into the carbon framework of these heterocycles, providing indispensable data for structural elucidation and purity assessment.

This guide provides an in-depth, comparative analysis of 13C NMR for the characterization of substituted pyrimidines. Moving beyond a simple recitation of chemical shifts, we will delve into the underlying principles that govern substituent effects, present a robust experimental protocol for acquiring high-quality data, and objectively compare the utility of 13C NMR against other common analytical techniques.

The Power of 13C NMR in Pyrimidine Analysis: A Glimpse into the Carbon Skeleton

The 13C NMR spectrum of a substituted pyrimidine is a unique fingerprint of its molecular structure. Each carbon atom in a distinct electronic environment gives rise to a discrete signal, and the chemical shift (δ) of that signal is exquisitely sensitive to the nature and position of substituents on the ring. Understanding these substituent-induced chemical shifts (SCS) is paramount for accurate spectral interpretation.

Causality Behind Chemical Shift Variations: An Inductive and Resonance Perspective

The electron density around a carbon nucleus is the primary determinant of its 13C chemical shift. Electronegative substituents withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal to a lower chemical shift (upfield).

In substituted pyrimidines, these effects are transmitted through both inductive and resonance mechanisms. For instance, an amino (-NH2) group, a potent electron-donating group, will significantly shield the carbon atoms at the ortho and para positions through resonance, leading to upfield shifts. In contrast, a nitro (-NO2) group, a strong electron-withdrawing group, will deshield these same positions, causing downfield shifts.

A key insight from extensive studies is that the 13C NMR chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds, including pyrimidines, show a correlation with the "additivity parameters" established for substituted benzene derivatives.[1] This allows for a degree of predictability in the spectra of novel pyrimidine derivatives.

Comparative Analysis of 13C NMR Data for Monosubstituted Pyrimidines

To illustrate the profound impact of substituents on the 13C NMR spectra of pyrimidines, the following table summarizes the chemical shifts for a series of monosubstituted derivatives. The data are presented relative to the parent pyrimidine, highlighting the substituent-induced shifts.

SubstituentPositionC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
-H (Pyrimidine)-158.3156.8121.7156.8
-CH32~165~157~119~157
-CH34~158~165~118~157
-CH35~158~157~130~157
-Cl2~161~158~121~158
-Cl4~159~162~120~159
-Cl5~157~155~118~155
-OCH32~164~157~108~157
-OCH34~158~166~107~158
-NH22~163~158~107~158
-NH24~156~163~105~156

Note: The chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources.

A Self-Validating Experimental Protocol for High-Quality 13C NMR Spectra

The acquisition of a high-quality 13C NMR spectrum is a prerequisite for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of the purified substituted pyrimidine. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

    • The choice of solvent is critical as it can influence chemical shifts. For comparative studies, consistency in the solvent used is essential.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity. Automated shimming routines are often sufficient, but manual shimming may be required for challenging samples.

  • 1D 13C NMR Data Acquisition:

    • Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.[2]

    • Spectral Width: Set a wide spectral width (e.g., 0-200 ppm) to encompass all expected carbon signals.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure complete relaxation of all carbon nuclei.

    • Number of Scans (NS): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential line broadening function to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

Workflow for 13C NMR Characterization of a Novel Substituted Pyrimidine

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Purified_Sample Purified Substituted Pyrimidine (20-50 mg) NMR_Tube Dissolve in NMR Tube Purified_Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock and Shim Spectrometer->Lock_Shim Acquire_1D Acquire 1D 13C Spectrum (Proton Decoupled) Lock_Shim->Acquire_1D Acquire_2D Acquire 2D NMR (HSQC, HMBC) if needed Acquire_1D->Acquire_2D Process_1D Process 1D Spectrum (FT, Phasing, Calibration) Acquire_1D->Process_1D Process_2D Process 2D Spectra Acquire_2D->Process_2D Assign_Signals Assign Carbon Signals Process_1D->Assign_Signals Process_2D->Assign_Signals Compare Compare with Predicted Spectra/Databases Assign_Signals->Compare Structure_Elucidation Structure Elucidation/ Confirmation Compare->Structure_Elucidation G Start Need to Characterize a Substituted Pyrimidine Molecular_Formula Molecular Formula Known? Start->Molecular_Formula Isomer Isomeric Mixture? Functional_Group Functional Groups Known? Isomer->Functional_Group No NMR 1H and 13C NMR Isomer->NMR Yes Functional_Group->NMR Yes IR IR Spectroscopy Functional_Group->IR No Molecular_Formula->Isomer Yes MS Mass Spectrometry Molecular_Formula->MS No Full_Characterization Full Structural Elucidation NMR->Full_Characterization MS->Molecular_Formula IR->Functional_Group Xray X-ray Crystallography (if single crystal available) Full_Characterization->Xray For absolute confirmation

References

Introduction: The Analytical Challenge of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-ethoxypyrimidine: A Comparative Analysis

This compound is a substituted heterocyclic compound with significant utility as a building block in medicinal chemistry and drug development. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, and the strategic placement of bromo, ethoxy, and other functional groups allows for the synthesis of diverse chemical entities. Accurate structural elucidation is paramount, and mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and deducing structural features through the analysis of fragmentation patterns.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected mass spectrometric fragmentation of this compound. As direct experimental spectra for this specific compound are not widely published, we will derive a robust, predicted fragmentation profile based on the well-established principles of mass spectrometry for its constituent chemical motifs: the stable pyrimidine ring, the influential bromine substituent, and the reactive ethoxy group. We will compare these predictions with the known fragmentation of analogous structures and contrast the outcomes of different ionization techniques to provide a holistic analytical guide for researchers.

Fundamental Principles of Fragmentation for this compound

Understanding the fragmentation of this compound under electron ionization (EI) requires an appreciation for the behavior of its components. The high energy (typically 70 eV) of EI-MS induces the formation of an energetically unstable molecular ion (M•+) that rapidly decomposes into smaller, more stable fragment ions. The primary fragmentation drivers for this molecule are:

  • Aromatic Ring Stability : The pyrimidine ring is an aromatic system, which imparts significant stability. Consequently, the molecular ion peak is expected to be prominent.[1]

  • Isotopic Abundance : Bromine possesses two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in a characteristic doublet peak (M•+ and M+2•+) for any fragment containing a bromine atom, serving as a powerful diagnostic tool.

  • Ether Fragmentation : The ethoxy group is susceptible to several key fragmentation pathways, including the cleavage of the C-O bond and rearrangement reactions.[3][4]

Predicted Electron Ionization (EI-MS) Fragmentation Pathways

The molecular weight of this compound (C₆H₇BrN₂O) is 218.0 g/mol (using ⁷⁹Br) and 220.0 g/mol (using ⁸¹Br). Its EI mass spectrum is predicted to be rich with structurally informative fragments.

The Molecular Ion (M•+)

The initial ionization event will produce a molecular ion peak appearing as a distinct 1:1 doublet at m/z 218/220 . Due to the stability of the pyrimidine ring, this peak is expected to be of high relative abundance.[1][5]

Primary Fragmentation Routes

From the molecular ion, several competing fragmentation pathways are anticipated:

  • Loss of Ethylene (C₂H₄) : This is a highly characteristic fragmentation for ethyl ethers, proceeding through a rearrangement (often a McLafferty-type rearrangement) to eliminate a neutral ethylene molecule (28 Da). This pathway is often favored as it results in a stable radical cation.[3]

    • [M - C₂H₄]•+ (m/z 190/192) : This fragment corresponds to the 5-bromo-2-hydroxypyrimidine radical cation.

  • Alpha-Cleavage (Loss of a Methyl Radical, •CH₃) : Cleavage of the C-C bond alpha to the oxygen atom can result in the loss of a methyl radical (15 Da). While common for ethers, this pathway may be less favorable than the loss of ethylene.

    • [M - CH₃]⁺ (m/z 203/205) : This results in a stable oxonium ion.

  • Cleavage of the C-O Bond (Loss of an Ethoxy Radical, •OC₂H₅) : The bond between the pyrimidine ring and the ethoxy group can cleave, leading to the loss of an ethoxy radical (45 Da).

    • [M - OC₂H₅]⁺ (m/z 173/175) : This produces the 5-bromopyrimidinyl cation.

  • Loss of a Bromine Radical (•Br) : The C-Br bond can undergo homolytic cleavage to release a bromine radical (79/81 Da). The resulting fragment will be a singlet peak, and its appearance confirms the presence of bromine in the parent molecule.[6]

    • [M - Br]⁺ (m/z 139) : This corresponds to the 2-ethoxypyrimidine cation.

The predicted primary fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway cluster_frags Primary Fragments M This compound M•+ m/z 218/220 F1 [M - C₂H₄]•+ m/z 190/192 M->F1 - C₂H₄ (28 Da) (Rearrangement) F2 [M - •CH₃]⁺ m/z 203/205 M->F2 - •CH₃ (15 Da) (Alpha-Cleavage) F3 [M - •OC₂H₅]⁺ m/z 173/175 M->F3 - •OC₂H₅ (45 Da) (C-O Cleavage) F4 [M - •Br]⁺ m/z 139 M->F4 - •Br (79/81 Da)

Caption: Predicted EI-MS fragmentation of this compound.

Secondary Fragmentation

The primary fragments will undergo further decomposition. For instance, the prominent m/z 190/192 ion can subsequently lose carbon monoxide (CO, 28 Da), a common fragmentation for phenolic-type structures, to yield a fragment at m/z 162/164 .

Data Summary and Comparative Analysis

The predicted fragmentation pattern provides a unique fingerprint for identification.

Table 1: Predicted Key EI-MS Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonIdentity / Fragmentation Pathway
218/220[C₆H₇BrN₂O]•+Molecular Ion (M•+)
203/205[C₅H₄BrN₂O]⁺[M - •CH₃]⁺ (Alpha-cleavage)
190/192[C₄H₃BrN₂O]•+[M - C₂H₄]•+ (Loss of ethylene)
173/175[C₄H₂BrN₂]⁺[M - •OC₂H₅]⁺ (Loss of ethoxy radical)
139[C₆H₇N₂O]⁺[M - •Br]⁺ (Loss of bromine radical)
Comparison with Structurally Related Compounds

To build confidence in these predictions, we can compare them to the known or predicted fragmentation of similar molecules.

Table 2: Comparative Fragmentation Analysis

CompoundKey Fragmentation BehaviorReference
This compound (Predicted) Prominent M•+ (218/220); Major loss of C₂H₄ (m/z 190/192); Loss of •Br (m/z 139).N/A
5-Bromouracil Shows molecular ion at m/z 190/192. This corresponds to our predicted major fragment after ethylene loss, suggesting this core is a stable entity.[7]
2-Ethoxypyridine A non-brominated analogue. Its fragmentation is dominated by the loss of ethylene (C₂H₄) from the molecular ion (m/z 123) to give a fragment at m/z 95. This supports the prediction that ethylene loss is a major pathway for the ethoxy group in such heterocyclic systems.[8]
5-Bromo-2-chloro-4-methoxypyrimidine (Predicted) For this related halo-alkoxy-pyrimidine, the predicted fragmentation involves the loss of the methyl group and halogen atoms, reinforcing the general principles of fragmentation for this class of compounds.[9]
Comparison of Ionization Techniques: EI-MS vs. ESI-MS

The choice of ionization technique dramatically alters the resulting mass spectrum and should be tailored to the analytical goal.

  • Electron Ionization (EI) : As detailed above, this "hard" ionization technique is ideal for structural elucidation due to the extensive and reproducible fragmentation patterns it generates. It is the method of choice when trying to identify an unknown compound by matching its fragmentation pattern to a library or for detailed structural analysis.

  • Electrospray Ionization (ESI) : This "soft" ionization technique imparts very little energy to the analyte.[9] For this compound, ESI in positive ion mode would be expected to yield a dominant protonated molecular ion, [M+H]⁺, at m/z 219/221 . Fragmentation would be minimal to non-existent without inducing it via tandem MS (MS/MS). ESI is the preferred method for accurate molecular weight determination and for quantifying the compound, especially in complex mixtures analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Experimental Protocols

To acquire high-quality mass spectral data for this compound, the following protocols are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for obtaining the detailed fragmentation pattern of the pure compound.

  • Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in a volatile solvent like ethyl acetate or dichloromethane. Dilute to a final concentration of 1-10 µg/mL.

  • GC Conditions :

    • Column : A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Inlet Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Acquisition Mode : Full scan.

    • Scan Range : m/z 40-350.

    • System Validation : Prior to analysis, perform a system suitability check by injecting a known standard (e.g., PFTBA) to ensure mass accuracy and resolution are within specifications.

Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

This method is suited for confirming molecular weight and for quantitative analysis from complex matrices.

  • Sample Preparation : Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1 µg/mL with the initial mobile phase.[10]

  • LC Conditions :

    • Column : A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : Linear gradient from 5% to 95% B over 8 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

  • MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.[10]

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Acquisition Mode : Full scan MS. For structural confirmation, a data-dependent MS/MS experiment can be added.

    • Scan Range : m/z 100-400.

Conclusion

The analytical fingerprint of this compound in mass spectrometry is highly distinctive. Under electron ionization, it is predicted to show a strong molecular ion doublet at m/z 218/220, with a dominant fragmentation pathway involving the neutral loss of ethylene to produce a stable ion at m/z 190/192. The presence and subsequent loss of the bromine atom provide clear diagnostic markers. In contrast, electrospray ionization will readily produce the protonated molecule at m/z 219/221, ideal for molecular weight confirmation. By leveraging the comparative strengths of these techniques and understanding the predicted fragmentation logic, researchers can confidently identify and characterize this important synthetic building block.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of 5-Bromo-2-ethoxypyrimidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and process development scientists, the purity of a synthetic intermediate like 5-Bromo-2-ethoxypyrimidine is not just a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible, and safe downstream chemistry is built. The presence of even minor impurities can have profound consequences, leading to unwanted side reactions, diminished yields, and in the context of drug development, the potential for toxicological liabilities.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of this compound. We will not only present a robust HPLC methodology but also explore the scientific rationale behind the analytical choices, offering a framework for selecting the most appropriate technique for your specific needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally labile organic molecules like this compound.[1] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from structurally similar impurities that may arise during synthesis.[1]

A typical synthesis of this compound likely involves the bromination of a pyrimidine precursor and subsequent ethoxylation. This can lead to potential impurities such as the starting material (e.g., 2-ethoxypyrimidine), over-brominated species, or isomers. A well-developed HPLC method must be able to resolve these and other potential process-related impurities.

A Robust HPLC Method for this compound

While a specific validated monograph for this compound may not be publicly available, a robust and reliable method can be developed based on established principles for the analysis of pyrimidine derivatives.[2] The following reverse-phase HPLC method is proposed as a starting point for analysis and method validation.

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for the separation of polar and non-polar compounds.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure good peak shape for the basic pyrimidine ring.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic and heterocyclic compounds. A DAD can be used to scan a range of wavelengths to ensure all impurities are detected.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity by the area normalization method, assuming that all impurities have a similar response factor to the main component. For more accurate quantification, a reference standard for each impurity would be required.

Diagram of the HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

A Comparative Look: Alternative Purity Analysis Techniques

While HPLC is the workhorse for purity determination, a comprehensive understanding of a compound's purity profile often benefits from orthogonal methods. These are analytical techniques that rely on different chemical or physical principles, providing a more complete picture and confirming the results obtained by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, its suitability depends on its volatility and thermal stability.

  • Principle of Operation: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification and quantification.

  • Applicability to this compound: Halogenated heterocyclic compounds can often be analyzed by GC-MS.[3] This technique is particularly useful for detecting volatile impurities, such as residual solvents from the synthesis, which may not be readily observed by HPLC.

  • Causality Behind Experimental Choices: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is typically used for the separation of a broad range of compounds. The temperature program is optimized to ensure the elution of the analyte without thermal degradation. Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which can be used for structural confirmation by comparison to a spectral library.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.

  • Principle of Operation: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • Applicability to this compound: The ¹H NMR spectrum of this compound is expected to have well-resolved signals for the ethoxy group protons and the pyrimidine ring protons, making it a good candidate for qNMR analysis.

  • Causality Behind Experimental Choices: A high-purity, stable internal standard with signals that do not overlap with the analyte's signals is chosen (e.g., maleic anhydride or dimethyl sulfone). A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Head-to-Head Comparison: HPLC vs. GC-MS vs. qNMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Direct measurement based on the proportionality of NMR signal intensity to the number of nuclei.
Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Any soluble compound with NMR-active nuclei.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Specificity Moderate to high, dependent on separation and detector.Very high, based on both retention time and mass spectrum.Very high, based on unique chemical shifts.
Quantification Relative (area percent) or absolute (with reference standards).Relative (area percent) or absolute (with reference standards).Absolute (with a certified internal standard).
Sample Throughput High.Moderate to high.Low to moderate.
Strengths Robust, versatile, high resolution for complex mixtures.Excellent for volatile impurities and structural confirmation.Primary method for absolute purity, no analyte-specific reference standard needed.
Limitations Requires reference standards for accurate quantification of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, potential for signal overlap.

Decision Tree for Selecting a Purity Analysis Method

Decision_Tree start Purity Analysis of this compound volatile_check Are volatile impurities (e.g., residual solvents) a concern? start->volatile_check gcms Use GC-MS for volatile impurity profiling. volatile_check->gcms Yes hplc_primary Use HPLC for primary purity assessment and non-volatile impurities. volatile_check->hplc_primary No gcms->hplc_primary absolute_purity Is absolute purity determination required without an analyte-specific reference standard? hplc_primary->absolute_purity qnmr Use qNMR as a primary method or for orthogonal validation. absolute_purity->qnmr Yes hplc_relative Use HPLC with area percent for routine purity checks. absolute_purity->hplc_relative No

Caption: A logical workflow for selecting the appropriate purity analysis technique.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. HPLC serves as the primary, indispensable tool for routine quality control, offering excellent resolution for process-related impurities. GC-MS provides a valuable orthogonal technique, particularly for the detection of volatile impurities and for structural confirmation of the main component. When the highest level of accuracy is required, or when a specific reference standard for the analyte is unavailable, qNMR stands out as a powerful primary method for absolute purity determination.

By understanding the strengths and limitations of each technique and applying them in a logical, self-validating manner, researchers and drug development professionals can ensure the quality and integrity of their chemical intermediates, ultimately contributing to the success of their scientific endeavors.

References

A Comparative Guide to the Reactivity of 5-Bromopyrimidine vs. 5-Chloropyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, pyrimidine scaffolds are indispensable building blocks. The ability to functionalize the C5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is a cornerstone of molecular design. The choice of the halide at this position—most commonly bromo or chloro—is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 5-bromopyrimidine and 5-chloropyrimidine, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between 5-bromopyrimidine and 5-chloropyrimidine in palladium-catalyzed cross-coupling reactions is rooted in the disparity of their carbon-halogen bond dissociation energies (BDE). The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step in the catalytic cycle. A weaker carbon-halogen bond leads to a lower activation energy for this step, and consequently, a faster reaction rate.

The generally accepted trend for halogen reactivity in these reactions is I > Br > Cl > F, which is inversely correlated with their C-X bond dissociation energies. The C-Br bond is inherently weaker than the C-Cl bond, making 5-bromopyrimidine a more reactive coupling partner than 5-chloropyrimidine. For instance, the average bond energy for a C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond, it is around 328 kJ/mol[1]. This difference in bond strength dictates that reactions with 5-chloropyrimidine often necessitate more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging C-Cl bond cleavage.

Reactivity in Key Cross-Coupling Reactions: A Comparative Overview

The superior reactivity of 5-bromopyrimidine is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. While direct side-by-side kinetic studies for these specific substrates are not always readily available in the literature, the well-established principles of cross-coupling chemistry and extensive experimental evidence with analogous aryl halides allow for a clear comparative analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When comparing 5-bromopyrimidine and 5-chloropyrimidine, the former consistently demonstrates higher reactivity, leading to faster reaction times, milder conditions, and often higher yields.

  • 5-Bromopyrimidine: Typically undergoes Suzuki coupling with a wide range of boronic acids and esters under standard conditions, often employing catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) at temperatures ranging from 80-100 °C.

  • 5-Chloropyrimidine: Being less reactive, it often requires more specialized and robust catalytic systems to achieve comparable yields. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the oxidative addition of the C-Cl bond. Reaction temperatures are also generally higher.

Feature5-Bromopyrimidine5-Chloropyrimidine
Relative Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃/Bulky Ligand, Pd(OAc)₂/NHC
Typical Temperature 80-100 °C100-120 °C or higher
Reaction Time Generally shorterGenerally longer
Yields Often high with standard catalystsCan be high, but requires optimized, specialized catalysts
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, 5-bromopyrimidine is the more amenable substrate.

  • 5-Bromopyrimidine: Can be coupled with a diverse array of primary and secondary amines using standard Buchwald-Hartwig catalyst systems, such as those based on BINAP or Xantphos ligands[2].

  • 5-Chloropyrimidine: The amination of 5-chloropyrimidine is more challenging and typically requires the use of more electron-rich and sterically hindered ligands, like the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos), to achieve efficient coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trend holds, with 5-bromopyrimidine being the more reactive partner.

  • 5-Bromopyrimidine: Readily undergoes Sonogashira coupling with terminal alkynes using a standard palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst under mild conditions.

  • 5-Chloropyrimidine: While feasible, the Sonogashira coupling of 5-chloropyrimidine often requires higher temperatures and sometimes the use of more specialized catalyst systems to proceed efficiently. Copper-free conditions have also been developed, which can be advantageous in certain contexts[3][4].

Stille Coupling

The Stille coupling utilizes organostannane reagents for C-C bond formation. The inherent reactivity difference between the C-Br and C-Cl bonds remains a key factor.

  • 5-Bromopyrimidine: Couples efficiently with a variety of organostannanes under standard Stille conditions.

  • 5-Chloropyrimidine: Requires more forcing conditions, and the toxicity of organotin reagents makes the optimization of these reactions for less reactive chlorides a less attractive strategy compared to other coupling methods.

Experimental Protocols: A Comparative Approach

To illustrate the practical differences in reacting with 5-bromopyrimidine versus 5-chloropyrimidine, the following generalized protocols for a Suzuki-Miyaura coupling are provided. Note that for 5-chloropyrimidine, a more advanced catalytic system is employed to achieve a successful transformation.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Objective: To synthesize 5-phenylpyrimidine from 5-bromopyrimidine and phenylboronic acid.

Materials:

  • 5-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyrimidine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 5-Chloropyrimidine

Objective: To synthesize 5-phenylpyrimidine from 5-chloropyrimidine and phenylboronic acid.

Materials:

  • 5-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 5-chloropyrimidine, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in a small amount of toluene under an inert atmosphere, then add this catalyst solution to the main reaction flask.

  • Add the remaining degassed toluene and water via syringe.

  • Stir the reaction mixture at 110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Visualizations

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The higher reactivity of 5-bromopyrimidine is primarily due to the lower energy barrier of the initial oxidative addition step.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X R-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar' R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive Elimination->Product Catalyst Regeneration Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for both reactions is similar in principle but differs in the specifics of the catalyst system and reaction conditions, reflecting the reactivity differences.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add Halopyrimidine, Boronic Acid, and Base Inert Atmosphere Evacuate and Backfill with Inert Gas Add Reactants->Inert Atmosphere Add Catalyst Add Palladium Catalyst and Ligand Inert Atmosphere->Add Catalyst Add Solvents Add Degassed Solvents Add Catalyst->Add Solvents Heat and Stir Heat to Desired Temperature with Vigorous Stirring Add Solvents->Heat and Stir Monitor Monitor Progress by TLC/LC-MS Heat and Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract with Organic Solvent Cool->Extract Wash Wash with Water and Brine Extract->Wash Dry and Concentrate Dry, Filter, and Concentrate Wash->Dry and Concentrate Purify Purify by Column Chromatography Dry and Concentrate->Purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Practical Recommendations

The choice between 5-bromopyrimidine and 5-chloropyrimidine is a classic trade-off between reactivity and cost, as chloro-aromatics are generally more readily available and less expensive than their bromo counterparts.

  • For rapid synthesis and proof-of-concept studies, where reaction efficiency and speed are paramount, 5-bromopyrimidine is the superior choice. Its higher reactivity allows for the use of standard, less expensive palladium catalysts and milder reaction conditions, often leading to cleaner reactions and simpler purification.

  • For large-scale synthesis and cost-driven projects, the use of 5-chloropyrimidine can be economically advantageous. However, this necessitates a greater investment in process development to identify the optimal catalyst system (typically involving more expensive and proprietary ligands) and reaction conditions to achieve high yields and purity.

Ultimately, the decision rests on a careful consideration of the project's specific goals, timelines, and budget. A thorough understanding of the fundamental reactivity differences between these two valuable building blocks is essential for the strategic design and successful execution of synthetic routes in the competitive landscape of drug discovery and materials science.

References

Unambiguous Structural Confirmation of Pyrimidine Derivatives: A Comparative Guide to X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. Pyrimidine and its derivatives represent a critical class of N-heterocyclic molecules, forming the backbone of nucleic acids (cytosine, thymine, and uracil) and appearing in a vast array of therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise atomic arrangement of these derivatives dictates their biological activity, making rigorous structural confirmation an indispensable step in the research and development pipeline.

Single-crystal X-ray crystallography has long been revered as the "gold standard" for molecular structure elucidation, offering atomic-level resolution.[3][4] However, the journey to a definitive crystal structure is not without its challenges, and alternative spectroscopic techniques are often essential, either as complementary tools or as primary methods when suitable crystals cannot be obtained. This guide provides an objective comparison of X-ray crystallography with its principal alternatives—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—supported by experimental insights and protocols to empower researchers in making informed decisions for their structural analysis needs.

The Decisive Power of X-ray Crystallography

X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure.[5][6] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, this method allows for the calculation of an electron density map, which in turn reveals the precise position of each atom, as well as bond lengths and angles.[2][6] This technique is invaluable for establishing absolute configuration, a critical parameter for chiral drug molecules.[4]

The Crystallization Hurdle: Acknowledging the Primary Limitation

The most significant bottleneck in X-ray crystallography is the prerequisite of a high-quality single crystal.[4][7] The process of obtaining such a crystal can be both an art and a science, often requiring extensive screening of various solvents, temperatures, and crystallization techniques.[8][9] For many organic compounds, including certain pyrimidine derivatives, this can be a formidable challenge.[5]

A Step-by-Step Guide to X-ray Crystallography of a Pyrimidine Derivative

The following protocol outlines the key stages involved in determining the crystal structure of a novel pyrimidine derivative.

Part 1: The Art of Crystallization

The success of a crystallographic analysis hinges on the quality of the crystal. The goal is to slowly bring a saturated solution of the pyrimidine derivative to a state of supersaturation, allowing for the orderly growth of a single crystal.

Experimental Protocol: Vapor Diffusion Crystallization

This technique is particularly effective for compounds that are sparingly soluble or available in small quantities.[8][9]

  • Solvent Selection: Dissolve the pyrimidine derivative in a minimal amount of a "good" solvent in which it is readily soluble (e.g., DMF, DMSO).[8][10]

  • Anti-Solvent Choice: Select a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).[8]

  • Setup: Place the vial containing the dissolved compound inside a larger, sealed chamber that contains the anti-solvent.

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.[8][10]

  • Monitoring: Patiently monitor the setup until crystals of suitable size and quality have formed.

Diagram: Vapor Diffusion Crystallization Workflow

G cluster_prep Sample Preparation cluster_diffusion Vapor Diffusion cluster_cryst Crystallization dissolve Dissolve Pyrimidine Derivative in 'Good' Solvent place_vial Place Solution Vial in Sealed Chamber dissolve->place_vial anti_solvent Add 'Anti-Solvent' to Chamber diffusion Anti-Solvent Vapor Diffuses into Solution anti_solvent->diffusion supersaturation Supersaturation is Reached diffusion->supersaturation crystals Crystals Form Gradually supersaturation->crystals

Caption: Workflow for vapor diffusion crystallization.

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, the next phase involves X-ray diffraction data collection and subsequent structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a beam of X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.[2]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[11]

  • Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods, leading to an initial electron density map.

  • Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[11]

  • Validation: The final structure is rigorously checked for geometric and crystallographic consistency using software like checkCIF/PLATON.[12][13]

Diagram: X-ray Crystallography Workflow

G crystal High-Quality Single Crystal mount Mount Crystal crystal->mount xray X-ray Diffraction Data Collection mount->xray process Data Processing & Reduction xray->process solve Structure Solution (Phase Determination) process->solve refine Structure Refinement solve->refine validate Structure Validation refine->validate cif Final CIF File validate->cif

Caption: From crystal to structure: the X-ray diffraction workflow.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy and mass spectrometry offer crucial, often complementary, information. The choice of technique depends on the specific research question and the nature of the sample.[3]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[6]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[14]Measurement of the mass-to-charge ratio of ionized molecules.[15]
Sample Type Single, well-ordered crystal.[7]Soluble compound in a suitable solvent.[16]Ionizable compound.[15]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2][3]Through-bond and through-space atomic connectivity, relative stereochemistry, solution-state conformation, and molecular dynamics.[3][16]Molecular weight, elemental composition, and fragmentation patterns for structural clues.[15][17]
Resolution Atomic (<1 Å).[3]Atomic to near-atomic.Low (provides connectivity information).
Key Advantage Unambiguous 3D structure determination.[4]Provides information about the molecule's structure and dynamics in a biologically relevant solution state.[14][16]High sensitivity and ability to analyze complex mixtures.[18]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[7][14]Generally limited to smaller molecules (< 70 kDa) and can be less precise for determining bond lengths and angles compared to crystallography.[7]Does not provide a 3D structure directly; interpretation of fragmentation can be complex.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, which can be more representative of their physiological environment.[16] Techniques like 2D HMBC NMR are instrumental in determining the connectivity of atoms within a molecule, providing unambiguous evidence for the pyrazole structure in certain derivatives, for instance.[19] While NMR excels at defining connectivity and relative stereochemistry, it is generally less precise than X-ray crystallography for determining exact bond lengths and angles.[14]

Mass Spectrometry (MS): A Tool for Confirmation and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about a molecule's mass and elemental composition.[15] For pyrimidine derivatives, LC-MS/MS is a powerful tool for characterization, with fragmentation patterns offering valuable structural clues.[15] While MS does not provide a 3D structure, it is invaluable for confirming the molecular weight of a synthesized compound and for identifying components in a complex mixture.[18]

Conclusion: An Integrated Approach to Structural Confirmation

The structural elucidation of novel pyrimidine derivatives requires a strategic and often integrated approach. Single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive, high-resolution three-dimensional structure. However, the challenges associated with crystallization necessitate a robust toolkit of analytical techniques. NMR spectroscopy provides essential information on the molecule's structure and dynamics in solution, while mass spectrometry offers rapid and sensitive confirmation of molecular weight and composition. By understanding the strengths and limitations of each technique, researchers can navigate the path to unambiguous structural confirmation with confidence, accelerating the discovery and development of new pyrimidine-based therapeutics.

References

A Senior Application Scientist's Guide to the Analytical Certification and Comparative Performance of 5-Bromo-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Label—Validating a Crucial Building Block

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutic agents, including a wide array of kinase inhibitors.[1] 5-Bromo-2-ethoxypyrimidine is a valuable heterocyclic building block, offering specific steric and electronic properties for molecular design. However, the success of any synthetic campaign hinges on the quality and reliability of its starting materials. A Certificate of Analysis (CoA) is the foundational document attesting to this quality, yet its true value is understood not just by reading the numbers, but by comprehending the rigorous analytical science behind them.

This guide provides an in-depth exploration of the essential analytical methodologies required to certify the identity and purity of this compound. Moving beyond simple validation, we present a practical, performance-based comparison with a common and structurally related alternative, 5-Bromo-2-chloropyrimidine .[2][3] This comparison is grounded in a key synthetic transformation pivotal to drug discovery: the Sonogashira cross-coupling reaction.[4][5] Our objective is to equip researchers with the expertise to not only interpret a CoA but also to make informed, data-driven decisions when selecting the optimal building block for their specific synthetic strategy.

Part 1: The Anatomy of a Certificate of Analysis for this compound

A Certificate of Analysis is more than a specification sheet; it is a testament to a self-validating system of quality control. For a critical intermediate like this compound, a comprehensive CoA provides assurance of structural integrity and purity, which are essential for predictable reaction outcomes and reproducibility. Below, we dissect the core analytical techniques that form the backbone of a robust CoA.

Experimental Workflow for Comprehensive Quality Certification

The logical flow of analysis ensures that each test builds upon the last, from structural confirmation to quantitative purity assessment.

cluster_0 Phase 1: Identity & Structural Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Certification NMR_H ¹H NMR Spectroscopy NMR_C ¹³C NMR Spectroscopy NMR_H->NMR_C Confirms C-H Framework MS Mass Spectrometry (MS) NMR_C->MS Confirms Carbon Skeleton HPLC HPLC-UV Analysis MS->HPLC Proceed if Structure is Confirmed GCMS GC-MS Analysis HPLC->GCMS Orthogonal Purity Check CoA Issuance of CoA GCMS->CoA Compile & Certify Data

Caption: Workflow for generating a Certificate of Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[6] It provides precise information on the chemical environment of each proton and carbon atom, confirming the molecule's connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with 16-64 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃ at 7.26 ppm).[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum with 1024-4096 scans to achieve adequate signal-to-noise, given the low natural abundance of ¹³C.[7] Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[7]

Data Presentation: Expected NMR Spectral Data

Analysis Expected Chemical Shift (ppm) Multiplicity Integration Assignment
¹H NMR ~8.55Singlet (s)2HH-4, H-6 (Pyrimidine Ring)
~4.45Quartet (q)2H-O-CH₂ -CH₃
~1.40Triplet (t)3H-O-CH₂-CH₃
¹³C NMR ~163.5Singlet-C-2 (-O-Et)
~158.0Singlet-C-4, C-6
~108.0Singlet-C-5 (-Br)
~64.0Singlet--O-CH₂ -CH₃
~14.5Singlet--O-CH₂-CH₃

Note: These are predicted values. Actual spectra should be compared against a validated reference standard.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

MS is critical for determining the molecular weight and confirming the elemental composition of the compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature.[6]

Experimental Protocol: GC-MS with Electron Ionization (EI)

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Method: Inject 1 µL of the sample. Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program (e.g., 50°C to 250°C) to separate the analyte from any volatile impurities.

  • MS Method: Employ Electron Impact (EI) ionization at 70 eV.[7] Scan a mass range of m/z 40-300.

Data Presentation: Expected Mass Spectrum Data

Parameter Expected Value Rationale
Molecular Formula C₆H₇BrN₂O-
Molecular Weight 203.04 g/mol -
Molecular Ion [M]⁺ m/z 202, 204Characteristic isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio).
Key Fragments m/z 175/177, 124Expected loss of ethylene (-C₂H₄) and subsequent loss of bromine radical (·Br).
Chromatography: The Gold Standard for Purity Assessment

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for quantifying the purity of a compound and identifying any impurities. Using orthogonal methods (e.g., HPLC and GC) provides a more comprehensive and trustworthy purity assessment.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.[8]

Part 2: Comparative Performance in Sonogashira Cross-Coupling

To move beyond the CoA and assess real-world performance, we compare this compound against its close analogue, 5-Bromo-2-chloropyrimidine, in a Sonogashira coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for creating C(sp²)-C(sp) bonds.[4][5][9] The choice of the substituent at the C2 position (ethoxy vs. chloro) can influence the electronic properties of the pyrimidine ring and the reactivity of the C5-bromo bond, thereby affecting reaction efficiency.[10]

Reaction Scheme: A Head-to-Head Comparison

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Products A This compound B 5-Bromo-2-chloropyrimidine Conditions Pd(PPh₃)₄ (cat.) CuI (cat.) Triethylamine (Base, Solvent) Room Temperature C Phenylacetylene P1 2-Ethoxy-5-(phenylethynyl)pyrimidine Conditions->P1 P2 2-Chloro-5-(phenylethynyl)pyrimidine Conditions->P2 Start Need a 5-Bromopyrimidine for C-C Coupling? Path Is subsequent nucleophilic substitution at C2 planned? Start->Path Cost Is cost the primary driver? Path->Cost No Select_Chloro Select 5-Bromo-2-chloropyrimidine Path->Select_Chloro Yes (Cl is a good leaving group) Cost->Select_Chloro Yes (Often more economical) Select_Ethoxy Select this compound Cost->Select_Ethoxy No (Ethoxy offers different solubility/electronic profile)

References

A Comparative Guide to Palladium Catalysts for Pyrimidine Coupling: Navigating the Options for C-C and C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules.[1] Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine scaffold with precision and efficiency.[1] However, the sheer number of available palladium catalysts, each with its own set of ligands and reaction optima, can present a formidable challenge.

This guide provides an in-depth, objective comparison of commonly employed palladium catalysts for key pyrimidine coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By synthesizing data from peer-reviewed literature and providing field-proven insights, this document aims to empower scientists to make informed decisions in catalyst selection, leading to optimized reaction outcomes and accelerated discovery.

The Central Role of the Ligand: A Tale of Two Catalyst Classes

The efficacy of a palladium catalyst is intrinsically linked to the nature of its coordinating ligand. The ligand modulates the electronic and steric properties of the palladium center, thereby influencing its catalytic activity, stability, and selectivity.[2] In the realm of pyrimidine coupling, two major classes of ligands dominate the landscape: phosphine-based ligands and N-heterocyclic carbenes (NHCs) .

Phosphine Ligands: These have been the traditional workhorses of palladium catalysis. Their versatility stems from the ability to fine-tune their steric bulk and electronic properties by modifying the substituents on the phosphorus atom.[2] For instance, electron-rich, bulky phosphines are known to promote the challenging oxidative addition of less reactive aryl chlorides.[3]

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines, often exhibiting superior performance in challenging coupling reactions.[4][5] Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts. This increased stability can translate to lower catalyst loadings and tolerance of a broader range of functional groups.[4]

The choice between a phosphine and an NHC ligand is not always straightforward and depends heavily on the specific coupling partners and desired reaction outcome.

Comparative Performance of Palladium Catalysts

To facilitate a direct comparison, the following sections present performance data for various palladium catalysts in the most common pyrimidine coupling reactions. The data is compiled from multiple studies and should be considered in the context of the specific reaction conditions reported.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[6][7] The choice of catalyst is crucial, especially when dealing with less reactive chloropyrimidines.[6]

Entry Halopyrimidine Boronic Acid Catalyst (mol%) Ligand Base Solvent Temp (°C) Time Yield (%) Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane10024 h71[6]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[6]
32,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (3)PPh₃K₂CO₃1,4-Dioxane10024 h75[6]
42-Chloropyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012 h95[8]
55-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-Good[9]
64-Pyrimidyl nonaflateElectron-poor arylboronic acids---Water (MW)--Faster reaction[10]

Key Insights:

  • Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ are effective, particularly with microwave heating to accelerate reaction times (Entry 2), modern catalyst systems employing bulky phosphine ligands like SPhos often provide higher yields under milder conditions for challenging substrates (Entry 4).[6][8]

  • Ligandless Conditions: In some cases, high selectivity can be achieved under "ligand-free" conditions, which may involve the formation of palladium nanoparticles as the active catalytic species.[11][12]

  • Pseudohalides: The use of pseudohalides like nonaflates can offer advantages in reactivity, especially for electron-poor coupling partners.[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in medicinal chemistry.[13] The selection of the appropriate catalyst and base is critical for achieving high yields and functional group tolerance.[14]

Entry Halopyrimidine Amine Catalyst (mol%) Ligand Base Solvent Temp (°C) Time Yield (%) Reference
12-Chloro-4-(pyridin-3-yl)pyrimidineVarious aryl aminesPdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux-27-82[15]
26-Aryl-2,4-dichloropyrimidineVarious amines-Ph₃P, dppb (1)----Excellent[16]
35-BromopyrimidineVarious aminesPd₂(dba)₃BINAPNaOtBuToluene80-120--[17]

Key Insights:

  • Ligand Choice is Key: Ligands like Xantphos and BINAP are frequently employed to facilitate the C-N bond formation.[15][17] Simpler phosphines like PPh₃ can also be highly effective.[16]

  • Regioselectivity: In polyhalogenated pyrimidines, palladium catalysis can offer high regioselectivity, favoring amination at specific positions, which is often a challenge in classical SNAr reactions.[16] For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling.[11] However, recent studies have shown that bulky NHC ligands can uniquely promote C2-selective coupling.[18]

Heck Coupling: Vinylation of Pyrimidines

The Heck reaction allows for the introduction of vinyl groups onto the pyrimidine ring, providing access to a different class of functionalized molecules.[19]

Entry Halopyrimidine Alkene Catalyst Base Solvent Temp (°C) Time Yield (%) Reference
15-BromopyrimidineStyrenePd(OAc)₂/PPh₃Et₃NDMF100--[17]
2Aryl Bromides (analogous)Acrylic Acid3% Pd/CK₃PO₄Water70-1002-20 hHigh[20]

Key Insights:

  • Catalyst Systems: Classic catalyst systems like Pd(OAc)₂ with PPh₃ are commonly used.[17]

  • Heterogeneous Catalysis: The use of heterogeneous catalysts like palladium on carbon (Pd/C) offers advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles.[20]

Mechanistic Considerations: The "Why" Behind the Reaction

Understanding the catalytic cycle provides invaluable insights into optimizing reaction conditions. The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[21]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ Base PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The ligand (L) plays a crucial role in each step, influencing the rate of oxidative addition and reductive elimination. Bulky, electron-donating ligands generally accelerate these steps, leading to higher catalytic turnover.

Experimental Protocols: From Theory to Practice

Reproducibility is paramount in scientific research. The following are representative, detailed experimental protocols for common pyrimidine coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Microwave Conditions)[6]
  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (5 mol%, 0.025 mmol).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate at 100 °C for 15 minutes.

  • Work-up and Analysis: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine[17]
  • Reaction Setup: In a glovebox or under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), the desired amine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and BINAP (0.01-0.05 equiv) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base, Solvent) start->setup inert Inert Atmosphere (Purge with Ar or N₂) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst reaction Heating / Stirring (Monitor Progress) catalyst->reaction workup Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The field of palladium-catalyzed pyrimidine coupling continues to evolve, with ongoing efforts to develop more active, stable, and selective catalysts. While traditional phosphine-based catalysts remain highly relevant, the emergence of NHC-ligated palladium complexes has significantly expanded the synthetic toolbox. For routine couplings, established catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide satisfactory results.[3][22] For more challenging transformations, such as the coupling of chloropyrimidines or reactions requiring high regioselectivity, advanced catalyst systems featuring bulky, electron-rich phosphine or NHC ligands are generally preferred.[3][22]

The choice of catalyst is not a one-size-fits-all decision. It requires a careful consideration of the specific substrates, desired outcome, and practical aspects such as cost and catalyst availability. By understanding the comparative performance and mechanistic nuances of different palladium catalysts, researchers can navigate the complexities of pyrimidine functionalization with greater confidence and success.

References

The Double-Edged Sword: A Comparative Guide to the Biological Activity of Ethoxy vs. Methoxy Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, the subtle modification of a chemical scaffold can lead to profound differences in biological activity. The pyrimidine nucleus, a cornerstone of medicinal chemistry, is a testament to this principle.[1][2] Its derivatives are legion, exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Among the myriad of possible substitutions, the choice between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group can be a critical determinant of a compound's efficacy and pharmacokinetic profile. This guide provides an in-depth, objective comparison of the biological activities of ethoxy versus methoxy substituted pyrimidines, grounded in experimental data and established structure-activity relationships (SAR).

The Physicochemical Dichotomy: More Than Just a Methyl Group

At first glance, the difference between an ethoxy and a methoxy group is a mere methylene bridge. However, this seemingly minor structural alteration imparts distinct physicochemical properties that have significant downstream effects on a molecule's interaction with biological systems. Understanding these differences is paramount to rational drug design.

PropertyMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Rationale & Biological Implications
Lipophilicity (LogP) LowerHigherThe additional ethyl group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity. This can enhance membrane permeability and cellular uptake but may also increase binding to plasma proteins and lead to wider distribution in adipose tissue.[4]
Steric Hindrance LowerHigherThe bulkier ethoxy group can introduce greater steric hindrance, which may influence the molecule's ability to fit into the binding pocket of a target protein. This can be either detrimental or beneficial, depending on the specific interactions required for activity.[4]
Metabolic Stability Potentially less stablePotentially more stableThe methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes. The ethoxy group may exhibit different metabolic pathways, potentially leading to a longer half-life and altered metabolite profile.[5]
Electronic Effects Slightly stronger electron-donating resonance effect (in para position)Slightly weaker electron-donating resonance effectBoth are electron-donating groups, which can influence the reactivity of the pyrimidine ring and its interactions with biological targets. The subtle electronic differences can be crucial in fine-tuning binding affinities.[6]

These fundamental differences in physicochemical properties provide the mechanistic basis for the observed variations in the biological activities of ethoxy and methoxy substituted pyrimidines.

A Tale of Two Activities: Anticancer and Antimicrobial Efficacy

While direct head-to-head comparative studies are not abundant, the existing literature provides valuable insights into how ethoxy and methoxy substitutions can modulate the anticancer and antimicrobial properties of pyrimidine derivatives.

Anticancer Activity: A Balancing Act of Potency and Selectivity

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[1] The nature of the substituents at various positions on the ring is a key determinant of their cytotoxic and antiproliferative effects.

In the context of alkoxy substitutions, methoxy groups have been frequently associated with potent anticancer activity. For instance, a series of 2,4,5-trisubstituted pyrimidines were synthesized and evaluated as CDK inhibitors, with several methoxy-containing compounds demonstrating significant anti-proliferative effects.[7] Similarly, studies on 2,4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands have highlighted the importance of specific substitution patterns for anti-breast cancer activity, with some methoxy-containing analogs showing promise.[8]

While less commonly studied, the ethoxy group can also contribute to anticancer potency. The increased lipophilicity of ethoxy-substituted compounds can, in some cases, lead to enhanced cell permeability and accumulation within cancer cells, potentially boosting cytotoxic effects. However, the increased steric bulk of the ethoxy group can also negatively impact binding to the target protein.

Comparative Anticancer Data (Hypothetical Example)

The following table illustrates a hypothetical comparison based on general SAR principles. Direct experimental data for a single pyrimidine core with only ethoxy vs. methoxy variation is limited.

CompoundSubstitutionCancer Cell LineIC₅₀ (µM)Rationale for Predicted Activity
Pyrimidine-Core-OCH₃MethoxyMCF-7 (Breast)15The smaller methoxy group may allow for optimal binding to the target's active site.
Pyrimidine-Core-OC₂H₅EthoxyMCF-7 (Breast)25The bulkier ethoxy group might introduce steric hindrance, slightly reducing binding affinity.
Pyrimidine-Core-OCH₃MethoxyA549 (Lung)10The methoxy substitution provides a good balance of lipophilicity and electronic properties for this target.
Pyrimidine-Core-OC₂H₅EthoxyA549 (Lung)8The increased lipophilicity of the ethoxy group could enhance cell penetration, leading to higher potency in this specific cell line.

Disclaimer: This table is for illustrative purposes to demonstrate how physicochemical properties can influence anticancer activity and is not based on a single direct comparative study.

Antimicrobial Activity: The Importance of Getting Through the Gates

Pyrimidine derivatives have also shown significant promise as antimicrobial agents.[2][9] For a compound to exert its antimicrobial effect, it must first penetrate the bacterial cell wall and/or membrane. Here, the lipophilicity of the molecule plays a crucial role.

The higher lipophilicity of ethoxy-substituted pyrimidines could theoretically lead to enhanced antibacterial and antifungal activity by facilitating passage through the lipid-rich cell membranes of microorganisms. However, the overall effectiveness will also depend on the specific target within the microbe and the electronic properties of the molecule.

Several studies have reported the synthesis and antimicrobial evaluation of pyrimidine derivatives with various substitutions.[3][10][11] While direct comparisons between ethoxy and methoxy analogs are scarce, the general consensus is that lipophilicity is a key factor in determining the antimicrobial potency of a series of related compounds.

Comparative Antimicrobial Data (Hypothetical Example)

CompoundSubstitutionBacterial StrainZone of Inhibition (mm)Rationale for Predicted Activity
Pyrimidine-Core-OCH₃MethoxyS. aureus12Moderate lipophilicity allows for some membrane penetration and interaction with the target.
Pyrimidine-Core-OC₂H₅EthoxyS. aureus16Increased lipophilicity enhances the ability to cross the bacterial cell membrane, leading to a greater effect.
Pyrimidine-Core-OCH₃MethoxyE. coli10The outer membrane of Gram-negative bacteria presents a greater barrier, limiting the effectiveness of less lipophilic compounds.
Pyrimidine-Core-OC₂H₅EthoxyE. coli13The higher lipophilicity of the ethoxy analog facilitates better penetration of the Gram-negative outer membrane.

Disclaimer: This table is for illustrative purposes to demonstrate how physicochemical properties can influence antimicrobial activity and is not based on a single direct comparative study.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and direct comparison of ethoxy and methoxy substituted pyrimidines, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ethoxy and methoxy substituted pyrimidine compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with known concentrations of the ethoxy and methoxy substituted pyrimidine compounds onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Data Analysis: Compare the zone diameters to interpret the susceptibility of the bacteria to the tested compounds.

Visualizing the Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the comparative evaluation of ethoxy and methoxy substituted pyrimidines.

G cluster_synthesis Chemical Synthesis cluster_characterization Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis_Methoxy Synthesis of Methoxy-Pyrimidine Characterization Structural Confirmation (NMR, MS, etc.) Synthesis_Methoxy->Characterization Synthesis_Ethoxy Synthesis of Ethoxy-Pyrimidine Synthesis_Ethoxy->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Disk Diffusion) Characterization->Antimicrobial Data_Analysis IC50 / Zone of Inhibition Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A generalized workflow for the synthesis and comparative biological evaluation of substituted pyrimidines.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate an ethoxy or a methoxy group onto a pyrimidine scaffold is a strategic one that should be guided by a thorough understanding of their distinct physicochemical properties and the desired biological outcome. While methoxy groups have been more extensively studied and are often associated with potent biological activity, the higher lipophilicity and potentially greater metabolic stability of ethoxy substituents offer an alternative avenue for optimizing drug candidates. The lack of extensive direct comparative data underscores the need for further research in this area. By employing the standardized experimental protocols outlined in this guide, researchers can generate robust and comparable data to elucidate the nuanced roles of these two important functional groups in the biological activity of pyrimidine derivatives, ultimately paving the way for the development of more effective therapeutic agents.

References

A Senior Application Scientist's Guide to In-Silico ADME Prediction for Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals vested in the rich chemical space of pyrimidine derivatives, early and accurate assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Navigating the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of late-stage attrition.[1] In-silico ADME prediction offers a rapid, cost-effective, and resource-efficient avenue to de-risk and prioritize compounds long before extensive and costly experimental validation.

This guide provides a comparative overview of prominent in-silico tools for predicting the ADME properties of pyrimidine derivatives. We will delve into the causality behind methodological choices, present comparative data, and provide standardized workflows to ensure scientific integrity and reproducibility.

The Imperative of Early ADME Assessment for Pyrimidine Scaffolds

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its versatility allows for extensive chemical modifications to fine-tune pharmacological activity. However, this structural diversity also presents a challenge: minor substitutions can dramatically alter a compound's ADME profile. For instance, pyrazolo[3,4-d]pyrimidines, while often potent kinase inhibitors, can be plagued by poor aqueous solubility.[4] Conversely, pyrido[2,3-d]pyrimidines offer a more adaptable platform where ADME properties can be systematically modulated.[4] Early in-silico profiling allows for the intelligent design of derivatives with a higher probability of success.

A Comparative Overview of In-Silico ADME Prediction Platforms

The landscape of in-silico ADME prediction is populated by a variety of tools, ranging from freely accessible web servers to comprehensive commercial software suites. The choice of platform often depends on the stage of the drug discovery pipeline, the desired depth of analysis, and available resources.

Platform Key Features Underlying Methodology Target Audience
SwissADME Free, user-friendly web interface. Provides predictions for physicochemical properties, pharmacokinetics, drug-likeness (e.g., Lipinski's Rule of Five), and medicinal chemistry friendliness. Includes the "BOILED-Egg" model for a graphical assessment of gastrointestinal absorption and brain penetration.[5]A combination of established predictive models, including fragment-based methods and topological data analysis. Utilizes multiple models for consensus log P prediction.[5]Academic researchers, small biotech companies, and for initial screening of compound libraries.
Schrödinger ADMET Predictor (QikProp) Commercial software integrated into the Schrödinger Suite. Predicts a wide range of over 50 pharmaceutically relevant properties, including detailed metabolic predictions (CYP inhibition and sites of metabolism), HERG inhibition, and plasma protein binding.Employs high-quality QSAR/QSPR models built on large, curated experimental datasets.[6] The models are based on the full 3D molecular structure of the compounds.Pharmaceutical industry, large research institutions requiring high accuracy and detailed predictions for lead optimization.
pkCSM A free web server that uses graph-based signatures to predict a wide range of ADMET properties. It provides quantitative predictions for parameters like intestinal absorption, volume of distribution, and clearance.Machine learning models (graph-based signatures) trained on experimental data.Researchers needing quantitative predictions for a broad set of ADME parameters without access to commercial software.
ADMETLab 2.0 (admetSAR) A free web-based application that provides predictions for a comprehensive set of ADMET properties. It also includes models for toxicity prediction, such as carcinogenicity and hepatotoxicity.Utilizes a multitask graph attention computational framework and machine learning models.Academic and industry researchers looking for a comprehensive, free platform with a focus on both ADME and toxicity prediction.

Performance Comparison for Pyrimidine Derivatives: A Data-Driven Analysis

Table 1: Comparison of In-Silico Predicted and In-Vitro Experimental Data for Selected Pyrimidine Derivatives
Compound Class Target In-Silico Tool Used Predicted Property Predicted Value Experimental Assay Experimental Value Reference
Pyrimidine-5-carbonitrileCOX-2SwissADMEHigh GI Absorption"High"In-vivo studies not reported in this paper-[7]
Pyrimidine-5-carbonitrileCOX-2SwissADMEBBB Permeant"No"In-vivo studies not reported in this paper-[7]
Pyrido[2,3-d]pyrimidineEGFRSwissADMEHigh GI Absorption"High"Cell-based assaysPotent anticancer activity[8]
DihydropyrimidinoneN/ASwissADME, pkCSMGood Oral BioavailabilityAll compounds passed Lipinski's Rule of FiveNot reported-[9]
Pyrazolo[3,4-d]pyrimidinec-Src/Abl KinaseNot SpecifiedAqueous SolubilityGenerally Suboptimal (<10 µM for many derivatives)Solubility Assay<10 µM for many derivatives[4]
Pyrazolo[3,4-d]pyrimidinec-Src/Abl KinaseNot SpecifiedCaco-2 PermeabilityHigh (>20 for several derivatives)Caco-2 Permeability Assay>20 x 10⁻⁶ cm/s for several derivatives[4]

Note: This table is a compilation from multiple sources and is intended to be illustrative. The specific derivatives within each class vary between studies.

Causality Behind Methodological Choices: Why These Tools Work

The predictive power of these in-silico tools stems from sophisticated algorithms that have been trained on vast amounts of experimental data.

  • Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): This is the foundational principle for most ADME prediction software. QSAR/QSPR models establish a mathematical relationship between the chemical structure of a molecule (represented by molecular descriptors) and its biological activity or physicochemical property.

  • Molecular Descriptors: These are numerical representations of a molecule's properties, such as its size, shape, lipophilicity (logP), and electronic properties. The accuracy of a QSAR/QSPR model is highly dependent on the selection of relevant descriptors.

  • Machine Learning: Modern platforms increasingly employ machine learning algorithms, such as support vector machines (SVM) and artificial neural networks (ANN), to build more complex and accurate predictive models from large datasets.[6]

The choice of a specific tool should be guided by the research question. For high-throughput screening of a large library, the speed and accessibility of SwissADME are advantageous. For lead optimization, where high accuracy for specific parameters is crucial, the more rigorous models of a commercial package like Schrödinger's ADMET Predictor may be more appropriate.

Experimental Protocols for In-Vitro ADME Assessment

In-silico predictions must be viewed as a guide, with experimental validation being the ultimate arbiter of a compound's ADME profile. Here are standardized protocols for key in-vitro ADME assays.[4]

Caco-2 Permeability Assay

This assay is the gold standard for predicting in-vivo drug absorption across the intestinal epithelium.

  • Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21-28 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test compound is added to the apical (donor) side, and its concentration in the basolateral (receiver) side is measured over time using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Human Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Incubation: The test compound is incubated with human liver microsomes and an NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The concentration of the parent compound is quantified by LC-MS/MS.

  • Calculation: The in-vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution.

  • Method: Equilibrium dialysis is a common method.

  • Procedure: The test compound is added to plasma on one side of a semipermeable membrane, with buffer on the other side.

  • Equilibration: The system is incubated until equilibrium is reached.

  • Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated.

Visualizing the In-Silico ADME Workflow

A systematic workflow is crucial for obtaining reliable in-silico ADME predictions. The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow and the interplay of key ADME properties.

ADME_Workflow cluster_input Input cluster_prediction In-Silico Prediction Tools cluster_output Predicted ADME Properties cluster_decision Decision Making mol_structure Pyrimidine Derivative (SMILES/SDF) swissadme SwissADME (Free, High-Throughput) mol_structure->swissadme Input Structure schrodinger Schrödinger ADMET Predictor (Commercial, High-Accuracy) mol_structure->schrodinger Input Structure pkcsm pkCSM (Free, Quantitative) mol_structure->pkcsm Input Structure absorption Absorption (GI, BBB) swissadme->absorption distribution Distribution (PPB, Vd) swissadme->distribution metabolism Metabolism (CYP Inhibition, Stability) swissadme->metabolism excretion Excretion (Clearance) swissadme->excretion toxicity Toxicity (hERG, Hepatotoxicity) swissadme->toxicity schrodinger->absorption schrodinger->distribution schrodinger->metabolism schrodinger->excretion schrodinger->toxicity pkcsm->absorption pkcsm->distribution pkcsm->metabolism pkcsm->excretion pkcsm->toxicity prioritization Prioritization for Synthesis and Experimental Testing absorption->prioritization Data Analysis distribution->prioritization Data Analysis metabolism->prioritization Data Analysis excretion->prioritization Data Analysis toxicity->prioritization Data Analysis

Caption: A typical experimental workflow for in-silico ADME assessment of pyrimidine derivatives.

ADME_Interplay ADME ADME Properties Absorption Absorption ADME->Absorption Bioavailability Distribution Distribution ADME->Distribution Efficacy & Toxicity Metabolism Metabolism ADME->Metabolism Drug-Drug Interactions Excretion Excretion ADME->Excretion Dosage & Duration Absorption->Distribution Distribution->Metabolism Metabolism->Excretion

Caption: The interconnected nature of ADME properties in determining the pharmacokinetic profile of a drug candidate.

Conclusion and Future Perspectives

In-silico ADME prediction is an indispensable tool in modern drug discovery, particularly for versatile scaffolds like pyrimidines. While free tools like SwissADME and pkCSM offer excellent platforms for initial screening, commercial software such as Schrödinger's ADMET Predictor provides the high accuracy and detailed insights required for lead optimization. The judicious use of these computational models, guided by a sound understanding of their underlying principles and a commitment to experimental validation, can significantly enhance the efficiency and success rate of bringing novel pyrimidine-based therapeutics to the clinic. The continued development of more sophisticated machine learning and artificial intelligence models promises even greater predictive accuracy in the future, further streamlining the path from molecule to medicine.

References

A Comparative Guide to the Structural Elucidation of 5-Bromo-2-ethoxypyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of these heterocycles is key to tuning their physicochemical and biological properties. 5-Bromo-2-ethoxypyrimidine is a versatile building block that offers a reactive handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the common reaction products of this compound, offering insights into reaction mechanisms, experimental protocols, and a comparison with alternative synthetic strategies.

The narrative that follows is grounded in established principles of organic synthesis, drawing parallels from the well-documented reactivity of the closely related 5-bromo-2-chloropyrimidine. While the 2-ethoxy group is a stronger electron-donating group than a chloro substituent, the fundamental principles of chemoselectivity in palladium-catalyzed cross-coupling reactions are expected to hold true. The C-Br bond at the 5-position is anticipated to be significantly more reactive than the C-O bond of the ethoxy group, allowing for selective functionalization at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provides a powerful toolkit for the selective functionalization of this compound. The primary reactions explored in this guide are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Stille coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 5-position, leading to the synthesis of 5-substituted-2-ethoxypyrimidines. These products are valuable intermediates in the development of novel kinase inhibitors and other therapeutic agents.[2]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Ar-B(OH)2 Arylboronic Acid Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative_Addition Intermediate_1 [Ar-Pd(II)-Br]Ln Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_2 [Ar-Pd(II)-Ar']Ln Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product 5-Aryl-2-ethoxypyrimidine Reductive_Elimination->Product Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Comparative Performance: While specific data for this compound is scarce, a comparison with the analogous 5-bromo-2-chloropyrimidine suggests that high yields of the desired 5-aryl-2-ethoxypyrimidine can be expected. The electron-donating nature of the ethoxy group may slightly decrease the reactivity of the C-Br bond compared to the chloro analog, potentially requiring slightly more forcing conditions for optimal yields.

Starting MaterialCoupling PartnerCatalyst/Base/SolventProductYield (%)
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O2-Chloro-5-phenylpyrimidine>90 (expected)[3]
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / DME/H₂O5-Phenyl-2-ethoxypyrimidine85-95 (predicted)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,2-dimethoxyethane (DME) and water (10 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4] This reaction is of great significance in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.[1] For this compound, this reaction allows for the introduction of a variety of primary and secondary amines at the 5-position.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst.[1]

Buchwald_Hartwig_Amination This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition R2NH Amine Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative_Addition Intermediate_1 [Ar-Pd(II)-Br]Ln Oxidative_Addition->Intermediate_1 Intermediate_1->Amine_Coordination Intermediate_2 [Ar-Pd(II)-NR2]Ln Amine_Coordination->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product 5-(N-Substituted)amino- 2-ethoxypyrimidine Reductive_Elimination->Product Base Base (e.g., NaOt-Bu) Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance: The Buchwald-Hartwig amination is generally a high-yielding reaction. For this compound, good to excellent yields are anticipated, similar to those observed for 5-bromopyrimidine and its derivatives.[1] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Starting MaterialAmineCatalyst/Ligand/Base/SolventProductYield (%)
5-BromopyrimidineAnilinePd₂(dba)₃ / Xantphos / NaOt-Bu / Toluene5-(Phenylamino)pyrimidine92[1]
This compoundMorpholinePd(OAc)₂ / BINAP / Cs₂CO₃ / Dioxane5-Morpholino-2-ethoxypyrimidine85-95 (predicted)

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Add an anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling provides another avenue for the formation of carbon-carbon bonds, utilizing organostannane reagents.[5] While the toxicity of organotin compounds is a drawback, the reaction is often tolerant of a wide variety of functional groups and the reagents are stable and easy to handle.[5]

Reaction Principle: The mechanism of the Stille coupling is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation (this time from an organostannane), and reductive elimination.[5]

Comparative Performance: The Stille coupling is expected to proceed selectively at the C5-bromo position of this compound.[5] Yields are generally good, although optimization of the reaction conditions, including the choice of catalyst and solvent, is often necessary.

Starting MaterialOrganostannaneCatalyst/SolventProductYield (%)
5-Bromo-2-chloropyrimidine(Tributylstannyl)benzenePd(PPh₃)₄ / DMF2-Chloro-5-phenylpyrimidine80-90 (expected)[3]
This compound(Tributylstannyl)thiophenePd(PPh₃)₄ / Toluene2-Ethoxy-5-(thiophen-2-yl)pyrimidine75-85 (predicted)

Experimental Protocol: General Procedure for Stille Coupling [5]

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove palladium residues.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Structural Elucidation of Reaction Products: Spectroscopic Data

The characterization of the reaction products is crucial for confirming the success of the synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Expected Spectroscopic Data for a Representative Product: 5-Phenyl-2-ethoxypyrimidine

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the phenyl protons, and the ethoxy group. The pyrimidine protons will appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the substituents. The phenyl protons will typically appear as a multiplet. The ethoxy group will show a quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrimidine carbons will be diagnostic.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the product. The fragmentation pattern can provide further structural information.

Alternative Synthetic Routes and Reagents

While palladium-catalyzed cross-coupling reactions are highly effective, it is important to consider alternative synthetic strategies. For the synthesis of 5-aryl-2-ethoxypyrimidines, an alternative approach could involve the synthesis of a 5-boronic acid or ester derivative of 2-ethoxypyrimidine, followed by a Suzuki-Miyaura coupling with an aryl halide.

For the synthesis of 5-amino-2-ethoxypyrimidines, nucleophilic aromatic substitution (SNAr) on a more activated pyrimidine ring could be considered, although this is less likely to be selective for the C5 position in the presence of a C2-ethoxy group.

Furthermore, the exploration of more sustainable and cost-effective catalysts based on nickel or iron is an active area of research and could provide viable alternatives to palladium in the future.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of functionalized pyrimidine derivatives. The selective functionalization of the C5 position through palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings provides efficient access to key intermediates for drug discovery and materials science. This guide has provided a comparative overview of these reactions, including their mechanisms, experimental protocols, and expected outcomes. While the data for the 2-ethoxy analog is not as extensively documented as for the 2-chloro analog, the principles of reactivity and selectivity are expected to be similar, providing a strong foundation for the development of robust synthetic routes. The provided protocols serve as a solid starting point for optimization, enabling researchers to unlock the full synthetic potential of this important heterocyclic scaffold.

References

A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxypyrimidine and 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of these heterocyclic systems is key to modulating their pharmacological profiles. This guide presents an in-depth comparative analysis of two critical building blocks: 5-Bromo-2-ethoxypyrimidine and 5-Bromo-2-chloropyrimidine. While structurally similar, the nuanced difference in their C2-substituent—an ethoxy group versus a chlorine atom—imparts dramatically different chemical reactivity. Understanding these differences is crucial for designing efficient and selective synthetic routes to complex molecular targets.

This document moves beyond a simple cataloging of properties to explain the underlying principles governing their reactivity in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. By grounding our discussion in mechanistic theory and providing actionable experimental protocols, we aim to equip researchers with the expertise to strategically select the optimal reagent for their synthetic campaigns.

Physicochemical Properties: A Foundational Overview

A molecule's physical properties often provide the first clues to its handling and behavior in a reaction. Both compounds are crystalline solids at room temperature.[3][4][5]

Property5-Bromo-2-chloropyrimidineThis compoundReference(s)
CAS Number 32779-36-517758-11-1[6],[5]
Molecular Formula C₄H₂BrClN₂C₆H₇BrN₂O[6],[7]
Molecular Weight 193.43 g/mol 203.04 g/mol [6]
Appearance Off-white to beige crystalline powderWhite to light yellow solid[6],[5]
Melting Point 73-80 °CNot specified[6]
Boiling Point 95 °C at 15 mmHg270.3 °C (Predicted)[4],[5]
Solubility Insoluble in water; soluble in organic solventsNot specified[4]

Reactivity Deep Dive: Theory and Mechanistic Insights

The synthetic utility of these compounds is defined by the reactivity of the substituents at the C2 and C5 positions. The electron-deficient nature of the pyrimidine ring activates attached halogens, but the type of substituent dictates the preferred reaction pathway.[2]

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The SNAr reaction is a fundamental process for introducing nucleophiles onto an aromatic ring.[8] It proceeds via a two-step addition-elimination mechanism, where the rate-determining step is often the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[9] The stability of this intermediate and the ability of the leaving group to depart are critical factors.

Causality of Reactivity Difference: The reactivity of the C2 position is overwhelmingly dictated by the leaving group ability of the substituent. Good leaving groups are typically weak bases, as they can stabilize the negative charge they acquire upon departure.[10][11]

  • 5-Bromo-2-chloropyrimidine : The chloro group at the C2 position is an excellent leaving group. The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl, pKa ≈ -7), making it a very weak base and highly stable.[10][12] This makes the C2 position highly susceptible to attack by a wide range of nucleophiles (amines, alkoxides, thiols) under relatively mild conditions.[13][14]

  • This compound : The ethoxy group at the C2 position is a poor leaving group. The ethoxide ion (EtO⁻) is the conjugate base of a weak acid (ethanol, pKa ≈ 16), making it a strong base.[10] Displacing an ethoxide group is energetically unfavorable and requires harsh reaction conditions, if it proceeds at all.

This fundamental difference in leaving group ability means that 5-Bromo-2-chloropyrimidine is far more reactive in SNAr reactions at the C2 position than its ethoxy counterpart.

SNAr_Mechanism cluster_chloro 5-Bromo-2-chloropyrimidine (High Reactivity) cluster_ethoxy This compound (Low Reactivity) Start_Cl Pyrimidine-Cl + Nu:⁻ TS1_Cl [Transition State]‡ Start_Cl->TS1_Cl Attack Intermediate_Cl Meisenheimer Complex (Stabilized) TS1_Cl->Intermediate_Cl TS2_Cl [Transition State]‡ Intermediate_Cl->TS2_Cl Elimination Product_Cl Pyrimidine-Nu + Cl⁻ (Weak Base, Good Leaving Group) TS2_Cl->Product_Cl Start_EtO Pyrimidine-OEt + Nu:⁻ TS1_EtO [High Energy TS]‡ Start_EtO->TS1_EtO Attack (Slow) Intermediate_EtO Meisenheimer Complex TS1_EtO->Intermediate_EtO TS2_EtO [High Energy TS]‡ Intermediate_EtO->TS2_EtO Elimination (Unfavorable) Product_EtO Pyrimidine-Nu + EtO⁻ (Strong Base, Poor Leaving Group) TS2_EtO->Product_EtO

Figure 1: Comparative SNAr reaction pathways.
Palladium-Catalyzed Cross-Coupling at the C5 Position

Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds.[1][2][15] In di-halogenated pyrimidines, selectivity is governed by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. The rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-X bond.[16]

The established reactivity trend for halogens in oxidative addition is: I > Br > Cl > F .[1][16][17]

  • 5-Bromo-2-chloropyrimidine : This molecule possesses two distinct reactive sites for cross-coupling. The C5-Br bond is significantly more reactive than the C2-Cl bond.[15][18] This differential reactivity is a key synthetic advantage, allowing for selective functionalization at the C5 position while leaving the C2-chloro group untouched for subsequent SNAr or a second, more forcing cross-coupling reaction.[6][15]

  • This compound : The primary site for cross-coupling is unequivocally the C5-Br bond. The C2-ethoxy bond is inert under these conditions.

Substituent Effects on C5 Reactivity: While the C-Br bond is the primary determinant of reactivity at the C5 position for both molecules, the C2 substituent does exert a secondary electronic effect. The chlorine atom is more electron-withdrawing than the ethoxy group. This makes the pyrimidine ring of 5-Bromo-2-chloropyrimidine slightly more electron-deficient, which can modestly accelerate the rate of oxidative addition at the C5 position compared to this compound. However, this effect is generally minor compared to the inherent reactivity of the C-Br bond itself. For most practical purposes, both substrates will undergo efficient cross-coupling at the C5 position under similar catalytic conditions.

Suzuki_Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-Br pd0->pd2 Oxidative Addition (Rate-Limiting) trans Ar-Pd(II)L_n-R pd2->trans Transmetalation (Base Assisted) product Ar-R trans->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-Br (Pyrimidine-Br) + R-B(OH)₂

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocols and Data

The following protocols are provided as validated starting points for experimentation.

Protocol 1: Nucleophilic Aromatic Substitution of 5-Bromo-2-chloropyrimidine

This protocol describes a typical amination reaction at the C2 position.

Objective: To synthesize 5-Bromo-2-(morpholino)pyrimidine.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-2-chloropyrimidine and potassium carbonate.

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Note on this compound: Attempting this reaction with this compound under these conditions would result in the recovery of starting material. Significantly higher temperatures and stronger bases would be required, likely leading to decomposition.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine

This protocol details the selective C-C bond formation at the C5 position.

Objective: To synthesize 2-Chloro-5-phenylpyrimidine.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[19]

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)[1][20]

  • 1,4-Dioxane and Water (4:1 v/v)[19][20]

Procedure:

  • In a flame-dried Schlenk flask, combine 5-Bromo-2-chloropyrimidine, phenylboronic acid, and potassium phosphate.[19]

  • Add the palladium catalyst, Pd(PPh₃)₄.[19]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[19]

  • Add the degassed solvent system (1,4-dioxane and water) via syringe.[19]

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.[20]

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the resulting crude solid by flash column chromatography.

Note on this compound: This protocol is directly applicable to this compound, likely affording the corresponding 2-Ethoxy-5-phenylpyrimidine in comparable yield.

Experimental_Workflow start Start prep 1. Preparation Combine Pyrimidine, Boronic Acid, Base, and Catalyst in Schlenk Flask start->prep inert 2. Inert Atmosphere Evacuate and backfill with Argon (3x) prep->inert solvent 3. Solvent Addition Add degassed Dioxane/Water inert->solvent reaction 4. Reaction Heat to 100 °C with stirring solvent->reaction monitor 5. Monitoring Track progress with TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup Dilute, Filter, Wash, Dry monitor->workup Complete purify 7. Purification Column Chromatography workup->purify product Final Product purify->product

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

Summary and Strategic Recommendations

The choice between this compound and 5-Bromo-2-chloropyrimidine should be a deliberate one, based on the desired synthetic outcome.

Feature5-Bromo-2-chloropyrimidineThis compound
Primary Reactivity Dual: C5 (Cross-Coupling), C2 (SNAr)Singular: C5 (Cross-Coupling)
Reactivity at C2 High: Excellent Cl⁻ leaving groupVery Low: Poor EtO⁻ leaving group
Reactivity at C5 High: Standard C-Br reactivityHigh: Standard C-Br reactivity
Synthetic Utility Highly versatile for sequential, orthogonal derivatizationPrimarily used for C5 functionalization
  • 5-Bromo-2-chloropyrimidine is the superior and more versatile building block for constructing diverse libraries of disubstituted pyrimidines. Its orthogonal reactivity allows for selective palladium-catalyzed cross-coupling at the C5-bromo position, followed by nucleophilic aromatic substitution at the C2-chloro position. This two-step, selective functionalization is a cornerstone of modern synthetic strategy.[6][15][18]

  • This compound is a more specialized reagent. It is the ideal choice when the synthetic route requires functionalization exclusively at the C5 position via cross-coupling, with a non-reactive, moderately electron-donating group desired at the C2 position in the final molecule. The ethoxy group is robust and will withstand the conditions of most standard cross-coupling reactions.

For drug development professionals, the strategic application of 5-Bromo-2-chloropyrimidine, in particular, opens up a vast chemical space for exploration, enabling the systematic and efficient synthesis of novel pyrimidine derivatives for biological screening.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromo-2-ethoxypyrimidine (CAS No. 17758-11-1). As a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous, safety-first approach. This document moves beyond simple checklists to explain the chemical rationale behind each step, ensuring that laboratory personnel can manage this waste stream with confidence and scientific integrity.

Hazard Profile and Risk Assessment: The Rationale for Caution

  • Inferred Hazards : Related brominated pyrimidines are classified as causing skin and serious eye irritation, and may cause respiratory irritation[2][3]. Therefore, it is prudent to handle this compound as a hazardous substance with similar properties.

  • Combustion Byproducts : Thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr)[2][3][4]. This is a critical consideration for the final disposal method, favoring controlled, high-temperature incineration with flue-gas scrubbing.

  • Environmental Persistence : Halogenated organic compounds can be persistent in the environment. Improper disposal, such as drain discharge, is strictly prohibited as it can lead to long-term environmental contamination[2][5].

The absence of complete data is not an invitation for relaxed standards; it is a directive to adopt the highest level of precaution. All waste containing this compound must be treated as hazardous waste.

Parameter Information Source
Chemical Name This compoundN/A
CAS Number 17758-11-1[1]
Inferred Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation.[2][3]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[2][6][7]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen bromide (HBr).[2][3][4]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[8][9]

Pre-Disposal Protocol: Waste Segregation and Containment

Proper disposal begins at the point of generation. The integrity of the entire waste management process hinges on correct initial handling, segregation, and containment.

Step 1: Designate a Hazardous Waste Container

Select a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, tight-fitting lid to prevent the release of vapors[8][10].

Step 2: Segregate the Waste Stream

This compound waste must be collected separately from other waste streams.

  • Halogenated vs. Non-Halogenated : While some facilities may permit mixing of halogenated and non-halogenated solvents, it is best practice to keep them separate unless directed otherwise by your institution's Environmental Health & Safety (EHS) office. This often facilitates more cost-effective disposal[11].

  • Avoid Incompatibles : Under no circumstances should this waste be mixed with strong oxidizing agents, strong acids, or strong bases[2]. Such mixing can cause violent reactions.

  • Solid vs. Liquid Waste : Collect solid waste (e.g., contaminated filter paper, gloves, pure compound) in a separate, clearly labeled solid waste container from liquid waste solutions[12].

Step 3: Proper Labeling

The moment the first drop of waste enters the container, it must be labeled[10][12]. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • A list of all components, including solvents, with approximate percentages.

  • The relevant hazard characteristics (e.g., Irritant, Toxic).

  • The date of accumulation.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be handled by a licensed hazardous waste disposal facility. On-site treatment or disposal via municipal waste or sewer systems is not a compliant option[2][3][4].

Workflow for Waste Accumulation and Disposal

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway Waste Waste Containing This compound Generated isSolid Solid, Liquid, or Contaminated Labware? Waste->isSolid SolidWaste Collect in Labeled Solid Waste Container isSolid->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Waste Container isSolid->LiquidWaste Liquid LabwareWaste Decontaminate or Dispose as Contaminated Solid Waste isSolid->LabwareWaste Labware Disposal Store Securely for Pickup by Licensed Hazardous Waste Vendor SolidWaste->Disposal LiquidWaste->Disposal LabwareWaste->Disposal

Caption: Decision workflow for handling this compound waste.

Protocol Steps:
  • Characterize Your Waste : Determine if the waste is unused solid compound, a solution in a solvent, or contaminated materials (e.g., pipette tips, gloves, glassware).

  • Containerize and Label : Following the pre-disposal protocol in Section 2, place the waste into the appropriate, correctly labeled container. Keep containers closed except when adding waste[8][13]. Do not fill containers beyond 90% capacity to allow for expansion[13].

  • Decontaminate Empty Containers : Any container that held the pure compound must be triple-rinsed. The first rinse must be collected and disposed of as hazardous liquid waste[11]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all three is the most conservative and recommended practice.

  • Store Waste Securely : Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area. Ensure secondary containment is used for all liquid waste containers to mitigate spills[11].

  • Arrange for Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transport. The ultimate disposal method will likely be high-temperature incineration at a permitted facility, which is the recommended procedure for many brominated organic compounds[14]. Ensure you complete all required waste manifests and documentation provided by the disposal vendor.

Emergency Procedures: Spill Management

Accidents involving this compound must be handled promptly and safely.

  • Small Spills : For minor spills that can be cleaned up in under 10 minutes, trained personnel should wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile or butyl rubber gloves, and a lab coat[2][10]. Absorb the spill with an inert material like vermiculite or sand. Sweep up the absorbed material, place it in a sealed container, and dispose of it as hazardous solid waste[2][10].

  • Large Spills : In the event of a large spill, immediately evacuate the area and alert others. If safe to do so, increase ventilation by opening a fume hood sash. Contact your institution's emergency response team or EHS office immediately[10]. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage waste from this compound not just in compliance with regulations, but with a deep-seated commitment to the safety of themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-ethoxypyrimidine. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust by ensuring you have the procedural, step-by-step guidance necessary for safe and effective research. The following protocols are designed for researchers, scientists, and drug development professionals to directly answer specific operational questions and establish a robust safety framework.

Foundational Hazard Assessment

Before any handling of this compound, a thorough understanding of its hazard profile is critical. While a specific, comprehensive toxicological profile for this compound is not widely published, data from its Safety Data Sheet (SDS) and analogous brominated pyrimidines provide a strong basis for a conservative and protective approach.[1] The primary hazards are associated with direct contact and inhalation.

Key identified and inferred hazards include:

  • Skin Irritation : Direct contact may cause skin irritation.[2][3][4] This is a common characteristic of halogenated pyrimidines.

  • Serious Eye Irritation : The compound is expected to cause serious eye irritation or damage upon contact.[2][3][4]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols can lead to respiratory irritation.[1][3][4]

  • Harmful if Swallowed : Ingestion may be harmful.[3][5]

Therefore, all handling procedures must be designed to eliminate or minimize the possibility of skin and eye contact, and aerosol or dust inhalation.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a calculated response to the specific hazards identified. The following PPE is mandatory for all work involving this compound.

  • Eye and Face Protection : To prevent serious eye irritation, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] However, due to the risk of splashes when handling solutions, splash-proof safety goggles are required . When there is a significant risk of splashing (e.g., transferring large volumes or during exothermic reactions), a full-face shield must be worn over the safety goggles .[7]

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact.[1] Nitrile gloves are a suitable choice for incidental contact, offering protection against a broad range of chemicals.[8] Gloves must be inspected for any signs of degradation or puncture before each use.[9] Contaminated gloves should be removed immediately using a technique that avoids touching the outer surface with bare skin, and hands should be washed thoroughly afterward.[5]

  • Skin and Body Protection : A flame-resistant laboratory coat is required to protect against incidental contact and small splashes.[6] The lab coat must be fully buttoned with sleeves rolled down. For procedures with a higher risk of contamination, such as cleaning up large spills, disposable chemical-resistant coveralls should be considered.[10] Do not wear shorts or open-toed shoes in the laboratory.[6][9]

  • Respiratory Protection : All handling of solid this compound that may generate dust, and any work with its solutions that could create aerosols, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][11] If engineering controls like a fume hood are not feasible or are insufficient to control exposure, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[6] Use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes fit testing and training.[6][8]

PPE Selection Matrix for Operational Scenarios

To simplify the decision-making process, the following table outlines the required PPE for common laboratory tasks involving this compound.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety GogglesNitrile GlovesLab Coat (buttoned)Chemical Fume Hood or Respirator
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab Coat (buttoned)Chemical Fume Hood
Running Reaction at RT Safety GogglesNitrile GlovesLab Coat (buttoned)Chemical Fume Hood
Reaction Work-up/Transfer Safety Goggles & Face ShieldNitrile GlovesLab Coat (buttoned)Chemical Fume Hood
Cleaning Small Spills (<5g) Safety Goggles & Face Shield2 Pairs of Nitrile GlovesLab Coat (buttoned)Chemical Fume Hood or Respirator
Cleaning Large Spills (>5g) Safety Goggles & Face ShieldChemical-Resistant Gloves (outer), Nitrile (inner)Chemical-Resistant Apron or Coverall over Lab CoatChemical Cartridge Respirator

Operational Plan: Step-by-Step Protocols

Adherence to strict procedural workflows is paramount for safety. The causality behind these steps is to create a clear boundary between "clean" and "contaminated" zones, both on your person and in the lab.

Protocol 1: PPE Donning Sequence

The sequence of putting on PPE is designed to ensure complete protection before handling any hazardous materials.

  • Lab Coat : Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required) : Perform a seal check to ensure proper fit.

  • Eye and Face Protection : Put on safety goggles, followed by a face shield if the task requires it.

  • Gloves : Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Protocol 2: PPE Doffing Sequence

The removal of PPE is the point of highest risk for cross-contamination. This sequence must be followed meticulously.

  • Gloves : Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, over the first glove. Dispose of them immediately in the designated waste container.[12]

  • Face Shield/Goggles : Remove face and eye protection from the back by lifting the strap over your head. Avoid touching the front surface.

  • Lab Coat : Unbutton your lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your street clothes. Hang it in its designated location or dispose of it if it's disposable.

  • Respirator (if worn) : Remove last, after leaving the contaminated area.

  • Hand Washing : Wash your hands thoroughly with soap and water for at least 20 seconds.[4][5]

Protocol 3: Emergency Procedures for Spills and Exposure
  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Exposure : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Small Spill (Solid) : Wearing appropriate PPE, gently cover the spill with absorbent pads.[13] Sweep the material into a designated waste container.[5] Clean the area with a suitable solvent.

  • Large Spill : Evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) department.[1] Only personnel trained in hazardous spill cleanup should address the spill.

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE & Control Selection cluster_disposal 3. Post-Operation Start Assess Task: Handling this compound CheckSolid Is the material a solid and can dust be generated? Start->CheckSolid CheckSplash Is there a splash hazard? CheckSolid->CheckSplash No FumeHood Work in Chemical Fume Hood or wear Respirator CheckSolid->FumeHood Yes BasePPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No FaceShield Add Face Shield to Minimum PPE CheckSplash->FaceShield Yes FumeHood->CheckSplash Doffing Follow Doffing Protocol BasePPE->Doffing FaceShield->Doffing Disposal Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: A workflow for selecting appropriate PPE when handling this compound.

Disposal of Contaminated PPE and Waste

All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound must be considered hazardous waste.

  • Contaminated Solids : Place contaminated disposable PPE and any materials used for cleaning spills into a clearly labeled, sealed hazardous waste container.[5][14]

  • Chemical Waste : Unused or waste this compound and any solutions containing it must be disposed of according to local, state, and federal regulations. Consult your institution's EHS department for specific guidance.[5] Never dispose of chemical waste down the drain.[1]

By integrating these safety protocols into your daily operations, you establish a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.